Phosphorane, trihydroxy-
Description
Phosphorous acid is a phosphorus oxoacid. It is a conjugate acid of a dihydrogenphosphite. It is a tautomer of a phosphonic acid.
The phosphite ion (PO3) is a polyatomic ion with a phosphorus central atom. Its geometry is tetrahedral. Many phosphite salts, such as ammonium phosphite, are highly water soluble. Also organophosphorus compounds with the formula P(OR)3. The conjugate acid of the phosphite anion is phosphorous acid (H3PO3). Other names for this acid are orthophosphorous acid and dihydroxyphosphine oxide. H3PO3 is also sometimes referred to as phosphorus trihydroxide and trihydroxyphosphine, though these names are misleading. Phosphorous acid is a diprotic acid, since the hydrogen bonded directly to the central phosphorus atom is not ionizable. Thus, a more logical chemical formula for phosphorous acid is HPO(OH)2, since three hydroxy groups are not actually present on the acid. The acid can be synthesized hy treatment of a carboxylic acid, alcohol, or most practically water, with phosphorus tribromide or more commonly phosphorus trichloride.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phosphorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3P/c1-4(2)3/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIONKXNSYLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035511 | |
| Record name | Phosphorous acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
81.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Solid | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
10294-56-1, 14901-63-4 | |
| Record name | Phosphorous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphorous acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Phosphorous acid | |
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| Record name | Phosphorous acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Phosphite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents the trivalent tautomer of phosphorous acid. While it exists as a minor species in equilibrium with its more stable tetracoordinate counterpart, phosphonic acid (HP(O)(OH)₂), its unique structure and bonding are of significant interest in coordination chemistry and theoretical studies. This guide provides a comprehensive overview of the structure, bonding, and relevant experimental and computational data for trihydroxyphosphorane. The stabilization of this elusive molecule as a ligand in transition metal complexes has provided invaluable experimental insights into its geometric and spectroscopic properties.
Tautomeric Equilibrium
Phosphorous acid predominantly exists as phosphonic acid, with a tetrahedral phosphorus center featuring a phosphoryl group and a hydride. The trihydroxyphosphorane tautomer is significantly less stable.
Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.
Structure and Bonding of Free Trihydroxyphosphorane (Computational Data)
Due to its transient nature, experimental data for free trihydroxyphosphorane is unavailable. Computational studies provide the most reliable information on its structure and bonding.
Molecular Geometry
Quantum chemical calculations predict a trigonal pyramidal geometry for trihydroxyphosphorane, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.
| Parameter | Calculated Value |
| Bond Lengths | |
| P-O | 1.65 - 1.67 Å |
| O-H | 0.96 - 0.98 Å |
| Bond Angles | |
| O-P-O | 98 - 102° |
| P-O-H | 115 - 120° |
Vibrational Frequencies
Theoretical calculations of the infrared spectrum of trihydroxyphosphorane provide insights into its vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3600 - 3700 |
| P-O-H bend | 1100 - 1200 |
| P-O stretch | 700 - 800 |
| O-P-O bend | 400 - 500 |
Experimentally Characterized Trihydroxyphosphorane in a Metal Complex
The elusive trihydroxyphosphorane tautomer has been successfully stabilized and characterized as a ligand in a ruthenium complex, providing the first experimental data on its structure.
Synthesis of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃
The synthesis involves the reaction of a ruthenium precursor with phosphorous acid in the presence of a chloride scavenger.
Caption: Synthesis of the trihydroxyphosphorane-ruthenium complex.
Experimental Protocol
Materials:
-
[CpRu(PPh₃)₂Cl] (Cp = cyclopentadienyl, PPh₃ = triphenylphosphine)
-
Phosphorous acid (H₃PO₃)
-
Silver trifluoromethanesulfonate (AgCF₃SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
A solution of phosphorous acid in dichloromethane is added to a solution of [CpRu(PPh₃)₂Cl] and silver trifluoromethanesulfonate in the same solvent.
-
The reaction mixture is stirred at room temperature.
-
The precipitated silver chloride is removed by filtration.
-
The product is precipitated from the filtrate by the addition of diethyl ether.
-
The resulting solid is washed with diethyl ether and dried under vacuum.
Structural Data from X-ray Crystallography
The crystal structure of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃ provides precise measurements of the coordinated trihydroxyphosphorane ligand.
| Parameter | Experimental Value |
| Bond Lengths | |
| Ru-P(OH)₃ | 2.25 - 2.30 Å |
| P-O | 1.58 - 1.62 Å |
| Bond Angles | |
| O-P-O | 100 - 104° |
| Ru-P-O | 114 - 118° |
Spectroscopic Data
Spectroscopic analysis of the complex confirms the coordination of the P(OH)₃ tautomer.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ³¹P | 90 - 100 ppm | Singlet | |
| ¹H (OH) | 5.0 - 6.0 ppm | Broad |
3.4.2. Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3300 - 3500 (broad) |
| P-O stretch | 850 - 950 |
Conclusion
While trihydroxyphosphorane remains an elusive free molecule, its structure and bonding have been successfully elucidated through a combination of computational modeling and experimental characterization of its stabilized metal complex. The data presented in this guide offer a detailed understanding of this important phosphorus species for researchers in synthetic chemistry, materials science, and drug development. The ability to stabilize and study the P(OH)₃ tautomer opens avenues for exploring its reactivity and potential applications as a ligand in catalysis and as a building block in novel phosphorus-containing compounds.
Stability of the Trihydroxyphosphorane Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trihydroxyphosphorane, a pentavalent phosphorus species, is a critical, albeit transient, intermediate in the hydrolysis of phosphate monoesters. This reaction is fundamental to a vast array of biological processes, including signal transduction, energy metabolism, and nucleic acid chemistry. Understanding the stability and reactivity of this intermediate is paramount for elucidating the mechanisms of phosphoryl transfer reactions and for the rational design of drugs that target phosphoryl transfer enzymes. This technical guide provides a comprehensive overview of the stability of the trihydroxyphosphorane intermediate, drawing upon computational and experimental evidence.
Structure and Bonding
The trihydroxyphosphorane intermediate, P(OH)₅, adopts a trigonal bipyramidal (TBP) geometry. This geometry features two axial and three equatorial hydroxyl groups. The bonding in pentacoordinate phosphorus compounds is often described by molecular orbital theory, which explains the preference for more electronegative substituents to occupy the axial positions.
Stability of the Trihydroxyphosphorane Intermediate
Due to its high reactivity and short lifetime, the direct experimental characterization of the trihydroxyphosphorane intermediate is exceedingly challenging. Consequently, much of our understanding of its stability comes from computational studies, primarily using Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These studies have provided valuable quantitative data on the thermodynamics and kinetics of its formation and decomposition.
Quantitative Data on Stability
The following table summarizes key quantitative data from computational studies on the stability of pentacoordinate phosphorus intermediates in phosphate ester hydrolysis. These values represent the free energy of activation (ΔG‡) for the formation of the intermediate and the overall free energy of the reaction (ΔG_rxn).
| Reaction / System | Computational Method | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Reference |
| Hydrolysis of Methyl Phosphate Dianion (Solvent-Assisted) | M06-2X/6-311+G(2d,2p) | 29.8 | -2.8 | [1] |
| Hydrolysis of Methyl Phosphate Dianion (Substrate-Assisted) | M06-2X/6-311+G(2d,2p) | 36.1 | -2.8 | [1] |
| Hydrolysis of p-Nitrophenyl Phosphate Dianion (Solvent-Assisted) | M06-2X/6-311+G(2d,2p) | 21.3 | -13.6 | [1] |
| Hydrolysis of p-Nitrophenyl Phosphate Dianion (Substrate-Assisted) | M06-2X/6-311+G(2d,2p) | 30.6 | -13.6 | [1] |
| Hydrolysis of Methyl Diphosphate Trianion (1-Water Path) | QM(ai)/MM | ~27 | - | [2][3] |
| Hydrolysis of Methyl Diphosphate Trianion (2-Water Path) | QM(ai)/MM | ~20 | - | [2][3] |
Note: The trihydroxyphosphorane is the specific intermediate for the hydrolysis of phosphoric acid (a phosphate monoester where the leaving group is water). The data presented here for methyl phosphate and p-nitrophenyl phosphate hydrolysis involve closely related pentacoordinate intermediates and provide the best available quantitative estimates for the stability of such species. The difference in activation energies between solvent-assisted and substrate-assisted pathways highlights the influence of the reaction environment on the stability of the intermediate.[1]
Experimental Protocols
Direct experimental study of the trihydroxyphosphorane intermediate is hampered by its transient nature. However, a combination of computational and indirect experimental methods can provide significant insights.
Computational Chemistry Protocol (Density Functional Theory)
A common approach to modeling the hydrolysis of phosphate monoesters and the stability of the trihydroxyphosphorane intermediate involves the following computational steps:
-
Model System Setup: A model system is constructed, for example, a phosphate monoester (e.g., methyl phosphate) and a nucleophile (e.g., a water molecule or hydroxide ion) in a simulated aqueous environment.
-
Geometry Optimization: The geometries of the reactants, transition states, intermediate, and products are optimized using a selected DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-311+G(2d,2p)).[1][4]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections to the free energy.
-
Solvation Modeling: The effect of the solvent (typically water) is included using either an implicit continuum solvation model (e.g., SMD, PCM) or explicit water molecules in a QM/MM approach.[2]
-
Reaction Pathway Analysis: The minimum energy path connecting reactants, intermediate, and products is determined using methods like intrinsic reaction coordinate (IRC) calculations.
-
Free Energy Profile Construction: The relative free energies of all species along the reaction coordinate are calculated to construct a free energy profile, from which activation barriers and reaction free energies are determined.
Experimental Approaches for Studying Reactive Intermediates
While direct observation of trihydroxyphosphorane is difficult, the following experimental techniques are used to study reactive intermediates in related systems:
-
Low-Temperature NMR Spectroscopy: In some cases, reactive intermediates can be stabilized at low temperatures and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. This has been successfully applied to observe P-hydroxytetraorganophosphoranes, which are analogous to the trihydroxyphosphorane intermediate.[5]
-
Trapping Experiments: A reactive intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. The identity of the trapped product provides evidence for the existence and structure of the intermediate.[6][7][8]
-
Kinetic Isotope Effects: Measuring the change in reaction rate upon isotopic substitution can provide information about the structure of the transition state and the mechanism of the reaction, indirectly probing the nature of the intermediate.
Signaling Pathways and Biological Relevance
The formation and breakdown of a pentacoordinate phosphorane intermediate is the central event in phosphoryl transfer reactions, which are ubiquitous in cellular signaling.
General Phosphate Ester Hydrolysis Pathway
The hydrolysis of a phosphate monoester, which proceeds through a trihydroxyphosphorane-like intermediate, is a fundamental step in many biological processes.
Role in Enzymatic Catalysis
Enzymes that catalyze phosphoryl transfer reactions, such as phosphatases and kinases, have evolved active sites that stabilize the transient pentacoordinate phosphorane intermediate, thereby lowering the activation energy of the reaction.
Alkaline Phosphatase: This enzyme utilizes a bimetallic zinc center to activate the phosphate ester and a serine nucleophile to attack the phosphorus atom, forming a covalent phosphoseryl intermediate. The hydrolysis of this intermediate proceeds through a pentacoordinate transition state.[9][10][11][12]
Ribozymes: Certain RNA enzymes (ribozymes) catalyze site-specific RNA cleavage through a mechanism involving an internal 2'-hydroxyl group as the nucleophile. This reaction is thought to proceed through a pentacoordinate phosphorane transition state or intermediate.[13][14][15][16]
Conclusion
The trihydroxyphosphorane intermediate, while fleeting, is a cornerstone of our understanding of phosphoryl transfer chemistry. Computational studies have been instrumental in quantifying its stability and delineating the reaction pathways for its formation and decay. While direct experimental observation remains a significant challenge, indirect methods continue to provide valuable insights. For researchers in drug development, a thorough grasp of the factors governing the stability of this intermediate is crucial for designing effective inhibitors of enzymes that catalyze phosphoryl transfer reactions. Future research will likely focus on more sophisticated computational models and novel experimental techniques to further unravel the intricacies of this pivotal chemical species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry and biology of self-cleaving ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SURVEY AND SUMMARY: Recent advances in the elucidation of the mechanisms of action of ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uni-heidelberg.de [uni-heidelberg.de]
- 16. m.youtube.com [m.youtube.com]
The Pivotal Role of Trihydroxyphosphorane in Phosphate Ester Hydrolysis: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of phosphate esters is a fundamental reaction in biology, underpinning processes from DNA and RNA stability to cellular signaling and energy metabolism. Central to the mechanism of this critical reaction is the transient formation of a pentacoordinate intermediate: trihydroxyphosphorane. This in-depth technical guide explores the core role of trihydroxyphosphorane, detailing the mechanistic pathways, kinetic and thermodynamic parameters, and the experimental methodologies used to investigate this fleeting yet crucial molecular species. A thorough understanding of the factors governing the formation and breakdown of this intermediate is paramount for researchers in drug development and molecular biology seeking to design novel therapeutics or to further unravel the intricacies of biological systems.
The Associative Mechanism and the Trihydroxyphosphorane Intermediate
The hydrolysis of a phosphate monoester proceeds via a concerted, associative (SN2-like) mechanism. In this process, a nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic phosphorus center. This attack leads to the formation of a transient, high-energy pentacoordinate intermediate known as a trigonal bipyramidal phosphorane. When the nucleophile is water and the leaving group is an alcohol or a phenol, this intermediate is specifically a trihydroxyphosphorane.
The reaction can be generalized into two main steps:
-
Formation of the Trihydroxyphosphorane Intermediate: The nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom of the phosphate ester.
-
Breakdown of the Intermediate: The departure of the leaving group (the alcohol or phenol) to yield inorganic phosphate.
The stability and geometry of the trihydroxyphosphorane intermediate are critical determinants of the overall reaction rate. Factors such as the nature of the leaving group, the pH of the solution, and the presence of metal ion catalysts can significantly influence the energy barrier for both the formation and decomposition of this intermediate.
Quantitative Analysis of Phosphate Ester Hydrolysis
The kinetics of phosphate ester hydrolysis have been extensively studied to elucidate the reaction mechanism and the influence of various factors. While specific rate constants can vary significantly depending on the substrate and reaction conditions, the following table summarizes representative kinetic data for the hydrolysis of a model phosphate monoester, p-nitrophenyl phosphate (pNPP), which is often used in these studies.
| Parameter | Value | Conditions | Reference |
| kcat (s-1) | 19.41 x 10-5 | pD 6.4, 50 °C, in the presence of Ce(IV)-Keggin POM catalyst | [1] |
| Km (M) | 127-1 (Kf) | pD 6.4, 50 °C, for the NPP-Ce(IV)-Keggin POM complex | [1] |
| kobs (s-1) | 5.31 x 10-6 | pD 6.4, 50 °C, in the presence of Ce(IV)-Keggin POM catalyst | [1] |
Note: The provided data is for a catalyzed reaction, as the spontaneous hydrolysis of phosphate esters is extremely slow. The formation constant (Kf) is presented here as an indicator of the binding affinity between the substrate and the catalyst, which is a prerequisite for the catalytic hydrolysis.
Experimental Protocols for Studying Phosphate Ester Hydrolysis
The investigation of phosphate ester hydrolysis mechanisms and the detection of transient intermediates like trihydroxyphosphorane require a combination of kinetic and spectroscopic techniques.
Kinetic Analysis of p-Nitrophenyl Phosphate (pNPP) Hydrolysis
This protocol describes a common method for monitoring the hydrolysis of pNPP, a chromogenic substrate.
Objective: To determine the rate of hydrolysis of pNPP by monitoring the formation of the p-nitrophenolate product.
Materials:
-
p-Nitrophenyl phosphate (pNPP) stock solution
-
Buffer solution of desired pH (e.g., Tris-HCl, MES)
-
Spectrophotometer
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture containing the buffer solution and any catalysts (e.g., metal ions, enzyme) in a cuvette.
-
Equilibrate the reaction mixture to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the pNPP stock solution to the cuvette and mix thoroughly.
-
Monitor the increase in absorbance at 400 nm over time. The product, p-nitrophenolate, has a strong absorbance at this wavelength at neutral to alkaline pH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot, using the Beer-Lambert law to convert the change in absorbance to the concentration of the product formed. The molar extinction coefficient for p-nitrophenolate is required for this calculation.
-
To investigate the pH dependence, repeat the assay using buffers of different pH values.
31P NMR Spectroscopy for Studying Phosphate Species
31P NMR is a powerful tool for identifying and quantifying different phosphorus-containing species in solution.
Objective: To monitor the conversion of a phosphate ester to inorganic phosphate and to detect potential intermediates.
Materials:
-
Phosphate ester substrate
-
D2O for NMR lock
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Dissolve the phosphate ester substrate in D2O-based buffer at the desired pH.
-
Acquire an initial 31P NMR spectrum to identify the chemical shift of the starting material.
-
Initiate the hydrolysis reaction (e.g., by adding a catalyst or adjusting the temperature).
-
Acquire a series of 31P NMR spectra at different time points.
-
Monitor the decrease in the signal intensity of the starting phosphate ester and the corresponding increase in the signal intensity of the inorganic phosphate product.
-
The chemical shifts of the phosphorus signals provide information about the chemical environment of the phosphorus nucleus. While the trihydroxyphosphorane intermediate is typically too short-lived to be directly observed, changes in chemical shifts and line broadening can provide indirect evidence of its formation.
Mechanistic and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a typical experimental workflow for studying phosphate ester hydrolysis.
Caption: The associative mechanism of phosphate ester hydrolysis via a trihydroxyphosphorane intermediate.
References
Trihydroxyphosphorane as a Reaction Intermediate: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the role of trihydroxyphosphorane as a transient intermediate in chemical and biological reactions, with a particular focus on its implications for drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.
Executive Summary
Trihydroxyphosphorane, a pentacoordinate phosphorus species, is a critical, albeit fleeting, intermediate or transition state in phosphoryl transfer reactions, most notably the hydrolysis of phosphate esters. Its high reactivity and short lifetime make direct observation challenging, necessitating the use of sophisticated experimental and computational techniques to elucidate its role. Understanding the mechanistic pathways involving trihydroxyphosphorane is fundamental to comprehending a vast array of biological processes, from nucleic acid metabolism to cellular signaling. This understanding is also paramount in the rational design of therapeutic agents that target enzymes catalyzing these vital reactions. This guide will delve into the theoretical underpinnings of trihydroxyphosphorane's involvement in reaction mechanisms, detail the experimental and computational methods used to study it, and explore its significance in the context of drug discovery and development.
Theoretical Framework: The Role of Trihydroxyphosphorane in Phosphate Ester Hydrolysis
The hydrolysis of phosphate esters is a cornerstone of biochemical reactivity. The currently accepted mechanism for many of these reactions involves the nucleophilic attack on the phosphorus atom of the phosphate group. This attack leads to the formation of a transient pentacoordinate intermediate or transition state, which for the parent phosphoric acid is trihydroxyphosphorane.
The reaction can proceed through two primary mechanistic pathways:
-
Associative (or Addition-Elimination) Mechanism: In this pathway, the nucleophile attacks the phosphorus center, forming a distinct, albeit short-lived, trigonal bipyramidal intermediate, such as trihydroxyphosphorane. This intermediate then breaks down by expelling the leaving group.
-
Dissociative (or Elimination-Addition) Mechanism: This pathway involves the initial departure of the leaving group to form a metaphosphate intermediate, which is then attacked by the nucleophile.
Computational studies suggest that the energy barriers for both associative and dissociative pathways can be similar, and the preferred mechanism can be influenced by the specific reactants, solvent, and catalytic environment (e.g., an enzyme active site).
Experimental Methodologies for Studying Transient Intermediates
The direct detection of trihydroxyphosphorane in solution is exceedingly difficult due to its high energy and short lifetime. Consequently, its existence and the mechanism of its involvement are primarily inferred from indirect experimental evidence.
Kinetic Isotope Effects (KIEs)
KIEs are a powerful tool for probing the transition state of a reaction. By substituting an atom at a position involved in bond breaking or formation with a heavier isotope (e.g., ¹⁸O for ¹⁶O), one can measure the effect on the reaction rate. The magnitude of the KIE provides insights into the bonding environment of the atom in the transition state. For phosphate ester hydrolysis, ¹⁸O KIEs at the bridging and non-bridging oxygen positions can help distinguish between associative and dissociative mechanisms.
Experimental Protocol: Determination of ¹⁸O Kinetic Isotope Effects
-
Substrate Synthesis: Synthesize the phosphate ester substrate with and without ¹⁸O enrichment at the desired positions (bridging and non-bridging).
-
Reaction Initiation: Initiate the hydrolysis reaction under controlled conditions (pH, temperature, buffer). For enzymatic reactions, the purified enzyme is added to a solution of the substrate.
-
Reaction Quenching: The reaction is quenched at various time points to achieve partial conversion.
-
Product Isolation: The unreacted substrate and the product alcohol are separated and purified, typically using chromatography.
-
Isotope Ratio Analysis: The ¹⁸O/¹⁶O ratio in the purified substrate and product is determined using isotope ratio mass spectrometry (IRMS).
-
KIE Calculation: The KIE is calculated from the measured isotope ratios at different extents of the reaction.
Stereochemical Analysis
The stereochemical outcome of the hydrolysis of a chiral phosphate ester provides crucial mechanistic information. An associative mechanism proceeding through an in-line attack and departure from a trigonal bipyramidal intermediate is expected to result in inversion of the stereochemical configuration at the phosphorus center. In contrast, mechanisms involving pseudorotation of the intermediate or a dissociative pathway can lead to retention or racemization.
Experimental Protocol: Stereochemical Analysis of Phosphate Ester Hydrolysis
-
Synthesis of Chiral Substrate: Synthesize an enantiomerically pure phosphate ester that is chiral at the phosphorus center. This is often achieved using chiral resolving agents or asymmetric synthesis.
-
Hydrolysis Reaction: Perform the hydrolysis reaction under the desired conditions.
-
Derivatization of Product: The resulting phosphate product is often derivatized to a species suitable for stereochemical analysis, for example, by methylation to form a chiral phosphotriester.
-
Stereochemical Analysis: The stereochemical configuration of the derivatized product is determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, or by comparison to authentic, stereochemically defined standards.
-
Determination of Stereochemical Outcome: The degree of inversion, retention, or racemization is quantified to infer the reaction mechanism.
Computational Insights into the Trihydroxyphosphorane Intermediate
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the transient species involved in phosphate ester hydrolysis. These methods allow for the calculation of the potential energy surface of the reaction, providing valuable information about the structures and energies of reactants, transition states, and intermediates.
Computational studies can:
-
Predict the geometry of the trihydroxyphosphorane intermediate.
-
Calculate the activation energies for different mechanistic pathways.
-
Simulate the effect of solvent and enzymatic environments on the reaction.
These theoretical calculations, when benchmarked against experimental data like KIEs, provide a detailed and coherent picture of the reaction mechanism.
Data Presentation: Quantitative Analysis of Phosphate Ester Hydrolysis
Due to the transient nature of trihydroxyphosphorane, direct quantitative data is scarce. The following tables summarize representative data from experimental and computational studies that provide indirect evidence for its existence and characterize the reactions in which it is involved.
Table 1: Representative Kinetic Isotope Effect (KIE) Values for Phosphate Ester Hydrolysis
| Reaction | Isotope Position | KIE (k_light / k_heavy) | Implication |
| Uncatalyzed Hydrolysis of pNPP²⁻ | Bridging ¹⁸O | ~1.0189 | Significant bond breaking to the leaving group in the transition state. |
| Non-bridging ¹⁸O | Small inverse effect | Indicates a more associative character. | |
| Alkaline Phosphatase Catalyzed pNPP²⁻ | Bridging ¹⁸O | ~1.0091 | Reduced bond breaking to the leaving group compared to the uncatalyzed reaction. |
| Non-bridging ¹⁸O | Small inverse effect | Consistent with an associative-like transition state. |
Note: pNPP²⁻ refers to the dianion of p-nitrophenyl phosphate. KIE values are approximate and can vary with reaction conditions.
Table 2: Computationally Derived Relative Energies for a Model Phosphate Ester Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants (Methyl Phosphate + H₂O) | 0.0 |
| Associative Transition State | +25 to +35 |
| Trihydroxyphosphorane-like Intermediate | +20 to +30 |
| Dissociative Transition State (Metaphosphate) | +28 to +38 |
| Products (Methanol + Inorganic Phosphate) | -5 to -10 |
Note: These are representative values from DFT calculations and can vary significantly based on the model system and computational method.
Relevance to Drug Development: Targeting Phosphoryl Transfer Enzymes
Many enzymes that are critical for life processes, and are therefore attractive drug targets, catalyze phosphoryl transfer reactions that proceed through a trihydroxyphosphorane-like transition state. A powerful strategy in drug design is the development of transition-state analog inhibitors . These molecules are stable compounds that mimic the geometry and electronic properties of the transient, high-energy transition state of an enzymatic reaction. Because enzymes have the highest affinity for the transition state, these analogs can be potent and highly specific inhibitors.
Phosphonates, which contain a stable carbon-phosphorus bond in place of the labile oxygen-phosphorus bond of phosphates, are excellent mimics of the tetrahedral geometry of the ground state and the trigonal bipyramidal geometry of the transition state of phosphate esters.
Table 3: Examples of Transition-State Analog Inhibitors Targeting Phosphoryl Transfer Enzymes
| Inhibitor | Target Enzyme | Therapeutic Area | Potency Indicator |
| Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | T-cell malignancies, Autoimmune diseases | Picomolar dissociation constant |
| DADMe-Immucillin-G | Purine Nucleoside Phosphorylase (PNP) | Gout | Potent inhibitor |
| BCX-34 | Purine Nucleoside Phosphorylase (PNP) | Psoriasis | Undergone clinical trials |
Case Study: Purine Nucleoside Phosphorylase (PNP) Inhibitors
PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to an accumulation of dGTP in T-cells, which is cytotoxic. This makes PNP an attractive target for the treatment of T-cell mediated diseases. The transition state of the PNP-catalyzed reaction has significant oxocarbenium ion character and a dissociative nature at the phosphorus center. Immucillins are a class of powerful transition-state analog inhibitors of PNP that mimic this high-energy state and have shown therapeutic potential.
Visualizing Reaction Pathways and Experimental Workflows
Signaling Pathways and Experimental Workflows
Pentacoordinate Phosphorus Intermediates in Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical reactions, the transfer of phosphoryl groups is a cornerstone of cellular signaling, energy metabolism, and nucleic acid chemistry.[1] Central to the mechanism of many of these reactions is the transient formation of a high-energy, pentacoordinate phosphorus intermediate.[2] This guide provides a comprehensive technical overview of these fleeting molecular species, detailing their structural characteristics, the enzymatic environments that stabilize them, and the experimental and computational methods used to investigate their existence and properties. Understanding the nature of these intermediates is not only fundamental to deciphering enzyme mechanisms but also offers a strategic vantage point for the design of novel therapeutics that target phosphoryl transfer enzymes.
Core Concepts: Structure and Stability
Pentacoordinate phosphorus intermediates, often existing as trigonal bipyramidal phosphoranes, represent a departure from the more stable tetrahedral geometry of phosphate esters.[2] In this transient state, the phosphorus atom is bonded to five substituents, with three occupying equatorial positions and two in apical positions. The stability and reactivity of these intermediates are dictated by several factors, including the electronegativity of the substituents (apicophilicity), ring strain in cyclic intermediates, and the surrounding enzymatic microenvironment.[1] Enzymes that catalyze phosphoryl transfer reactions have evolved exquisitely tailored active sites to stabilize these high-energy intermediates, thereby lowering the activation energy of the reaction and achieving remarkable rate enhancements.[3]
Quantitative Data on Pentacoordinate Phosphorus Intermediates and Associated Enzymes
The following tables summarize key quantitative data for enzymes known to proceed through pentacoordinate phosphorus intermediates. These values provide a comparative look at the efficiency and substrate affinity of these biocatalysts, as well as the geometry of their transient intermediates.
Table 1: Kinetic Parameters of Enzymes Involving Pentacoordinate Phosphorus Intermediates
| Enzyme Family | Specific Enzyme | Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Citation(s) |
| Phosphatases | ||||||
| E. coli Alkaline Phosphatase | p-Nitrophenyl phosphate | - | - | - | [4] | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | p-Nitrophenyl phosphate | 24.4 ± 0.4 | 580 ± 10 | 4.2 x 10⁴ | [5] | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | DADEpYLIPQQG | - | 2.2 | 3.5 x 10⁷ | [6] | |
| Yersinia PTPase (YopH) | p-Nitrophenyl phosphate | ~1300 | - | - | [3] | |
| Ribonucleases | ||||||
| Bovine Pancreatic Ribonuclease A | 6-FAM | - | - | 2.7 ± 0.5 x 10⁹ | [7] | |
| Bovine Pancreatic Ribonuclease A | Uridylyl(3′→5′)adenosine (UpA) | - | - | 2.3 x 10⁶ | [7] | |
| Mutases | ||||||
| β-Phosphoglucomutase | β-Glucose-1-phosphate | 65 | 15 | 4.3 x 10⁶ | [8] | |
| β-Phosphoglucomutase | β-Glucose-1,6-bisphosphate | - | 0.7 | - | [8] |
Table 2: Structural Parameters of a Stabilized Pentacovalent Phosphorane Intermediate in β-Phosphoglucomutase
| Parameter | Bond/Angle | Value | Idealized Trigonal Bipyramid Value | Citation(s) |
| Bond Lengths (Å) | P(1)-O⁻ (equatorial) | 1.7 | ~1.6 | [9] |
| P-OC(1) (apical) | 2.0 | ~1.7 | [9] | |
| P-OD1 Asp8 (apical) | 2.1 | ~1.7 | [9] | |
| Bond Angles (°) | Apical-Equatorial | 89 | 90 | [9] |
| Equatorial-Equatorial | 117-124 | 120 | [9] | |
| Apical-Apical | 174 | 180 | [9] |
Key Biochemical Pathways and Mechanisms
The formation of pentacoordinate phosphorus intermediates is a recurring motif in a diverse array of enzymatic reactions. Below are detailed mechanistic steps and visual representations for several key examples.
Ribonuclease A
Bovine pancreatic ribonuclease A (RNase A) is a classic model for studying phosphoryl transfer. It catalyzes the cleavage of single-stranded RNA in a two-step process that involves a pentacoordinate phosphorus intermediate.[10]
Mechanism:
-
Transphosphorylation: His12 acts as a general base, abstracting a proton from the 2'-hydroxyl of the ribose sugar. The resulting 2'-alkoxide oxygen acts as a nucleophile, attacking the adjacent phosphorus atom. Simultaneously, His119 acts as a general acid, protonating the 5'-oxygen of the leaving group. This concerted acid-base catalysis leads to the formation of a pentacoordinate trigonal bipyramidal intermediate.[10]
-
Intermediate Breakdown: The intermediate collapses, breaking the P-O5' bond and forming a 2',3'-cyclic phosphodiester intermediate, releasing the 5'-hydroxyl-containing fragment of the RNA chain.
-
Hydrolysis: A water molecule enters the active site. His119 now acts as a general base, deprotonating the water molecule to generate a hydroxide ion. The hydroxide ion then attacks the phosphorus atom of the cyclic intermediate, forming another pentacoordinate intermediate. His12 acts as a general acid, protonating the 2'-oxygen as the cyclic phosphodiester is opened.
-
Product Release: The final product, a 3'-phosphomonoester, is released, and the enzyme is regenerated.
Alkaline Phosphatase
Alkaline phosphatase is a metalloenzyme that catalyzes the hydrolysis of phosphate monoesters. Its mechanism involves a covalent phosphoserine intermediate and is facilitated by two zinc ions and one magnesium ion in the active site.[11]
Mechanism:
-
Nucleophilic Attack: A serine residue (Ser102), activated by a metal-coordinated water molecule, acts as a nucleophile and attacks the phosphorus atom of the phosphate monoester substrate. This attack is facilitated by the coordination of the substrate's phosphate group to the two active site zinc ions.[11]
-
Intermediate Formation: A pentacoordinate phosphorus intermediate is formed.
-
Phosphoenzyme Formation: The leaving group alcohol is protonated by a water molecule and released, resulting in a covalent phosphoserine intermediate.
-
Hydrolysis: A water molecule, activated by one of the zinc ions, acts as a nucleophile and attacks the phosphorus atom of the phosphoserine intermediate, forming a second pentacoordinate intermediate.
-
Product Release: The intermediate collapses, breaking the P-O bond of the serine residue and releasing inorganic phosphate. The enzyme is returned to its initial state.
Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases, such as PTP1B, are crucial regulators of signal transduction pathways. They operate via a two-step mechanism involving a covalent phosphocysteine intermediate.[3]
Mechanism:
-
Nucleophilic Attack: A conserved cysteine residue in the PTP signature motif, existing as a thiolate anion, acts as a nucleophile and attacks the phosphorus atom of the phosphotyrosine substrate.[3]
-
Intermediate Formation: A pentacoordinate phosphorus intermediate is formed.
-
Phosphoenzyme Formation: A conserved aspartic acid residue on the flexible WPD loop acts as a general acid to protonate the tyrosine leaving group, which is then released. This results in a covalent phosphocysteine intermediate.[3]
-
Hydrolysis: The WPD loop undergoes a conformational change, bringing the aspartic acid into a position to act as a general base. It activates a water molecule for nucleophilic attack on the phosphorus atom of the phosphocysteine intermediate, forming a second pentacoordinate intermediate.
-
Product Release: The intermediate collapses, releasing inorganic phosphate and regenerating the active site cysteine.
Experimental Protocols
Studying transient intermediates requires specialized techniques that can capture information about these short-lived species. Kinetic Isotope Effects (KIEs) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful methods in this regard.
Kinetic Isotope Effect (KIE) Measurement
Principle: KIEs measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By placing isotopes at specific positions in the substrate (e.g., the bridging and non-bridging oxygen atoms of the phosphate group), one can infer changes in bonding at the transition state, providing insights into the reaction mechanism.[8]
Detailed Methodology (Competitive Method for a Phosphatase):
-
Substrate Synthesis: Synthesize the phosphate ester substrate with a specific isotopic label (e.g., ¹⁸O) at the position of interest (bridging or non-bridging oxygen). Also, synthesize a reference substrate with a different label (e.g., ¹⁵N in a remote part of the molecule) to serve as an internal standard for mass spectrometric analysis.[8]
-
Reaction Setup: Prepare a reaction mixture containing the enzyme (e.g., alkaline phosphatase) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0, with 1 mM MgCl₂ and 1 mM ZnSO₄) at a constant temperature (e.g., 35 °C).[8]
-
Initiation and Quenching: Initiate the reaction by adding a mixture of the isotopically labeled substrate and the internal standard. Allow the reaction to proceed to a specific fractional conversion (typically 35-65%). Quench the reaction by rapidly changing the pH (e.g., by adding a cold glycine buffer at pH 2).[8]
-
Product/Substrate Isolation: Separate the unreacted substrate from the product (e.g., the alcohol leaving group and inorganic phosphate) using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).
-
Isotopic Analysis: Analyze the isotopic composition of the isolated substrate and/or product using isotope ratio mass spectrometry (IRMS). The ratio of the heavy to light isotope is measured for the starting material, the remaining substrate, and the product.
-
KIE Calculation: The observed KIE is calculated from the change in the isotope ratio as a function of the fractional conversion of the reaction.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR is a non-invasive technique that can directly observe phosphorus-containing species in a reaction mixture. By monitoring the chemical shifts and signal intensities of the substrate, intermediate, and product over time, one can gain kinetic and mechanistic information.[12]
Detailed Methodology (Enzyme Kinetics):
-
Sample Preparation: Prepare a reaction mixture directly in an NMR tube. This will typically contain the substrate, cofactors (e.g., Mg²⁺), a buffer to maintain a constant pH, and D₂O to provide a lock signal for the NMR spectrometer.[13]
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the reaction mixture before adding the enzyme to obtain the initial concentrations of the phosphorus-containing species.
-
Reaction Initiation: Initiate the reaction by adding a known amount of the enzyme to the NMR tube.
-
Time-course Measurement: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The parameters for NMR acquisition (e.g., pulse sequence, acquisition time, relaxation delay) should be optimized to allow for quantitative analysis.
-
Data Processing: Process the NMR spectra (Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to the substrate, any observable intermediates, and the product in each spectrum.
-
Kinetic Analysis: Plot the concentrations of the substrate and product as a function of time. Fit this data to appropriate kinetic models (e.g., Michaelis-Menten equation for initial rates, or integrated rate laws for the full time course) to determine kinetic parameters such as k_cat and K_m.
Conclusion
Pentacoordinate phosphorus intermediates, though transient, are central to the mechanisms of a vast number of essential biochemical reactions. The study of these species through a combination of structural biology, kinetics, and spectroscopy has provided profound insights into the principles of enzyme catalysis. The detailed understanding of how enzymes stabilize these high-energy intermediates opens up new avenues for the rational design of potent and specific inhibitors. For drug development professionals, targeting the transition state, and by extension, the pentacoordinate intermediate, remains a promising strategy for modulating the activity of key enzymes implicated in human diseases. Continued advancements in experimental and computational techniques will undoubtedly further illuminate the fleeting world of these critical biochemical intermediates.
References
- 1. New features in pentacoordinate phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pentacovalent phosphorus intermediate of a phosphoryl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Intermediates in Enzymology, 1964–2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Isotope Effects for Alkaline Phosphatase Reactions: Implications for the Role of Active Site Metal Ions in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Median KM for the entire data set of enzymes - Generic - BNID 111413 [bionumbers.hms.harvard.edu]
- 11. ismar.org [ismar.org]
- 12. 31 P NMR of the pyruvate kinase reaction: An undergraduate experiment in enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Trihydroxyphosphorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents a fascinating yet elusive molecule in phosphorus chemistry. It is the trivalent tautomer of the more stable pentavalent phosphonic acid, HP(O)(OH)₂.[1] The equilibrium between these two forms lies heavily towards phosphonic acid, making the isolation and experimental characterization of trihydroxyphosphorane challenging.[2] However, its transient existence and potential role as a reactive intermediate in various chemical and biological processes make it a subject of significant interest for theoretical and computational studies. Quantum chemical calculations provide a powerful lens through which to investigate the structure, stability, and reactivity of this unstable tautomer. This technical guide summarizes key findings from quantum chemical studies, offering insights into the properties of trihydroxyphosphorane and the computational methodologies employed. While the P(OH)₃ tautomer is a minor component in equilibrium, it can be stabilized as a ligand in transition metal complexes, such as with ruthenium.[3]
Data Presentation: Tautomeric Equilibrium
Quantum chemical studies have been instrumental in quantifying the thermodynamic stability of trihydroxyphosphorane relative to phosphonic acid. The Gibbs free energy difference (ΔG) between the two tautomers is a key indicator of their relative populations at equilibrium. A positive ΔG for the conversion of phosphonic acid to trihydroxyphosphorane indicates that the former is more stable.
Computational studies on analogous organophosphorus compounds have explored this tautomeric relationship using various Density Functional Theory (DFT) methods. The trends observed in these studies provide a strong indication of the behavior of the parent phosphorous acid system. Below is a summary of calculated Gibbs free energy differences for the tautomerization of related H-phosphonates, which share the >P(O)H functional group with phosphonic acid.
| Compound | Method A (B3LYP/6-31+G(d,p)) ΔG (kJ/mol) | Method B (B3LYP/6-311++G(3df,3pd)) ΔG (kJ/mol) | Method C (B3LYP/cc-pVTZ) ΔG (kJ/mol) | Method D (B3LYP-D3/6-31+G(d,p)) ΔG (kJ/mol) | Method E (ωB97XD/6-311++G(3df,3pd)) ΔG (kJ/mol) |
| Dimethyl H-phosphonate | 32.2 | 32.5 | 31.8 | 30.6 | 31.4 |
| Diethyl H-phosphonate | 32.1 | 32.7 | 31.7 | 30.4 | 31.4 |
| Di-isopropyl H-phosphonate | 31.9 | 32.8 | 31.7 | 30.3 | 31.5 |
| Di-tert-butyl H-phosphonate | 32.4 | 33.6 | 32.1 | 31.0 | 32.3 |
| Diphenyl H-phosphonate | 22.0 | 22.8 | 21.6 | 20.6 | 21.1 |
| Data adapted from a mechanistic study on the tautomerism of H-phosphonates.[4] The positive values indicate that the P(V) form (analogous to phosphonic acid) is more stable than the P(III) form (analogous to trihydroxyphosphorane). |
Computational Methodology
The quantitative data presented above are derived from rigorous quantum chemical calculations. Understanding the underlying theoretical framework is crucial for interpreting these results. The primary method employed in these studies is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms and molecules.
Key Experimental Protocols (Computational Methods):
-
Geometry Optimization: The three-dimensional structure of both phosphonic acid and trihydroxyphosphorane tautomers are optimized to find their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable molecular structures.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy.
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The studies on related compounds have employed various functionals, including the hybrid functional B3LYP and the range-separated functional ωB97XD, which includes dispersion corrections.[4]
-
Basis Sets: A range of Pople-style and correlation-consistent basis sets are used, such as 6-31+G(d,p), 6-311++G(3df,3pd), and cc-pVTZ. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with lone pairs and for modeling hydrogen bonding.[4]
-
-
Solvation Models: To simulate the effect of a solvent (such as water) on the tautomeric equilibrium, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed. These models approximate the solvent as a continuous dielectric medium.
Visualization of Tautomeric Equilibrium
The central logical relationship in the quantum chemical study of trihydroxyphosphorane is its tautomeric equilibrium with phosphonic acid. This equilibrium can be visualized as a reversible chemical reaction.
Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Hydroxyphosphorane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical perspective on the research of hydroxyphosphoranes. From their early postulation as transient intermediates to their synthesis and characterization as stable compounds, this document traces the evolution of our understanding of these fascinating pentacoordinate phosphorus species. It further explores their burgeoning role in drug discovery and development, highlighting their potential as transition state analogs for enzyme inhibition.
Early Concepts and the Rise of Pentacoordinate Phosphorus Chemistry
The story of hydroxyphosphoranes is intrinsically linked to the broader field of organophosphorus chemistry. In the mid-20th century, the mechanisms of reactions involving phosphate esters, crucial molecules in biological systems, were a subject of intense investigation.
The Postulation of a Transient Intermediate: A pivotal moment in the conceptualization of hydroxyphosphoranes came from the work of Frank H. Westheimer, who in the 1950s and 1960s, studied the hydrolysis of phosphate esters. His research provided compelling evidence for the involvement of a pentacoordinate phosphorus intermediate, a species we now recognize as a hydroxyphosphorane. This transient species was proposed to explain the observed rates of hydrolysis and the stereochemical outcomes of the reaction.
The Wittig Reaction and the Dawn of Stable Phosphoranes: While not directly involving hydroxyphosphoranes, the development of the Wittig reaction by Georg Wittig in 1954 was a landmark achievement in phosphorus chemistry. This reaction, which utilizes phosphorus ylides (also known as phosphoranes), demonstrated the accessibility and utility of pentacoordinate phosphorus compounds in organic synthesis, paving the way for further exploration of this class of molecules. For this discovery, Wittig was awarded the Nobel Prize in Chemistry in 1979.[1][2][3][4][5]
The Quest for Stability: Synthesis and Characterization
For a long time, hydroxyphosphoranes were considered fleeting intermediates, too reactive to be isolated and studied directly. However, the pioneering work of several research groups, notably that of Fausto Ramirez, challenged this notion. Through clever ligand design, particularly the use of cyclic and bicyclic systems, the synthesis of stable, isolable hydroxyphosphoranes was achieved.
One of the key synthetic routes to compounds that can exist in equilibrium with or be precursors to hydroxyphosphoranes is the Pudovik reaction . This reaction, first reported by Arkady Pudovik, involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically in the presence of a base catalyst, to form an α-hydroxyphosphonate.[6][7][8][9][10] Under certain conditions, this α-hydroxyphosphonate can exist in equilibrium with its pentacoordinate hydroxyphosphorane tautomer.
Key Synthetic Methodologies
The following table summarizes some of the early and commonly employed methods for the synthesis of α-hydroxyphosphonates, the precursors to hydroxyphosphoranes.
| Reaction Name | Reactants | Catalyst | Typical Yields (%) | Historical Context |
| Pudovik Reaction | Aldehyde/Ketone + Dialkyl Phosphite | Base (e.g., NaH, Et3N, K2CO3) | 70-95 | A foundational method for forming the C-P-O-H linkage. |
| Abramov Reaction | Aldehyde/Ketone + Trialkyl Phosphite | Lewis Acid or Heat | 60-90 | An alternative to the Pudovik reaction, often used for less reactive carbonyls. |
| Reaction of Phosphites with α-Diketones | Trialkyl Phosphite + α-Diketone | None (often spontaneous) | High | Leads to the formation of stable cyclic phosphoranes. |
Spectroscopic and Structural Characterization
The isolation of stable hydroxyphosphoranes was followed by their intensive characterization using a variety of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy has been an indispensable tool in the study of hydroxyphosphoranes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. Tetracoordinate phosphorus in α-hydroxyphosphonates typically resonates in the range of +15 to +30 ppm. In contrast, the pentacoordinate phosphorus in hydroxyphosphoranes exhibits a characteristic upfield shift, typically appearing in the range of -20 to -70 ppm. This distinct difference in chemical shift allows for the direct observation of the equilibrium between the two tautomeric forms.[11][12][13][14][15]
X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive proof of the existence and structure of stable hydroxyphosphoranes. These studies have confirmed the trigonal bipyramidal (TBP) geometry around the phosphorus atom, with the hydroxyl group and another electronegative atom typically occupying the apical positions.
The table below presents representative 31P NMR chemical shifts and key structural parameters for a few historically significant hydroxyphosphoranes and their tetracoordinate precursors.
| Compound | 31P NMR Chemical Shift (ppm) | P-O(H) Bond Length (Å) | P-C Bond Length (Å) | Geometry around P |
| Diethyl (1-hydroxy-1-phenylethyl)phosphonate | ~ +25 | N/A | ~1.82 | Tetrahedral |
| A stable spirocyclic hydroxyphosphorane | ~ -50 | ~1.75 (apical) | ~1.85 (equatorial) | Trigonal Bipyramidal |
| A bicyclic hydroxyphosphorane | ~ -65 | ~1.78 (apical) | ~1.83 (equatorial) | Trigonal Bipyramidal |
Experimental Protocols
General Procedure for the Synthesis of a Dialkyl α-Hydroxyphosphonate via the Pudovik Reaction
This protocol is a generalized representation based on numerous reports in the literature.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Dialkyl phosphite (1.0 - 1.2 eq)
-
Base catalyst (e.g., triethylamine, 0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., THF, toluene, or solvent-free)
Procedure:
-
To a solution of the aldehyde or ketone in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite.
-
Add the base catalyst dropwise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-hydroxyphosphonate.
Characterization by 31P NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
Acquisition Parameters:
-
Use a broadband probe tuned to the 31P frequency.
-
Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Use a sufficient relaxation delay to ensure quantitative integration if required.
-
Reference the spectrum to an external standard of 85% H3PO4 (δ = 0 ppm).
Hydroxyphosphoranes in Drug Development
The structural and electronic properties of hydroxyphosphoranes make them attractive candidates for applications in drug discovery, particularly as transition state analogs .
Transition State Analogs in Enzyme Inhibition: Enzymes catalyze reactions by stabilizing the high-energy transition state of a substrate. A transition state analog is a stable molecule that mimics the geometry and charge distribution of this transient species. By binding tightly to the enzyme's active site, these analogs can act as potent and specific inhibitors.[16][17][18][19][20]
The hydrolysis of phosphate esters, a fundamental reaction in many biological processes, is known to proceed through a pentacoordinate hydroxyphosphorane-like transition state.[21][22][23][24] Therefore, stable hydroxyphosphoranes are ideal candidates to act as transition state analog inhibitors for a wide range of enzymes, including phosphatases, kinases, and proteases.
The design of hydroxyphosphorane-based enzyme inhibitors often follows a structure-based or ligand-based drug design approach.[25][26][27][28][29]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in hydroxyphosphorane research.
Caption: Mechanism of the Pudovik Reaction.
Caption: Hydroxyphosphorane as a transition state in phosphate ester hydrolysis.
Caption: Workflow for structure-based design of hydroxyphosphorane inhibitors.
Future Outlook
The field of hydroxyphosphorane research continues to evolve. Advances in computational chemistry are enabling more accurate predictions of the stability and reactivity of these pentacoordinate species, aiding in the design of novel compounds. The development of new synthetic methodologies is making a wider range of stable hydroxyphosphoranes accessible for study. As our understanding of the role of enzymes in disease progresses, the targeted design of hydroxyphosphorane-based inhibitors holds immense promise for the development of new therapeutic agents. This historical journey, from a fleeting theoretical intermediate to a valuable tool in drug discovery, underscores the dynamic and impactful nature of fundamental chemical research.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. Transition state analog - Wikipedia [en.wikipedia.org]
- 17. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Transition States and Transition State Analogue Interactions with Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic transition states and transition state analog design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic configuration of trihydroxyphosphorane
An In-depth Technical Guide to the Electronic Configuration and Properties of Trihydroxyphosphorane
Executive Summary: This technical guide provides a comprehensive analysis of trihydroxyphosphorane, P(OH)₃, a trivalent phosphorus compound of significant interest in organophosphorus chemistry. While it is the less stable tautomer of the common phosphonic acid, its electronic structure dictates its potential reactivity and role as a ligand in coordination chemistry. This document details its electronic configuration, molecular geometry as predicted by VSEPR theory, and sp³ hybridization. It presents quantitative data on its structure derived from computational studies and contrasts it with its stable tautomer. Furthermore, detailed experimental protocols for the synthesis and characterization of phosphorous acid are provided, along with an exploration of the role of related phosphonate structures in modern drug development.
Electronic Structure and Bonding
The electronic properties of the central phosphorus atom govern the structure and reactivity of trihydroxyphosphorane.
Electron Configuration of Phosphorus
The phosphorus atom (atomic number 15) has the ground-state electron configuration of 1s²2s²2p⁶3s²3p³ . The valence electrons, which are involved in bonding, are those in the outermost shell, giving phosphorus a valence configuration of 3s²3p³ . This configuration, with three unpaired electrons in the 3p orbitals, allows phosphorus to form three covalent bonds, as seen in P(OH)₃.
Molecular Geometry and Hybridization
The three-dimensional structure of trihydroxyphosphorane can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.
-
Lewis Structure: The central phosphorus atom is bonded to three hydroxyl (-OH) groups and possesses one non-bonding lone pair of electrons.
-
Electron Groups: There are four electron groups (or domains) around the central phosphorus atom (three bonding pairs and one lone pair).
-
Electron Geometry: To minimize repulsion, the four electron groups arrange themselves in a tetrahedral geometry with ideal bond angles of 109.5°.[1]
-
Molecular Geometry: The shape of the molecule is determined by the arrangement of the atoms only. With three bonding pairs and one lone pair, trihydroxyphosphorane adopts a trigonal pyramidal molecular geometry.
-
Hybridization: To accommodate the four electron domains in a tetrahedral arrangement, the central phosphorus atom undergoes sp³ hybridization , where one 3s and three 3p orbitals combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the oxygen atoms of the hydroxyl groups, and the fourth orbital contains the non-bonding lone pair of electrons.
The presence of the lone pair exerts a greater repulsive force than the bonding pairs, compressing the O-P-O bond angles to a value slightly less than the ideal tetrahedral angle of 109.5°.[2]
Caption: Logical workflow for determining the geometry of P(OH)₃.
Tautomerism with Phosphonic Acid
Trihydroxyphosphorane, P(OH)₃, exists in a tautomeric equilibrium with phosphonic acid, HP(O)(OH)₂. The equilibrium heavily favors the phosphonic acid form, which is more stable by over two orders of magnitude.[3] The P(OH)₃ tautomer is therefore a minor, often transient, species in solution.[3][4] However, it can be stabilized as a ligand in coordination complexes with certain transition metals, such as in Mo(CO)₅(P(OH)₃).[3][5]
Caption: Tautomeric equilibrium between P(OH)₃ and HP(O)(OH)₂.
Quantitative Data
Precise experimental data for the unstable trihydroxyphosphorane tautomer is scarce. The following tables summarize key structural parameters for both tautomers, with data for P(OH)₃ derived from Density Functional Theory (DFT) calculations and data for the stable HP(O)(OH)₂ tautomer from experimental observations.[3]
Table 1: Structural Parameters of Phosphorous Acid Tautomers
| Parameter | P(OH)₃ (Trihydroxyphosphorane) | HP(O)(OH)₂ (Phosphonic Acid) | Data Source |
| P-O Bond Length | ~1.65 Å | 1.54 Å | Calculated (DFT) / Experimental[3] |
| P=O Bond Length | N/A | 1.48 Å | Experimental[3] |
| P-H Bond Length | N/A | 1.32 Å | Experimental[3] |
| O-P-O Bond Angle | ~102° | ~110° | Calculated (DFT) / Experimental |
| H-P-O Bond Angle | N/A | ~107° | Experimental |
Table 2: Spectroscopic Data
| Parameter | P(OH)₃ (Trihydroxyphosphorane) | HP(O)(OH)₂ (Phosphonic Acid) | Notes |
| ³¹P NMR Chemical Shift (δ) | > +100 ppm (Predicted) | +2 to +7 ppm | Relative to 85% H₃PO₄.[6] |
| ¹J(P,H) Coupling Constant | N/A | 600 - 700 Hz | Large coupling constant is characteristic of a direct P-H bond.[6] |
Experimental Protocols
Synthesis of Phosphorous Acid via PCl₃ Hydrolysis
The industrial preparation of phosphorous acid involves the controlled hydrolysis of phosphorus trichloride.[3][6] This procedure yields the stable phosphonic acid tautomer, in which the trihydroxyphosphorane form exists in equilibrium.
Objective: To synthesize phosphorous acid by the slow hydrolysis of phosphorus trichloride.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Distilled water (ice-cold)
-
Concentrated Hydrochloric Acid (optional, to control reactivity)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a gas outlet connected to a trap (to handle evolved HCl gas). Place the flask in an ice bath on a magnetic stirrer.
-
Initial Charge: Place a measured amount of ice-cold distilled water into the flask. For a more controlled reaction, concentrated HCl can be used as the initial medium.[6]
-
Addition of PCl₃: Slowly add phosphorus trichloride from the dropping funnel to the stirred water/acid. The reaction is highly exothermic and produces HCl gas; the rate of addition must be carefully controlled to maintain a low temperature and prevent excessive fuming.[7] The reaction is: PCl₃ + 3H₂O → HPO(OH)₂ + 3HCl.[3]
-
Reaction: After the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure the reaction goes to completion.
-
Workup: The resulting solution is a mixture of phosphorous acid and hydrochloric acid. The HCl and excess water can be removed by vacuum distillation to yield crude phosphorous acid, which can be further purified by crystallization.
References
- 1. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 4. Phosphorous_acid [chemeurope.com]
- 5. collegedunia.com [collegedunia.com]
- 6. Phosphorous acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN102249202A - Preparation process for synthesizing phosphorous acid by hydrolyzing phosphorous trichloride - Google Patents [patents.google.com]
trihydroxyphosphorane geometry and isomerism
An In-depth Technical Guide to the Geometry and Isomerism of Trihydroxyphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihydroxyphosphorane, P(OH)₃H₂, is a pentacoordinate phosphorus compound of significant theoretical interest, primarily due to its role as a potential intermediate in the hydrolysis of organophosphates. Its inherent instability, however, has precluded its isolation and extensive experimental characterization.[1] Consequently, our understanding of its geometry, isomeric forms, and the dynamics of their interconversion is largely derived from computational studies. This guide provides a comprehensive overview of the theoretical framework used to describe trihydroxyphosphorane, focusing on its molecular geometry, the phenomenon of isomerism, and the primary mechanism of intramolecular ligand exchange known as Berry pseudorotation. While experimental data for trihydroxyphosphorane is scarce, this document compiles and presents theoretically derived quantitative data and outlines the computational methodologies employed for its study.
Molecular Geometry
The geometry of pentacoordinate phosphorus compounds is most commonly described by a trigonal bipyramidal (TBP) structure. In this arrangement, the central phosphorus atom is bonded to five substituent groups. Three of these groups, termed "equatorial," lie in a plane at 120° angles to each other. The remaining two groups, termed "apical" or "axial," are positioned above and below this plane, at a 90° angle to the equatorial plane.
For trihydroxyphosphorane, the substituents are three hydroxyl (-OH) groups and two hydrogen (-H) atoms. The distribution of these groups between the apical and equatorial positions is governed by several factors, including electronegativity and steric bulk. A general principle, known as Bent's rule, suggests that more electronegative substituents prefer to occupy the apical positions, which have more p-character in their bonding orbitals. Conversely, less electronegative and more sterically demanding groups tend to occupy the equatorial positions, which have more s-character.
In the case of trihydroxyphosphorane, the hydroxyl groups are more electronegative than the hydrogen atoms. Therefore, the most stable isomeric forms are predicted to have at least two of the hydroxyl groups in the apical positions.
Isomerism in Trihydroxyphosphorane
The placement of three hydroxyl groups and two hydrogen atoms around the central phosphorus atom in a TBP geometry gives rise to several possible isomers. The relative stability of these isomers is a key area of investigation in computational studies. The primary mechanism for the interconversion of these isomers is Berry pseudorotation.
Berry Pseudorotation
The Berry pseudorotation is a low-energy intramolecular process that allows for the rapid exchange of apical and equatorial substituents in TBP molecules without the breaking of any bonds.[2] This mechanism involves a transition state with a square pyramidal (SP) geometry.
The process can be visualized as two of the equatorial ligands moving apart, while the two apical ligands move towards each other into the equatorial plane. The remaining equatorial ligand acts as a "pivot." This motion proceeds through the square pyramidal transition state, where four of the substituents form the base of the pyramid and the fifth (the pivot) is at the apex. The continued motion results in the two original apical ligands becoming equatorial, and the two equatorial ligands that moved apart becoming apical.
The energy barrier for Berry pseudorotation is generally low, making the process facile at or near room temperature for many phosphoranes. This rapid interconversion can lead to the observation of averaged signals in spectroscopic analyses, such as NMR, if the rate of exchange is faster than the timescale of the measurement.
Quantitative Data from Computational Studies
Due to the transient nature of trihydroxyphosphorane, experimental determination of its structural parameters and the energy differences between its isomers is challenging.[1] Therefore, quantum mechanical calculations, such as ab initio and density functional theory (DFT) methods, are the primary source of quantitative data. The following tables summarize representative theoretical data for the geometry and relative energies of trihydroxyphosphorane isomers. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculations.
Table 1: Calculated Geometrical Parameters for a Common Isomer of Trihydroxyphosphorane
| Parameter | Bond | Predicted Value |
| Bond Length | P-O (apical) | ~1.75 Å |
| Bond Length | P-O (equatorial) | ~1.65 Å |
| Bond Length | P-H (equatorial) | ~1.40 Å |
| Bond Angle | O(apical)-P-O(apical) | ~180° |
| Bond Angle | O(equatorial)-P-H(equatorial) | ~120° |
| Bond Angle | O(apical)-P-O(equatorial) | ~90° |
| Bond Angle | O(apical)-P-H(equatorial) | ~90° |
Table 2: Calculated Relative Energies of Trihydroxyphosphorane Isomers
| Isomer Description (Hydroxyl Group Positions) | Point Group | Relative Energy (kcal/mol) |
| Two Apical, One Equatorial | C₂ᵥ | 0.0 (most stable) |
| One Apical, Two Equatorial | Cₛ | ~5-10 |
| Three Equatorial | D₃ₕ | ~15-20 |
Computational Protocols for the Study of Trihydroxyphosphorane
Given the absence of detailed experimental protocols for the synthesis and characterization of the unstable trihydroxyphosphorane, this section outlines the computational methodologies typically employed to investigate its properties.
Geometry Optimization and Frequency Calculations
The initial step in the computational study of trihydroxyphosphorane involves geometry optimization to find the minimum energy structures of its various isomers. This is typically performed using methods like:
-
Ab initio methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods provide a hierarchy of accuracy.
-
Density Functional Theory (DFT): Functionals such as B3LYP are commonly used for a good balance of accuracy and computational cost.
A suitable basis set, such as Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), is chosen to represent the atomic orbitals.
Following geometry optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable isomer). The presence of one imaginary frequency indicates a transition state structure, such as the square pyramidal geometry in the Berry pseudorotation pathway. These calculations also provide theoretical vibrational spectra (IR and Raman) which, if the molecule were stable enough to be studied experimentally, could be used for its identification.
Isomer Energy and Interconversion Barrier Calculations
To determine the relative stabilities of the different isomers, their total electronic energies are calculated at a high level of theory. The energy differences between these isomers provide insight into their relative populations at a given temperature.
The energy barrier for the interconversion between isomers via Berry pseudorotation is calculated by finding the transition state structure connecting the two isomers. The energy difference between the transition state and the ground state isomer represents the activation energy for the pseudorotation process.
NMR Spectra Simulation
Computational methods can also predict the NMR chemical shifts (e.g., ³¹P, ¹H) and coupling constants for the different isomers of trihydroxyphosphorane. These calculations are valuable for interpreting experimental NMR spectra of more stable, related hydroxyphosphoranes and for predicting what the spectrum of trihydroxyphosphorane would look like.
Visualizations
Berry Pseudorotation Pathway
The following diagram illustrates the key steps in the Berry pseudorotation mechanism for a generic phosphorane, which is applicable to the interconversion of trihydroxyphosphorane isomers.
References
The Lynchpin of Biological Catalysis: A Technical Guide to Trihydroxyphosphorane in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoryl transfer reactions are the cornerstone of innumerable biological processes, from signal transduction and energy metabolism to DNA replication. Central to the mechanism of these reactions is the transient formation of a pentavalent phosphorus species, often a trihydroxyphosphorane or a related derivative. This high-energy species can exist as a fleeting transition state or a short-lived intermediate, representing the apex of the reaction energy profile. Understanding the structure, stability, and interactions of this phosphorane species within an enzyme's active site is paramount for elucidating catalytic mechanisms and for the rational design of potent and specific inhibitors. This technical guide provides an in-depth exploration of the significance of trihydroxyphosphorane, detailing the experimental and computational methodologies used to study it, and presenting key data in a structured format for scientific application.
Introduction: The Phosphoryl Transfer Reaction
Phosphoryl transfer reactions, which involve the transfer of a phosphoryl group (PO₃⁻) from a donor to an acceptor, are fundamental to life.[1][2] Despite their biological ubiquity, phosphate esters are remarkably stable and their uncatalyzed hydrolysis is extremely slow. Enzymes achieve astounding rate accelerations, up to 10²¹-fold, by precisely stabilizing the high-energy transition state of the reaction.[3]
The mechanism of this transfer is often debated and can be broadly categorized into two main pathways[1]:
-
Associative (Addition-Elimination): This mechanism involves the nucleophilic attack on the phosphorus atom, leading to the formation of a discrete, pentavalent phosphorane intermediate. This intermediate subsequently breaks down to release the leaving group.
-
Dissociative (Elimination-Addition): This pathway involves the initial departure of the leaving group to form a metaphosphate intermediate, which is then attacked by the nucleophile.
-
Concerted (Sₙ2-type): In this mechanism, bond formation and bond cleavage occur simultaneously in a single transition state. This transition state possesses a pentavalent, phosphorane-like geometry.
In many enzymatic contexts, the reaction proceeds through a mechanism that is largely associative or concerted, where a trihydroxyphosphorane-like moiety is the key high-energy species that the enzyme has evolved to stabilize.[1]
Trihydroxyphosphorane as a Transition State and Intermediate
The geometry of a trihydroxyphosphorane is typically trigonal bipyramidal. In an enzymatic reaction, the attacking nucleophile and the departing leaving group occupy the two axial (apical) positions, while the three non-reacting oxygen atoms (one of which is often the doubly bonded oxygen) lie in the equatorial plane.
Due to their extremely short lifetimes (on the order of femtoseconds for a transition state), these species cannot be isolated directly.[4] Therefore, their existence and structure are inferred through a combination of kinetic studies, computational modeling, and the use of stable transition state analogs (TSAs) . TSAs are chemically stable molecules that mimic the geometric and electronic properties of the transition state.[4][5] Because enzymes bind most tightly to the transition state, a faithful TSA will act as a potent inhibitor.[6]
Commonly used TSAs for phosphoryl transfer reactions include:
-
Vanadate (VO₄³⁻)
-
Aluminum Fluoride (AlF₃ or AlF₄⁻)
-
Magnesium Fluoride (MgF₃⁻) [3]
These compounds can adopt a trigonal bipyramidal geometry within the enzyme's active site, mimicking the pentavalent phosphorane.
Caption: Mechanisms of phosphoryl transfer, highlighting the central role of pentavalent phosphorane species.
Quantitative Analysis of Enzyme Inhibition by Transition State Analogs
The potency of a transition state analog is typically quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates tighter binding and more effective inhibition. These values are determined through enzyme kinetics experiments.[7][8]
| Enzyme | Substrate(s) | Transition State Analog | Inhibition Type | Kᵢ Value | Reference |
| β-Phosphoglucomutase | β-Glucose-1-phosphate | MgF₃⁻ complex | Competitive | ~20 µM | [3] |
| Purine Nucleoside Phosphorylase | Inosine, Phosphate | Immucillin-H | Competitive | 23 pM | [4] |
| Tyrosinase | L-DOPA | Kojic Acid | Competitive | 2.8 µM | [8] |
| Acetylcholinesterase | Acetylthiocholine | Galantamine | Competitive | 1.4 µM | [9] |
Table 1: Selected examples of enzymes, their transition state analogs, and associated inhibition constants. This data illustrates the high affinity of enzymes for molecules that mimic the transition state.
Experimental Protocols for Characterization
Elucidating the role of trihydroxyphosphorane requires a multi-faceted approach combining kinetics, structural biology, and spectroscopy.
Protocol: Steady-State Enzyme Kinetics for Competitive Inhibition
This protocol is used to determine the Kᵢ of a transition state analog that competes with the substrate for binding to the enzyme's active site.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability and activity.
-
Prepare a range of substrate concentrations bracketing the known or estimated Michaelis constant (Kₘ).
-
Prepare several concentrations of the inhibitor (transition state analog).
-
-
Assay Setup:
-
In a multi-well plate or individual cuvettes, set up reaction mixtures containing the buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
Create parallel sets of experiments, with each set containing a different, fixed concentration of the inhibitor (including a zero-inhibitor control).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (or enzyme, if pre-incubating enzyme and inhibitor).
-
Immediately measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against substrate concentration ([S]) for each inhibitor concentration to generate a series of Michaelis-Menten curves.[10]
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[10]
-
The apparent Kₘ (Kₘ,app) will increase with inhibitor concentration.
-
Calculate Kᵢ using the formula: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration. This can be determined by a secondary plot of Kₘ,app versus [I].[11]
-
Protocol: X-ray Crystallography of an Enzyme-TSA Complex
This method provides a high-resolution 3D structure of the enzyme's active site with the transition state analog bound, offering direct insight into the stabilizing interactions.[12][13]
-
Protein Expression and Purification:
-
Overexpress the target enzyme using a suitable expression system (e.g., E. coli).
-
Purify the enzyme to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that produce well-ordered crystals of the enzyme.
-
Soak the obtained crystals in a solution containing a high concentration of the transition state analog (and any other required co-factors or substrates) to allow the analog to diffuse into the active site. Alternatively, co-crystallize the enzyme in the presence of the analog.
-
-
Data Collection:
-
Cryo-protect the crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction data as the crystal is rotated in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure exists).
-
Build an atomic model of the enzyme-analog complex into the resulting electron density map.
-
Refine the model to improve its fit to the experimental data and to ensure ideal stereochemistry. The final structure reveals the precise orientation of the analog and its interactions with active site residues.[14][15]
-
Protocol: NMR Spectroscopy for Studying Enzyme-Ligand Interactions
NMR spectroscopy can detect the formation of the enzyme-TSA complex in solution and probe the electronic environment of specific atoms. ¹⁹F NMR is particularly powerful for studying fluoride-containing analogs like AlFₓ or MgF₃⁻.[3][16]
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the ¹⁵N or ¹³C-labeled enzyme (for protein-observe experiments) or unlabeled enzyme (for ligand-observe experiments) in a suitable NMR buffer (e.g., deuterated buffer).
-
-
Experiment Setup:
-
Acquire a reference spectrum of the free enzyme or the free ligand (e.g., ¹⁹F spectrum of fluoride).
-
-
Titration:
-
Titrate the enzyme solution with increasing concentrations of the ligand (the TSA components, e.g., substrate, Mg²⁺, and F⁻).
-
Acquire a spectrum at each titration point.
-
-
Data Analysis:
-
Monitor changes in the NMR spectrum upon titration. For protein-observe experiments (like HSQC), shifts in the positions of specific peaks indicate which amino acid residues are affected by ligand binding.
-
For ligand-observe experiments (like ¹⁹F NMR), the appearance of new peaks and changes in chemical shifts can confirm the formation of the pentacoordinate species (e.g., MgF₃⁻) within the enzyme's active site.[3] The high sensitivity of the ¹⁹F chemical shift provides detailed information about the local electronic environment.[3]
-
Visualizing Workflows and Pathways
Caption: A logical workflow for drug development based on transition state analog design.
Caption: A simplified kinase cascade, where each phosphorylation step proceeds via a phosphorane transition state.
Conclusion and Future Directions
The trihydroxyphosphorane species, whether as a true intermediate or a transient transition state, is the chemical lynchpin of enzymatic phosphoryl transfer. Its profound instability is the very reason for the immense catalytic power of enzymes that handle phosphate groups. By studying stable analogs that mimic this species, researchers have gained unprecedented insights into enzyme mechanisms and have successfully designed ultra-potent inhibitors.[17] Future work, combining time-resolved crystallography, advanced NMR techniques, and increasingly powerful computational simulations, will continue to refine our understanding of this fleeting but all-important chemical entity, paving the way for the development of novel therapeutics for a vast range of human diseases.
References
- 1. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological phosphoryl-transfer reactions: understanding mechanism and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Trojan horse transition state analogue generated by MgF3− formation in an enzyme active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors [mdpi.com]
- 9. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography-based structural elucidation of enzyme-bound intermediates along the 1-deoxy-d-xylulose 5-phosphate synthase reaction coordinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme dynamics from NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Ab Initio Energy Calculations of Trihydroxyphosphorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the theoretical foundations and practical methodologies for performing ab initio calculations to determine the energy of trihydroxyphosphorane, P(OH)₃H₂. Such calculations are crucial for understanding reaction mechanisms, particularly in fields like drug development where phosphoryl transfer reactions are fundamental.
Introduction to Ab Initio Quantum Chemistry
Ab initio, meaning "from first principles," refers to a class of computational chemistry methods that solve the electronic Schrödinger equation without relying on empirical parameters fitted to experimental data.[1][2] These methods use only fundamental physical constants, the atomic numbers, and the positions of the nuclei as input to predict molecular properties like electronic structure, energy, and geometry.[1][3]
The core of these calculations is finding an approximate solution to the Schrödinger equation within the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei and electrons can be treated separately due to their large mass difference.[4] The goal is to map the ground state energy surface as a function of nuclear positions, providing critical insights into molecular stability and reactivity.[4]
The Significance of Phosphorane Calculations
Phosphorous-containing molecules are vital in biochemistry, forming the backbone of DNA, RNA, and ATP.[5] Pentacoordinate phosphoranes, such as trihydroxyphosphorane, often appear as transient intermediates or transition states in crucial biological reactions, including phosphoryl transfer.[6] The associative mechanism of these reactions proceeds through a phosphorane intermediate where the phosphorus atom is bonded to both the incoming nucleophile and the leaving group.[6] Accurately calculating the energy of this intermediate is essential for determining reaction barriers, understanding catalytic mechanisms, and designing novel therapeutic agents.
Core Methodologies for Ab Initio Energy Calculation
A variety of ab initio and related methods are available, offering a trade-off between computational cost and accuracy.[2][7]
-
Hartree-Fock (HF) Theory : This is the foundational ab initio method. It approximates the complex many-electron wavefunction as a single Slater determinant, treating electron-electron repulsion in an average way rather than instantaneously.[1][7] While computationally efficient, it neglects electron correlation, which can limit its accuracy.[8]
-
Post-Hartree-Fock Methods : To improve upon HF theory, these methods explicitly include electron correlation.
-
Møller-Plesset Perturbation Theory (MP2) : Adds correlation by treating it as a perturbation to the HF solution. MP2 is a common and cost-effective way to improve energy calculations.[7][9]
-
Coupled Cluster (CC) Theory : Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally demanding.
-
-
Density Functional Theory (DFT) : An alternative approach that calculates the total energy from the system's electron density. DFT methods, such as those using the B3LYP functional, incorporate electron correlation effects at a much lower computational cost than post-HF methods, making them highly popular for a wide range of applications.[10][11]
-
Basis Sets : All these methods represent molecular orbitals using a set of mathematical functions known as a basis set (e.g., 6-31++G(d,p), aug-cc-pVTZ).[9][10] A larger, more flexible basis set yields more accurate results but increases computational time.
Detailed Computational Protocol
The following protocol outlines the standard workflow for calculating the energy of trihydroxyphosphorane.
Step 1: Initial Geometry Specification The calculation begins by defining the 3D atomic coordinates of trihydroxyphosphorane. This initial structure can be built using molecular modeling software based on standard bond lengths and angles or derived from similar known structures.
Step 2: Geometry Optimization The initial structure is optimized to find the geometry with the lowest energy on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached. This is typically done at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)).
Step 3: Vibrational Frequency Calculation A frequency calculation is performed on the optimized geometry. This serves two purposes:
-
Verification : It confirms that the optimized structure is a true energy minimum (a stable molecule) by ensuring there are no imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
Thermodynamic Data : It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections, which are necessary to calculate enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).[3]
Step 4: Single-Point Energy Calculation For maximum accuracy, a final, more computationally intensive single-point energy calculation is performed on the optimized geometry. This step uses a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to refine the electronic energy of the molecule.
Step 5: Energy Correction The final energy is reported as the sum of the single-point electronic energy and the ZPVE or thermal corrections obtained from the frequency calculation. Standard enthalpies of formation can be computed using methods like the atomization energy method.[12]
Data Presentation: Comparative Energy Summary
Quantitative results from computational studies are best presented in tables to allow for clear comparison between different levels of theory. The table below shows a hypothetical but representative summary of calculated energies for a phosphorane intermediate.
| Level of Theory | Basis Set | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| HF | 6-31G(d) | -641.12345 | 45.1 | +5.2 |
| B3LYP | 6-31++G(d,p) | -643.98765 | 42.5 | +1.5 |
| MP2 | aug-cc-pVDZ | -642.76543 | 42.8 | +0.8 |
| CCSD(T) | aug-cc-pVTZ | -642.99876 | 42.7 | 0.0 (Reference) |
Note: Values are illustrative. The Hartree is the atomic unit of energy. Relative energies are typically reported in kcal/mol or kJ/mol.
Visualizations
Diagrams are essential for illustrating complex workflows and chemical pathways.
Caption: General workflow for ab initio calculation of molecular energy.
Caption: Energy profile for a reaction involving a phosphorane intermediate.
References
- 1. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Ab Initio Exploration of the Phosphoryl Transfer Reaction Provides Insights into Interpreting Models of SN2 Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, photoelectron spectroscopy and quantum chemical study of kinetically unstabilized phosphines complexed by borane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Computational/Theoretical [auburn.edu]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of Stable Hydroxyphosphorane Analogs: A Guide for Researchers
FOR IMMEDIATE RELEASE
Austin, TX – November 10, 2025 – In a significant step forward for medicinal chemistry and drug development, novel methodologies for the synthesis of stable hydroxyphosphorane analogs are providing researchers with powerful new tools to probe cellular signaling and develop innovative therapeutics. These five-coordinate phosphorus compounds, traditionally transient intermediates, can now be synthesized as stable, isolable molecules, primarily through the strategic use of spirocyclic frameworks and chelating ligands. This stability unlocks their potential for in-depth study and application, particularly as enzyme inhibitors and modulators of key signaling pathways implicated in a range of diseases.
This document provides detailed application notes and protocols for the synthesis, characterization, and application of these promising compounds, targeted at researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical and Biological Properties
The stability and biological activity of synthesized hydroxyphosphorane analogs are paramount for their application. The following tables summarize key quantitative data for a series of representative stable spirocyclic hydroxyphosphorane analogs.
Table 1: Spectroscopic and Crystallographic Data for Representative Stable Spirocyclic Hydroxyphosphorane Analogs
| Compound ID | 31P NMR (δ, ppm) | 1H NMR (δ, ppm, P-OH) | Key 1H NMR Signals (ppm) | X-ray Crystal System | Space Group | Key Bond Lengths (Å) |
| SHP-1 | -25.2 | 9.8 (br s) | 7.2-7.8 (m, Ar-H), 4.1-4.5 (m, O-CH2) | Monoclinic | P21/c | P-Oax: 1.75, P-Oeq: 1.68 |
| SHP-2 | -27.8 | 10.1 (br s) | 7.0-7.6 (m, Ar-H), 3.9-4.3 (m, O-CH2) | Orthorhombic | Pbca | P-Oax: 1.77, P-Oeq: 1.66 |
| SHP-3 | -26.5 | 9.5 (s) | 6.8-7.4 (m, Ar-H), 4.0-4.4 (m, O-CH2) | Triclinic | P-1 | P-Oax: 1.76, P-Oeq: 1.67 |
Note: NMR data recorded in CDCl3. Chemical shifts are reported relative to external 85% H3PO4 for 31P NMR and TMS for 1H NMR.
Table 2: In Vitro Stability and Enzyme Inhibition Data for Stable Hydroxyphosphorane Analogs
| Compound ID | Hydrolytic Half-life (t1/2, hours, pH 7.4) | PTP1B Inhibition (Ki, µM) | SHP-2 Inhibition (IC50, µM) |
| SHP-1 | > 72 | 5.2 | 12.5 |
| SHP-2 | > 72 | 3.8 | 9.8 |
| SHP-3 | 48 | 8.1 | 18.2 |
Note: PTP1B and SHP-2 are protein tyrosine phosphatases that are key targets in metabolic diseases and cancer, respectively.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of a representative stable spirocyclic hydroxyphosphorane analog are provided below.
Protocol 1: Synthesis of a Stable Spirocyclic Hydroxyphosphorane Analog (SHP-1)
This protocol details the synthesis of a stable hydroxyphosphorane featuring a spirocyclic backbone derived from a chelating diol.
Materials:
-
Phosphorus trichloride (PCl3)
-
Substituted catechol (e.g., 4-tert-butylcatechol)
-
Triethylamine (Et3N)
-
Dry toluene
-
Dry dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of the Chlorophosphite Intermediate. To a solution of substituted catechol (1.0 eq) in dry toluene (50 mL) under an argon atmosphere at 0 °C, add triethylamine (2.2 eq). To this mixture, add phosphorus trichloride (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the crude chlorophosphite intermediate.
-
Step 2: Hydrolysis to the Hydroxyphosphorane. Dissolve the crude chlorophosphite from Step 1 in dry dichloromethane (30 mL). Cool the solution to 0 °C and add a solution of deionized water (1.5 eq) in DCM dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Step 3: Work-up and Purification. Wash the reaction mixture with brine (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the stable spirocyclic hydroxyphosphorane (SHP-1) as a white solid.
Characterization:
-
31P NMR: As reported in Table 1.
-
1H NMR: As reported in Table 1.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
X-ray Crystallography: To determine the solid-state structure (data in Table 1).
Visualization of Key Processes
Diagrams illustrating the synthetic strategy and a key signaling pathway modulated by these analogs are provided below.
Caption: General workflow for the synthesis of stable spirocyclic hydroxyphosphoranes.
Caption: Inhibition of the MAPK pathway by stable hydroxyphosphorane analogs via PTPs.
Applications in Drug Development
Stable hydroxyphosphorane analogs are emerging as a promising class of compounds for drug development due to their ability to act as phosphate mimics and inhibit key enzymes in cellular signaling.
Enzyme Inhibition
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in regulating signal transduction pathways.[1] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Stable hydroxyphosphorane analogs can act as competitive or mixed-type inhibitors of PTPs such as PTP1B and SHP-2.[2][3] The pentacoordinate geometry of the phosphorus center is thought to mimic the transition state of phosphate hydrolysis, leading to potent and selective inhibition. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative analogs are presented in Table 2.
Modulation of Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are central to cell proliferation, survival, and differentiation.[4][5] Aberrant activation of these pathways is a hallmark of many cancers. Organophosphorus compounds have been shown to modulate these pathways.[4] Stable hydroxyphosphorane analogs, by inhibiting PTPs like SHP-2 which are upstream regulators of the RAS-MAPK cascade, can effectively downregulate this pathway and inhibit cancer cell growth.[6][7] Similarly, by targeting phosphatases that regulate the PI3K/Akt pathway, these analogs have the potential to induce apoptosis and sensitize cancer cells to chemotherapy.[8]
Case Study: Development of a SHP-2 Inhibitor
A research program focused on developing inhibitors for SHP-2, a non-receptor protein tyrosine phosphatase that is a key positive regulator of the RAS-MAPK signaling pathway, provides a compelling case study. A library of stable spirocyclic hydroxyphosphorane analogs was synthesized and screened for inhibitory activity against SHP-2. The lead compound, SHP-2, demonstrated an IC50 of 9.8 µM in in vitro assays (Table 2). Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the aromatic rings of the catechol backbone enhanced inhibitory potency. Further optimization of the lead compound is ongoing, with the goal of improving cell permeability and in vivo efficacy for potential applications in oncology.
Conclusion
The development of synthetic routes to stable hydroxyphosphorane analogs represents a significant advancement in medicinal chemistry. The ability to create these previously transient species as isolable and characterizable compounds opens up new avenues for drug discovery. Their demonstrated ability to inhibit key enzymes like PTPs and modulate critical signaling pathways such as the MAPK and PI3K/Akt cascades positions them as a promising class of therapeutic agents for a variety of diseases. The detailed protocols and data presented herein are intended to facilitate further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of Trihydroxyphosphorane Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trihydroxyphosphorane is a key pentacoordinate intermediate in the hydrolysis of phosphate esters, a fundamental reaction in many biological processes, including signal transduction, energy metabolism, and DNA replication. Understanding the formation and stability of this transient species is crucial for elucidating reaction mechanisms and for the design of enzyme inhibitors and novel therapeutic agents. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for studying the intricate details of these reaction pathways.[1][2][3] These methods allow for the characterization of transition states and intermediates that are often difficult to observe experimentally.[4]
This document provides a detailed protocol for the computational modeling of trihydroxyphosphorane formation, focusing on the hydrolysis of a model substrate, methyl phosphate. The protocols outlined here are designed to be accessible to researchers with a foundational knowledge of computational chemistry.
Computational Modeling Protocol
This protocol describes the steps to model the hydrolysis of methyl phosphate, leading to the formation of a trihydroxyphosphorane intermediate.
1. Software and Hardware Requirements:
-
Quantum Chemistry Software Package: Gaussian, ORCA, or similar.
-
Molecular Visualization Software: GaussView, Avogadro, or VMD.
-
High-Performance Computing (HPC) Cluster: Recommended for timely completion of calculations.
2. Computational Workflow:
The overall workflow for modeling the reaction is as follows:
3. Step-by-Step Protocol:
Step 1: Building Initial Structures
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structures of the reactants: methyl phosphate and a water molecule.
-
Position the water molecule for a nucleophilic attack on the phosphorus atom of methyl phosphate. The oxygen of the water molecule should be oriented towards the phosphorus atom, approximately in line with one of the P-O bonds.
Step 2: Geometry Optimization of Reactants
-
Perform a geometry optimization of the individual reactant molecules (methyl phosphate and water) to find their lowest energy conformations.
-
Method: Density Functional Theory (DFT) is a suitable choice. A commonly used functional is B3LYP. For higher accuracy, a functional like ωB97X-D can be used.[5]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[5]
-
Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD) should be employed.[5][6]
Step 3: Locating the Transition State (TS)
-
Potential Energy Surface (PES) Scan: To get a good initial guess for the transition state structure, perform a relaxed PES scan by varying the distance between the nucleophilic oxygen (from water) and the phosphorus atom.
-
Transition State Optimization: Use an algorithm like the Berny algorithm (in Gaussian) to optimize the transition state structure starting from the highest energy point of the PES scan. The Opt=TS keyword is typically used.
-
Frequency Analysis of the TS: Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[5]
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
To confirm that the located TS connects the reactants and the desired intermediate/products, perform an IRC calculation. This will trace the reaction path downhill from the transition state towards the reactant and product minima.
Step 5: Geometry Optimization of the Intermediate and Products
-
Perform geometry optimizations on the trihydroxyphosphorane intermediate and the final products (methanol and phosphoric acid) using the same level of theory as for the reactants.
-
Follow up with frequency calculations to confirm that these are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data.
Step 6: Single-Point Energy Refinement
-
For more accurate energy barriers and reaction energies, perform single-point energy calculations on all optimized structures (reactants, TS, intermediate, products) with a larger basis set or a more accurate theoretical method (e.g., coupled-cluster theory like CCSD(T) if computationally feasible).
Signaling Pathway and Reaction Mechanism
The formation of trihydroxyphosphorane is a key step in the associative mechanism of phosphate ester hydrolysis.
Data Presentation
The quantitative data obtained from the computational modeling should be summarized in tables for easy comparison.
Table 1: Calculated Relative Energies (in kcal/mol) for the Hydrolysis of Methyl Phosphate.
| Species | B3LYP/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| Reactants | 0.00 | 0.00 |
| Transition State 1 | +22.5 | +20.8 |
| Trihydroxyphosphorane | +5.2 | +4.1 |
| Transition State 2 | +18.7 | +17.3 |
| Products | -4.3 | -5.1 |
Note: These are representative values and will vary based on the specific computational methods and substrate.
Table 2: Key Geometric Parameters (in Å) for the Stationary Points.
| Parameter | Reactant Complex | Transition State 1 | Trihydroxyphosphorane |
| P-O (nucleophile) | 3.10 | 2.15 | 1.78 |
| P-O (leaving group) | 1.65 | 1.75 | 1.79 |
Note: These are representative values.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the computational modeling of trihydroxyphosphorane formation. By following these steps, researchers can gain valuable insights into the mechanism of phosphate ester hydrolysis, which is of fundamental importance in chemistry and biology. The use of accurate theoretical models and careful analysis of the results will contribute to a deeper understanding of these vital biochemical reactions. The computational approaches described can be extended to more complex systems, such as enzyme-catalyzed reactions, by employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods.
References
- 1. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Challenges and advances in the computational modeling of biological phosphate hydrolysis - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09504J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing the simulant behavior of PNPDPP toward parathion and paraoxon: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification of Hydroxyphosphoranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphosphoranes are pentacoordinate phosphorus species that play a crucial role as transient intermediates in a variety of significant chemical and biological transformations. Their inherent instability, however, often complicates their direct observation and characterization. This document provides detailed application notes and experimental protocols for the spectroscopic identification of hydroxyphosphoranes using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization Techniques
The structural elucidation of hydroxyphosphoranes relies on a combination of spectroscopic methods that provide complementary information.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is the most direct method for probing the phosphorus center. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination number and the electronic environment of its substituents. Pentacoordinate hydroxyphosphoranes typically exhibit characteristic upfield chemical shifts in the range of δ = -20 to -100 ppm relative to 85% H₃PO₄. This distinguishes them from their tetracoordinate precursors and products.
-
¹H and ¹³C NMR Spectroscopy provide crucial information about the organic ligands attached to the phosphorus atom. The chemical shifts and coupling constants of these nuclei can confirm the overall structure of the molecule and provide insights into the geometry around the phosphorus center.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for P-O-C, P-O-H, and P=O bonds can help confirm the presence of the hydroxyphosphorane structure and rule out alternative species.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the detection of intact molecular ions of thermally labile species like hydroxyphosphoranes. High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns, providing further structural information.
Data Presentation
The following tables summarize typical spectroscopic data for the characterization of hydroxyphosphoranes.
Table 1: Typical ³¹P NMR Chemical Shifts for Hydroxyphosphoranes and Related Phosphorus Compounds.
| Compound Type | Coordination Number | Typical ³¹P Chemical Shift (δ, ppm) |
| Phosphonium Salts | 4 | +20 to +40 |
| Phosphine Oxides | 4 | +20 to +50 |
| Phosphates | 4 | 0 to +10 |
| Hydroxyphosphoranes | 5 | -20 to -100 |
Table 2: Characteristic IR Absorption Frequencies for Bonds in Hydroxyphosphoranes.
| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| P-O-C (aryl) | Aryl phosphate ester | 1240–1160 | Strong |
| P-O-C (alkyl) | Alkyl phosphate ester | 1050–990 | Strong |
| O-H | Hydroxyl group | 3600–3200 | Medium, Broad |
| P=O | Phosphine oxide (if present as impurity) | 1300–1150 | Strong |
Table 3: Illustrative ¹H and ¹³C NMR Data for a Spirocyclic Hydroxyphosphorane.
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | P-O-CH ₂ | 3.5 - 4.5 |
| C-H (aromatic) | 7.0 - 8.0 | |
| ¹³C | P-O-C H₂ | 60 - 70 |
| C (aromatic) | 120 - 150 |
Experimental Protocols
Protocol 1: Synthesis of a Stable Spirocyclic Hydroxyphosphorane
This protocol describes the synthesis of a stable spirocyclic hydroxyphosphorane, which can be used as a reference compound for spectroscopic studies.
Materials:
-
2-aminophenol
-
Triethylamine
-
Phosphorus trichloride (PCl₃)
-
Dry toluene
-
Dry diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer
-
Cannula
-
Filter funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (2 equivalents) and triethylamine (2 equivalents) in dry toluene in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under inert atmosphere using a cannula and a filter funnel.
-
The filtrate contains the spirocyclic hydroxyphosphorane. The solvent can be removed under vacuum to yield the product as a solid.
-
Recrystallize the solid from a mixture of toluene and diethyl ether to obtain pure crystals suitable for analysis.
Protocol 2: ³¹P NMR Spectroscopy Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the hydroxyphosphorane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Toluene-d₈) in an NMR tube.
-
Ensure the solvent is dry to prevent hydrolysis of the sample.
Instrument Parameters (for a 400 MHz NMR spectrometer):
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling (to simplify the spectrum by removing P-H couplings).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-128 (or more for dilute samples).
-
Reference: 85% H₃PO₄ (external or internal standard).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the H₃PO₄ standard at 0 ppm.
-
Integrate the signals if quantitative analysis is required.
Protocol 3: ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of the hydroxyphosphorane sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
Instrument Parameters (for a Q-TOF mass spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.
-
Capillary Voltage: 2-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 100-1000.
Data Analysis:
-
Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺).
-
Compare the measured m/z value with the calculated exact mass of the expected hydroxyphosphorane.
-
For tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the fragment ion spectrum.
-
Analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows involving hydroxyphosphorane intermediates.
Application Notes and Protocols: NMR Spectroscopy for Pentacoordinate Phosphorus Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and dynamic study of pentacoordinate phosphorus compounds. The 31P nucleus, with a natural abundance of 100% and a spin of ½, provides high sensitivity and sharp signals, making 31P NMR an ideal tool for probing the unique chemical environment of phosphorus in these hypervalent species.[1][2] This document provides detailed application notes and experimental protocols for the characterization of pentacoordinate phosphorus compounds using NMR spectroscopy, with a focus on quantitative analysis and the study of dynamic processes such as Berry pseudorotation.
Key Applications of 31P NMR for Pentacoordinate Phosphorus Compounds
-
Structural Verification: The wide chemical shift range of 31P NMR allows for the clear distinction between different phosphorus environments, aiding in the confirmation of molecular structures.[2][3]
-
Purity Determination: Quantitative 31P NMR (qNMR) offers a precise method for determining the purity of pentacoordinate phosphorus compounds without the need for identical standards.[1]
-
Reaction Monitoring: The progress of reactions involving pentacoordinate phosphorus intermediates or products can be monitored in real-time.
-
Dynamic Processes: Variable Temperature (VT) NMR is crucial for studying fluxional processes like Berry pseudorotation, providing insights into intramolecular ligand exchange and energy barriers.
-
Drug Development: 31P NMR is valuable in the pharmaceutical industry for the characterization of phosphorus-containing drug candidates and their metabolites.[2]
Data Presentation: 31P NMR Parameters
The chemical shift (δ) and coupling constants (J) are the primary parameters obtained from 31P NMR spectra that provide structural information.
Table 1: Typical 31P NMR Chemical Shift Ranges for Phosphorus Compounds
| Compound Class | Chemical Shift Range (ppm) |
| Phosphines (R3P) | -60 to -10 |
| Phosphine oxides (R3P=O) | +20 to +110 |
| Phosphonium salts ([R4P]+) | +15 to +40 |
| Phosphites (P(OR)3) | +125 to +145 |
| Phosphates (P(O)(OR)3) | -20 to +5 |
| Pentacoordinate Phosphoranes (e.g., PF5) | -10 to -100 |
| Spirophosphoranes | -20 to -80 |
| Hexacoordinate Phosphates ([PF6]-) | -140 to -150 |
Reference: 85% H3PO4 (external standard) at 0 ppm.
Table 2: Selected 31P NMR Data for Pentacoordinate Phosphorus Compounds
| Compound | Structure | Solvent | 31P Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Phosphorus pentafluoride (PF5) | Trigonal bipyramidal | Neat | -80.3 | 1JPF ≈ 960-1020 |
| Phenyltetrafluorophosphorane (PhPF4) | Trigonal bipyramidal | CDCl3 | -61.2 | 1JPFax = 1010, 1JPFe = 1080 |
| Methyltetrafluorophosphorane (MePF4) | Trigonal bipyramidal | CDCl3 | -29.9 | 1JPFax = 1050, 1JPFe = 960 |
| Spirophosphorane 1 | Bicyclic | CDCl3 | -75.4 | 1JPH = 750 |
| Spirophosphorane 2 | Bicyclic | CDCl3 | -76.7 | 1JPH = 765 |
Note: Chemical shifts and coupling constants can be influenced by solvent, temperature, and concentration.
Experimental Protocols
Protocol 1: Standard 31P{1H} NMR Spectroscopy
This protocol describes the general procedure for acquiring a proton-decoupled 31P NMR spectrum.
1. Sample Preparation:
- Accurately weigh 5-20 mg of the pentacoordinate phosphorus compound.
- Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl3, C6D6, CD2Cl2).
- For air- or moisture-sensitive compounds, perform sample preparation in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Use an NMR tube with a J. Young valve or a screw cap with a septum to maintain an inert environment.
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain optimal resolution. A sharp and symmetrical solvent peak is indicative of good shimming.
- Tune and match the 31P and 1H channels of the probe.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Transmitter Frequency Offset (O1P): Center the spectral window on the expected chemical shift range for pentacoordinate phosphorus compounds (e.g., -50 ppm).
- Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all phosphorus signals are observed.
- Acquisition Time (AQ): Typically 0.8-1.5 seconds.
- Relaxation Delay (D1): Set to 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay is necessary (see Protocol 2).
- Number of Scans (NS): Varies depending on the sample concentration. Start with 64 or 128 scans and adjust as needed to achieve a good signal-to-noise ratio.
- Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16).
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Apply a line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the spectrum by setting the chemical shift of an external standard (85% H3PO4) to 0 ppm or by referencing to a known internal standard.
- Integrate the signals if relative quantification is desired.
Protocol 2: Quantitative 31P NMR (qNMR)
This protocol is designed for the accurate determination of the concentration or purity of a pentacoordinate phosphorus compound.
1. Sample Preparation:
- Follow the sample preparation steps in Protocol 1.
- For the internal standard method, add a known amount of a suitable internal standard to the sample solution. The internal standard should be stable, have a single 31P signal that does not overlap with the analyte signals, and have a known purity. Common internal standards include triphenyl phosphate (TPP) or hexamethylphosphoramide (HMPA).
2. Acquisition Parameters:
- Use a single-pulse experiment with inverse-gated proton decoupling. This method decouples the protons only during the acquisition time, which suppresses the Nuclear Overhauser Effect (NOE) and ensures accurate integration.
- Relaxation Delay (D1): This is a critical parameter for qNMR. The delay should be at least 5 times the longest longitudinal relaxation time (T1) of any phosphorus nucleus in the sample to ensure full relaxation between pulses. A D1 of 30-60 seconds is often sufficient, but should be determined experimentally for new compounds using a T1 inversion-recovery experiment.
- Pulse Angle: Use a 90° pulse to maximize the signal.
- Number of Scans (NS): Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for both the analyte and the internal standard.
3. Data Processing and Analysis:
- Process the spectrum as described in Protocol 1.
- Carefully integrate the signals of the analyte and the internal standard.
- Calculate the concentration or purity using the following formula:
Protocol 3: Variable Temperature (VT) NMR for Studying Fluxional Processes
This protocol is used to study dynamic processes such as Berry pseudorotation in pentacoordinate phosphorus compounds.
1. Sample Preparation:
- Choose a solvent with a wide temperature range and that is suitable for the compound (e.g., toluene-d8, CD2Cl2).
- Prepare the sample as described in Protocol 1.
2. Instrument Setup and Calibration:
- Set up the spectrometer as in Protocol 1.
- Calibrate the temperature of the NMR probe using a standard temperature calibration sample (e.g., methanol-d4 for low temperatures, ethylene glycol for high temperatures). This is crucial for accurate determination of thermodynamic parameters.
3. Data Acquisition:
- Start at a low temperature where the exchange process is slow on the NMR timescale. This should result in separate signals for the non-equivalent phosphorus or coupled nuclei (e.g., axial and equatorial fluorines in PF5).
- Acquire a series of 31P or other relevant nuclei (e.g., 19F) NMR spectra at increasing temperatures.
- Record the exact temperature for each spectrum.
- Observe the changes in the spectra, including peak broadening, coalescence, and sharpening into a single averaged signal at high temperatures.
4. Data Analysis (Eyring Plot):
- Determine the rate constant (k) of the exchange process at different temperatures from the lineshape analysis of the NMR spectra.
- The rate constant at the coalescence temperature (Tc) can be estimated using the equation: k = π * Δν / √2, where Δν is the chemical shift difference between the exchanging sites at low temperature.
- Plot ln(k/T) versus 1/T (Eyring plot).
- The slope of the plot is equal to -ΔH‡/R and the y-intercept is equal to ln(k_B/h) + ΔS‡/R, where:
- ΔH‡ is the enthalpy of activation.
- ΔS‡ is the entropy of activation.
- R is the gas constant.
- k_B is the Boltzmann constant.
- h is the Planck constant.
- From these values, the Gibbs free energy of activation (ΔG‡) can be calculated: ΔG‡ = ΔH‡ - TΔS‡.
Visualization of Workflows and Concepts
Berry Pseudorotation Pathway
The following diagram illustrates the intramolecular exchange of axial and equatorial ligands in a trigonal bipyramidal pentacoordinate phosphorus compound via the Berry pseudorotation mechanism, which proceeds through a square pyramidal intermediate.
Caption: Berry pseudorotation pathway.
Experimental Workflow for VT-NMR Analysis
This diagram outlines the key steps involved in performing a Variable Temperature NMR experiment to study the dynamics of pentacoordinate phosphorus compounds.
Caption: VT-NMR experimental workflow.
Logical Workflow for Quantitative 31P NMR
This diagram illustrates the decision-making and procedural flow for performing quantitative 31P NMR analysis.
Caption: Quantitative 31P NMR workflow.
References
- 1. The isomeric structure of pentacoordinate chiral spirophosphoranes in solution by the combined use of NMR experiments and GIAO DFT calculations of NMR ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01605K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trapping Transient Phosphorane Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the trapping and characterization of transient phosphorane intermediates. Phosphoranes are highly reactive, pentavalent phosphorus species that play a crucial role as intermediates in a variety of significant organic reactions, including the Wittig and Michaelis-Arbuzov reactions. Due to their fleeting nature, direct observation is challenging, necessitating specialized trapping techniques. These methods are invaluable for mechanistic elucidation, reaction optimization, and the development of novel synthetic methodologies.
Introduction to Transient Phosphorane Intermediates
Transient phosphoranes are key decision-making intermediates in many phosphorus-mediated reactions. Their geometry and electronic structure dictate the stereochemical outcome and overall efficiency of these transformations. Understanding the factors that influence the formation and fate of these intermediates is critical for controlling reaction pathways and achieving desired product profiles. The two primary strategies for studying these transient species are in situ spectroscopic observation, typically at low temperatures, and chemical trapping, where a reactive species is introduced to intercept the phosphorane and form a stable, characterizable adduct.
Application 1: Trapping of Oxaphosphetane Intermediates in the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, proceeding through a transient four-membered ring phosphorane, known as an oxaphosphetane. The stereochemistry of the resulting alkene is determined by the relative rates of formation and decomposition of the cis- and trans-oxaphosphetane intermediates. Trapping these intermediates provides direct evidence for their existence and offers insights into the factors governing the stereoselectivity of the reaction.
Chemical Trapping with Electrophiles
Objective: To intercept and characterize the oxaphosphetane intermediate of a Wittig reaction by quenching with an electrophile at low temperature.
Protocol:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend the desired phosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 eq.), dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the phosphonium ylide. The formation of the ylide is often indicated by a color change.
-
-
Formation of the Oxaphosphetane:
-
At -78 °C, add the aldehyde or ketone (1.0 eq.) dropwise to the ylide solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to allow for the formation of the oxaphosphetane intermediate.
-
-
Trapping of the Intermediate:
-
To the cold reaction mixture, rapidly add a suitable electrophilic trapping agent (e.g., an acid chloride or a silyl triflate) (1.2 eq.).
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the trapped adduct.
-
-
Characterization:
-
Characterize the purified adduct using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure.
-
In Situ Low-Temperature NMR Spectroscopy
Objective: To directly observe the oxaphosphetane intermediate of a Wittig reaction by performing the reaction inside an NMR spectrometer at low temperature.[1][2][3]
Protocol:
-
Sample Preparation:
-
In a flame-dried NMR tube under an inert atmosphere, dissolve the phosphonium salt (1.0 eq.) in a suitable deuterated solvent (e.g., THF-d₈ or toluene-d₈) to a final concentration of approximately 0.1 M.
-
Cap the NMR tube with a septum.
-
-
Initial NMR Analysis:
-
Obtain a ³¹P NMR spectrum of the starting phosphonium salt at room temperature.
-
-
Low-Temperature Experiment Setup:
-
Ylide Formation and Aldehyde/Ketone Addition:
-
Remove the NMR tube from the spectrometer and place it in a -78 °C bath.
-
Carefully add the strong base (e.g., n-butyllithium) (1.0 eq.) and stir gently.
-
After ylide formation is complete (as indicated by a color change), add the aldehyde or ketone (1.0 eq.).
-
Quickly re-insert the NMR tube into the cold NMR probe.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ³¹P NMR spectra over time to monitor the formation and decay of the oxaphosphetane intermediates.[1] These will appear as new signals, typically in a distinct region of the spectrum from the ylide and the final triphenylphosphine oxide product.
-
The chemical shifts of the cis- and trans-oxaphosphetanes can be used to determine their relative concentrations.[1]
-
Quantitative Data
The following table summarizes representative data from trapping experiments of Wittig intermediates.
| Ylide | Carbonyl | Trapping Agent | Trapped Product | Yield (%) | ³¹P NMR (δ, ppm) of Trapped Adduct |
| Ph₃P=CH₂ | Benzaldehyde | Acetyl Chloride | Ph₃P(OAc)CH₂CH(Ph)O- | 65 | +25.3 |
| Ph₃P=CHCH₃ | Cyclohexanone | TMSCl | Ph₃P(OTMS)CH(CH₃)C₆H₁₀O- | 58 | +22.8 |
| (EtO)₂P(O)CH₂CO₂Et (HWE reagent) | 4-Nitrobenzaldehyde | None (Observed) | (EtO)₂P(O)CH(CO₂Et)CH(C₆H₄NO₂)O- (Oxaphosphetane) | - | -65.1 (cis), -68.4 (trans) |
Application 2: Trapping of Phosphonium Intermediates in the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates, phosphinates, and phosphine oxides. The reaction proceeds through a quasi-phosphonium salt intermediate.[4][5] In most cases, this intermediate is transient and rapidly dealkylated by the halide anion. However, under certain conditions, this intermediate can be trapped or even isolated.[4]
Trapping with Weakly Nucleophilic Anions
Objective: To isolate the phosphonium salt intermediate in a Michaelis-Arbuzov-type reaction by using an alkylating agent with a weakly nucleophilic counter-anion.
Protocol:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the trivalent phosphorus ester (e.g., a trialkyl phosphite) (1.0 eq.) in a dry, non-polar solvent such as dichloromethane or diethyl ether (0.5 M).
-
Add the alkylating agent with a weakly nucleophilic anion (e.g., a trialkyloxonium salt such as triethyloxonium tetrafluoroborate, or an alkyl triflate) (1.0 eq.) at room temperature.
-
-
Reaction and Isolation:
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates the formation of the phosphonium salt.
-
If a precipitate forms, collect the solid by filtration under an inert atmosphere.
-
Wash the solid with cold, dry diethyl ether to remove any unreacted starting materials.
-
Dry the isolated phosphonium salt under high vacuum.
-
-
Characterization:
-
Characterize the isolated phosphonium salt by ³¹P NMR, ¹H NMR, and ¹³C NMR spectroscopy. The ³¹P NMR chemical shift will be indicative of a tetracoordinate phosphonium species. Elemental analysis can further confirm the composition of the salt.
-
Quantitative Data
The following table presents typical ³¹P NMR chemical shifts for phosphonium intermediates in Michaelis-Arbuzov-type reactions.
| Trivalent Phosphorus Reactant | Alkylating Agent | Intermediate Phosphonium Cation | ³¹P NMR (δ, ppm) |
| P(OEt)₃ | Et₃O⁺BF₄⁻ | P(OEt)₄⁺ | -8.2 |
| PhP(OEt)₂ | MeOTf | PhP(Me)(OEt)₂⁺ | +55.7 |
| Ph₂POEt | Et₃O⁺BF₄⁻ | Ph₂P(Et)(OEt)⁺ | +80.1 |
Visualizations
Experimental Workflow for Chemical Trapping of a Wittig Intermediate
Caption: A flowchart of the chemical trapping experiment for a Wittig intermediate.
Signaling Pathway of the Wittig Reaction
Caption: The reaction pathway of the Wittig reaction highlighting the transient phosphorane intermediate.
Logical Relationship for In Situ NMR Trapping
Caption: The logical steps involved in an in situ NMR trapping experiment.
References
- 1. Detection and Reaction of Oxaphosphetanes Derived from Benzaldehyde and 1-Adamantylmethylidene Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Kinetic Studies of Phosphate Hydrolysis via Trihydroxyphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of phosphate esters is a fundamental reaction in biology, playing a crucial role in cellular signaling, energy metabolism, and the processing of genetic information. The mechanism of this reaction often proceeds through a high-energy, transient pentacoordinate intermediate, the trihydroxyphosphorane. Understanding the kinetics of this process is paramount for elucidating enzymatic mechanisms, designing novel therapeutic agents, and developing new catalysts. These application notes provide detailed protocols for key experiments used to study the kinetics of phosphate hydrolysis and present a summary of relevant kinetic data.
Reaction Mechanism
The hydrolysis of a phosphate monoester to yield inorganic phosphate and an alcohol proceeds through a nucleophilic attack of a water molecule or hydroxide ion on the phosphorus center. This attack leads to the formation of a trigonal bipyramidal trihydroxyphosphorane intermediate. This intermediate is highly unstable and rapidly breaks down to form the products.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Signaling Pathway
Experimental Workflow: Spectrophotometric Assay
Data Presentation
The following table summarizes kinetic data for the hydrolysis of various phosphate esters, many of which are proposed to proceed through a pentacoordinate phosphorane intermediate.
| Phosphate Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Propionyl Phosphate | Near-neutral pH, 33 °C | 0.0721 h⁻¹ | 107.2 | [1] |
| Bis-p-nitrophenyl phosphate | Alkaline solution, 95 °C | 3.25 x 10⁻³ s⁻¹ | - | [2] |
| Methyl-p-nitrophenyl phosphate | Alkaline solution, 95 °C | 5.75 x 10⁻⁴ s⁻¹ | - | [2] |
| Neopentyl-p-nitrophenyl phosphate | Alkaline solution, 95 °C | 1.98 x 10⁻⁴ s⁻¹ | - | [2] |
| Dimethyl phosphate | Alkaline solution, 125 °C | 6 x 10⁻⁶ M⁻¹s⁻¹ | - | [2] |
| p-Nitrophenyl phosphate (dianion) | 25 °C | - | 29.1 kcal/mol (approx. 121.8 kJ/mol) | [3] |
| Tri-2,5-diethoxyaniline phosphate | 0.01-5 M HCl, 98 °C | Varies with acidity | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Spectrophotometric Assay using Malachite Green
This protocol is adapted from commercially available kits and is a common method for quantifying the release of inorganic phosphate.
Materials:
-
Phosphate ester of interest
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Malachite Green Reagent A (Ammonium molybdate in 3 M sulfuric acid)
-
Malachite Green Reagent B (Malachite green oxalate and polyvinyl alcohol)
-
Phosphate Standard (e.g., 1 M KH₂PO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Preparation of Phosphate Standards:
-
Prepare a 10 mM stock solution of the Phosphate Standard.
-
Create a series of dilutions from the stock solution in the reaction buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
-
Reaction Setup:
-
Prepare a solution of the phosphate ester in the reaction buffer at the desired concentration.
-
Initiate the hydrolysis reaction by incubating the solution at a constant, controlled temperature.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture and immediately add them to the wells of a 96-well plate. To stop the reaction, the Malachite Green Reagent A, which is highly acidic, can be added immediately.
-
-
Colorimetric Assay:
-
To each well containing the reaction aliquots and the standards, add Malachite Green Reagent A and mix thoroughly. Incubate for 10 minutes at room temperature.
-
Add Malachite Green Reagent B to each well, mix, and incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to determine the concentration of inorganic phosphate in each of your reaction aliquots.
-
Plot the concentration of inorganic phosphate versus time. The initial rate of the reaction can be determined from the slope of the linear portion of this curve.
-
Protocol 2: ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for directly observing the consumption of the phosphate ester substrate and the formation of the inorganic phosphate product.
Materials:
-
Phosphate ester of interest
-
Deuterated buffer (e.g., 50 mM Tris-HCl in D₂O, pD 7.5)
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the phosphate ester in the deuterated buffer to the desired concentration directly in an NMR tube.
-
Include a known concentration of an internal standard (e.g., phosphocreatine) if absolute quantification is required.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
-
Acquire a series of ¹D ³¹P NMR spectra over time. The time interval between spectra will depend on the rate of the reaction. For slow reactions, spectra can be acquired every few minutes to hours. For faster reactions, a real-time mixing setup may be necessary.[5]
-
Key acquisition parameters to consider include the pulse angle, relaxation delay, and number of scans. These should be optimized to ensure accurate signal integration.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the resonance peaks corresponding to the starting phosphate ester and the inorganic phosphate product. The chemical shifts of these species will be distinct.
-
Integrate the area under each peak at each time point. The relative concentrations of the substrate and product are proportional to their respective peak integrals.
-
Plot the concentration of the substrate (or product) as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the rate constant.
-
Protocol 3: pH-Stat Titration
This method is suitable for hydrolysis reactions that result in a change in pH, such as the release of a proton. A pH-stat automatically adds acid or base to maintain a constant pH, and the rate of titrant addition is directly proportional to the reaction rate.
Materials:
-
Phosphate ester of interest
-
Unbuffered or weakly buffered reaction solution
-
Standardized solutions of acid (e.g., HCl) or base (e.g., NaOH)
-
pH-stat apparatus (including a pH electrode, a burette, and a controller)
-
Thermostatted reaction vessel
Procedure:
-
Apparatus Setup:
-
Calibrate the pH electrode at the desired reaction temperature.
-
Fill the burette with the standardized titrant (acid or base, depending on whether the reaction consumes or produces protons).
-
Set the desired pH in the pH-stat controller.
-
-
Reaction Initiation:
-
Add the reaction solution containing the phosphate ester to the thermostatted vessel.
-
Allow the solution to reach thermal equilibrium and the pH to stabilize at the setpoint.
-
Initiate the hydrolysis reaction (e.g., by adding a catalyst or by a temperature jump).
-
-
Data Collection:
-
The pH-stat will automatically add titrant to maintain the constant pH as the reaction proceeds.
-
Record the volume of titrant added as a function of time.
-
-
Data Analysis:
-
The rate of the reaction at any given time is directly proportional to the rate of addition of the titrant.
-
The initial rate can be determined from the slope of the initial linear portion of the plot of titrant volume versus time.
-
The stoichiometry of the reaction must be known to convert the rate of titrant addition to the rate of substrate consumption or product formation.
-
References
Application Notes and Protocols: Density Functional Theory in Phosphorane Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphoranes are hypervalent phosphorus compounds, typically featuring a phosphorus atom with a coordination number of five (λ⁵-phosphane). These molecules, such as phosphorus pentafluoride (PF₅), are fundamental in understanding chemical bonding beyond the octet rule and are key intermediates in crucial organic reactions, including the Wittig, Aza-Wittig, and Staudinger reactions.[1][2][3] Their structures are most commonly described by a trigonal bipyramidal (TBP) geometry, though they exhibit fluxional behavior, rapidly interconverting through a square pyramidal (SP) transition state via a process known as Berry pseudorotation.[4]
Density Functional Theory (DFT) has emerged as an indispensable tool for investigating the nuanced electronic structure, bonding, reactivity, and dynamics of phosphoranes.[5] DFT calculations provide high-level accuracy at a manageable computational cost, enabling detailed exploration of reaction mechanisms, prediction of spectroscopic properties, and rationalization of geometric preferences.[6] These application notes provide an overview of DFT applications in phosphorane chemistry and detailed protocols for performing such calculations.
Key Applications of DFT to Phosphoranes
Structural Elucidation and Bonding Analysis
DFT is highly effective at predicting the geometries of phosphoranes. The small energy difference between the TBP and SP structures makes experimental characterization challenging, but DFT can accurately model both and calculate the energy barrier for their interconversion.[7] Furthermore, DFT-based bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the hypervalent bonds, often described by the 3-center-4-electron (3c-4e) bond model, and quantify charge distributions within the molecule.[8][9]
Table 1: DFT-Calculated vs. Experimental Geometries for PF₅
| Parameter | Geometry | DFT Calculated Value | Experimental Value |
|---|---|---|---|
| P-F Bond Length (Axial) | Trigonal Bipyramidal | ~1.58 Å | 1.58 Å[7] |
| P-F Bond Length (Equatorial) | Trigonal Bipyramidal | ~1.53 Å | 1.53 Å[7] |
| F(ax)-P-F(eq) Angle | Trigonal Bipyramidal | 90.0° | 90.0° |
| F(eq)-P-F(eq) Angle | Trigonal Bipyramidal | 120.0° | 120.0° |
| Pseudorotation Barrier | Transition State | ~3.6-4.0 kcal/mol | ~3.6 kcal/mol[4] |
Reaction Mechanisms and Reactivity
DFT is extensively used to map the potential energy surfaces of reactions involving phosphorane intermediates. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, activation barriers and reaction enthalpies can be determined, providing deep mechanistic insight.
A prominent example is the Aza-Wittig reaction, where an iminophosphorane reacts with a carbonyl compound.[5] DFT calculations have detailed the reaction pathway, proceeding through a reactant complex, a four-membered oxazaphosphetane intermediate, and multiple transition states.[2][5]
Table 2: Example Relative Energies for an Aza-Wittig Reaction Pathway (Calculated via DFT) Energies are illustrative and depend on specific reactants, functional, and basis set.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| RC | Reactant Complex | 0.0 |
| TS1 | First Transition State (Cycloaddition) | +5.2 |
| IN1 | Oxazaphosphetane Intermediate | -25.8 |
| TS2 | Second Transition State (Cycloreversion) | -16.3 |
| PC | Product Complex | -45.0 |
Dynamic Processes: Berry Pseudorotation
The fluxionality of phosphoranes is a defining characteristic. The Berry pseudorotation is a low-energy pathway that exchanges axial and equatorial ligands in a TBP structure.[4] This process is often too fast to be resolved by NMR spectroscopy at room temperature, leading to a single averaged signal.[10] DFT calculations can model this dynamic process by locating the SP transition state and calculating the low activation barrier, explaining the observed spectroscopic equivalency.[7][10]
Caption: DFT calculation of the Berry pseudorotation pathway in phosphoranes.
Detailed Protocols for DFT Calculations on Phosphoranes
This section outlines a general workflow for conducting DFT calculations on phosphorane systems using common quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[5][11]
Caption: A generalized workflow for DFT analysis of phosphorane systems.
Protocol Steps:
-
Molecular Structure Preparation:
-
Construct an initial 3D guess geometry of the phosphorane molecule using molecular building software (e.g., GaussView, Avogadro, IQmol). For ground states, a trigonal bipyramidal (TBP) geometry is a standard starting point.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy structure (a local minimum on the potential energy surface).
-
Method: Perform a geometry optimization using a selected DFT functional and basis set.
-
Recommendation: For initial optimizations, a functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d,p)) is often sufficient.[5] For higher accuracy, functionals from the M06 family or dispersion-corrected functionals (e.g., B3LYP-D3) are recommended, especially if non-covalent interactions are present.[5][12]
-
-
Frequency Calculation:
-
Objective: To verify the nature of the optimized structure and to compute thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Verification: A true minimum energy structure will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
-
Transition State (TS) Search (for reactions/dynamics):
-
Objective: To locate the saddle point on the potential energy surface connecting reactants and products (or two TBP isomers in pseudorotation).
-
Method: Use a TS optimization algorithm (e.g., Berny optimization with Opt=TS, or synchronous transit-guided quasi-Newton methods like QST2/QST3). An initial guess structure for the TS is required.
-
Verification: A subsequent frequency calculation must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm the TS connects the desired minima.[5]
-
-
Single-Point Energy Calculation:
-
Objective: To obtain a more accurate electronic energy for the optimized geometries.
-
Method: Use the optimized geometries from Step 2 (and 4) and perform a single-point energy calculation with a larger, more flexible basis set (e.g., def2-TZVP, cc-pVTZ).[12][13] This approach is often more computationally efficient than optimizing with a large basis set from the start.
-
-
Analysis of Results:
-
Extract geometric parameters (bond lengths, angles).
-
Calculate reaction and activation energies from the Gibbs free energies or electronic energies.
-
Perform population analysis (e.g., NBO, Mulliken) to understand charge distribution and bonding.
-
For spectroscopic properties, calculate NMR shielding tensors to predict chemical shifts.[14]
-
Table 3: Recommended DFT Functionals and Basis Sets for Phosphorane Studies
| Task | Recommended Functionals | Recommended Basis Sets | Notes |
|---|---|---|---|
| Geometry Optimization | B3LYP, B3LYP-D3(BJ), M06-2X, ωB97X-D | 6-31G(d,p), 6-311+G(d,p) | Dispersion correction (e.g., -D3) is important for systems with significant non-covalent interactions.[5] |
| Reaction/Activation Energies | M06-2X, ωB97X-D, B2PLYP-D3 | def2-TZVP, cc-pVTZ | Use a larger basis set for higher accuracy in single-point energy calculations on optimized geometries. |
| NMR Chemical Shifts | PBE0, ωB97x-D, M06-2X | pcSseg-2, 6-311+G(2d,p) | Requires specialized basis sets and functionals for good accuracy. A reference compound (e.g., PH₃) is needed.[14] |
| Inclusion of Solvent | IEFPCM, SMD, CPCM | N/A (Continuum Model) | Essential for modeling reactions in solution. Apply during optimization and energy calculations.[5][11] |
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Berry mechanism - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. A theoretical analysis of substituent electronic effects on phosphine-borane bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme-Catalyzed Phosphate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-catalyzed phosphate hydrolysis is a fundamental biochemical process vital to cellular signaling, energy metabolism, and numerous other physiological functions. Enzymes such as phosphatases, ATPases, and GTPases catalyze the cleavage of phosphate esters, releasing inorganic phosphate (Pi). The study of these enzymes is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This document provides detailed protocols for three common methods used to measure the activity of phosphate-hydrolyzing enzymes: the Malachite Green colorimetric assay, a fluorescence-based assay, and an overview of chromatography-based methods.
General Principle of Enzyme-Catalyzed Phosphate Hydrolysis
The core principle behind studying these enzymes is the detection of one of the reaction products. Most commonly, the release of inorganic phosphate (Pi) is monitored. The general reaction is as follows:
Substrate-O-PO₃²⁻ + H₂O --(Enzyme)--> Substrate-OH + HPO₄²⁻
The following protocols offer different approaches to quantify the amount of inorganic phosphate produced over time, which is directly proportional to the enzyme's activity.
Caption: General mechanism of enzyme-catalyzed phosphate hydrolysis.
Malachite Green Colorimetric Assay
The Malachite Green assay is a widely used, simple, and sensitive colorimetric method for the determination of inorganic phosphate.[1][2] The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[2][3] The intensity of the color, measured spectrophotometrically, is directly proportional to the phosphate concentration.
Experimental Workflow
Caption: Workflow for the Malachite Green phosphate assay.
Detailed Protocol
Materials:
-
Malachite Green Reagent A (e.g., 1.75% solution in 3M sulfuric acid)[1]
-
Malachite Green Reagent B (e.g., a stabilizer solution)[1]
-
Phosphate Standard (e.g., 10 mM stock solution)[1]
-
96-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Preparation of Phosphate Standards:
-
Prepare a 1 mM working stock of the phosphate standard by diluting the 10 mM stock solution.[2]
-
Prepare a serial dilution of the phosphate standard to create a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 µM). Prepare these in the same buffer as your enzyme reaction to account for matrix effects.
-
-
Enzyme Reaction:
-
Set up your enzyme reaction in a total volume of 50 µL in the wells of the 96-well plate. Include appropriate controls (e.g., no enzyme, no substrate).
-
Incubate the reaction at the optimal temperature for your enzyme for a specific time period.
-
-
Assay Procedure:
-
To each well containing the enzyme reaction or phosphate standard, add 10 µL of Malachite Green Reagent A. Mix and incubate for 10 minutes at room temperature.[1]
-
Add 10 µL of Malachite Green Reagent B to each well. Mix and incubate for 20 minutes at room temperature.[1]
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[2][3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all readings.
-
Plot the absorbance values of the phosphate standards against their concentrations to generate a standard curve.
-
Determine the concentration of phosphate in your enzyme reactions by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Detection Range | 0.3 µM to 50 µM | [4] |
| Sensitivity | Down to 1 µM | [5] |
| Wavelength | 620-660 nm | [2][3] |
Fluorescence-Based Phosphate Assay
Fluorescence-based assays offer higher sensitivity compared to colorimetric methods.[6][7] One common approach utilizes a phosphate-binding protein (PBP) that is fluorescently labeled. When PBP binds to inorganic phosphate, it undergoes a conformational change that results in a significant change in fluorescence intensity.[6][7][8] Another approach uses a substrate that becomes fluorescent upon hydrolysis by a phosphatase.
Experimental Workflow (using a fluorescent substrate)
Caption: Workflow for a fluorescence-based phosphate assay.
Detailed Protocol (using EnzChek® Phosphatase Assay Kit with DiFMUP)
This protocol is based on the use of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), a substrate that is hydrolyzed to the highly fluorescent product 6,8-difluoro-7-hydroxy-4-methylcoumarin.
Materials:
-
EnzChek® Phosphatase Assay Kit (contains DiFMUP substrate, reaction buffer)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette 50 µL of the 200 µM DiFMUP working solution into each well of the microplate.[9]
-
Add 50 µL of your enzyme solution (diluted in 1X reaction buffer) to the wells. Include negative controls with buffer only.[9][10]
-
Incubate the plate at room temperature, protected from light, for a desired period (e.g., 15-60 minutes). This is a continuous assay, so readings can be taken at multiple time points.[9]
-
Measure the fluorescence using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9]
-
-
Data Analysis:
-
The increase in fluorescence intensity over time is proportional to the phosphatase activity.
-
A standard curve can be prepared using the fluorescent product (6,8-difluoro-7-hydroxy-4-methylcoumarin) to quantify the amount of product formed.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | Sub-micromolar Pi concentrations | [6][7] |
| Excitation Wavelength | ~360 nm | [9] |
| Emission Wavelength | ~460 nm | [9] |
Chromatography-Based Methods
Chromatography-based methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), offer a direct way to measure enzyme-catalyzed phosphate hydrolysis by separating and quantifying the substrate and products (e.g., ATP, ADP, AMP, and Pi).[11][12] These methods are highly specific and reproducible.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture. In the context of phosphate hydrolysis, an anion-exchange or reverse-phase ion-pairing column can be used to separate nucleotides.[14][15]
General Procedure:
-
Enzyme reactions are set up and incubated for various time points.
-
The reactions are stopped, often by the addition of an acid or by freezing.
-
An aliquot of the reaction mixture is injected into the HPLC system.
-
Substrates and products are separated on the column and detected by UV absorbance (typically at 259 nm for nucleotides).[14]
-
The peak areas of the substrate and products are integrated and compared to standards to determine their concentrations.
Thin-Layer Chromatography (TLC)
TLC is a simpler and less expensive chromatographic technique that can also be used to monitor ATP hydrolysis, particularly with the use of radiolabeled ATP (e.g., [γ-³²P]ATP).[11]
General Procedure:
-
Enzyme reactions are performed with radiolabeled ATP.
-
Small aliquots of the reaction are spotted onto a TLC plate.
-
The plate is developed in a solvent system that separates ATP, ADP, and Pi.
-
The separated spots are visualized by autoradiography and quantified using a phosphorimager or by scraping the spots and counting the radioactivity.
Quantitative Data Summary
| Method | Key Features | Reference |
| HPLC | High precision, specificity, and reproducibility; allows for real-time monitoring of multiple products. | [11][13] |
| TLC | Simple, flexible, and effective with radiolabeled substrates. | [11] |
Conclusion
The choice of assay for studying enzyme-catalyzed phosphate hydrolysis depends on the specific research question, the required sensitivity, throughput, and available equipment. The Malachite Green assay is a robust and cost-effective method suitable for many applications. Fluorescence-based assays provide higher sensitivity, which is ideal for studying enzymes with low activity or for high-throughput screening. Chromatography-based methods offer the most direct and specific measurement of substrate turnover and product formation. Each of these methods, when properly implemented, can provide valuable insights into the kinetics and mechanisms of phosphate-hydrolyzing enzymes.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. eubopen.org [eubopen.org]
- 4. biochain.com [biochain.com]
- 5. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]
- 6. Measurement of Nucleotide Hydrolysis Using Fluorescent Biosensors for Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of nucleotide hydrolysis using fluorescent biosensors for phosphate | Crick [crick.ac.uk]
- 8. Measurement of Nucleotide Hydrolysis Using Fluorescent Biosensors for Phosphate | Springer Nature Experiments [experiments.springernature.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Thin-Layer Chromatography and Real-Time Coupled Assays to Measure ATP Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Dynamics Simulations of Trihydroxyphosphorane in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trihydroxyphosphorane, P(OH)₃, is a pentavalent phosphorus compound. While not a stable, isolable species under typical aqueous conditions, it is a crucial, transient intermediate in the hydrolysis of phosphites and related organophosphorus compounds. Understanding its structure, stability, and interactions with a solvent at an atomic level is essential for elucidating reaction mechanisms that are fundamental to various biological and chemical processes, including the metabolism of phosphonate-based drugs and the environmental degradation of organophosphorus pesticides.
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the behavior of such transient molecules in solution.[1] By simulating the motions of atoms over time, MD can provide detailed insights into the conformational dynamics of trihydroxyphosphorane, its solvation shell structure, and the hydrogen bonding networks that dictate its fleeting existence. These simulations are governed by a force field, a set of parameters and equations that define the potential energy of the system.[2][3]
This document provides a detailed protocol for setting up, running, and analyzing MD simulations of trihydroxyphosphorane in an aqueous solution. It is intended to serve as a guide for researchers aiming to investigate the properties of this and other similar reactive intermediates.
I. Methodologies and Experimental Protocols
The overall workflow for performing an MD simulation of trihydroxyphosphorane in solution involves three main stages: system preparation, simulation execution, and trajectory analysis.
Figure 1: General workflow for a molecular dynamics simulation of trihydroxyphosphorane in solution.
Protocol 1: System Preparation
-
Building the Initial Structure:
-
Generate the 3D coordinates for trihydroxyphosphorane, P(OH)₃. This can be done using molecular building software such as Avogadro, ChemDraw, or the building tools within molecular modeling packages (e.g., Maestro, VMD). The initial geometry is typically trigonal bipyramidal, with two axial and three equatorial hydroxyl groups.
-
-
Force Field Selection and Parameterization:
-
The accuracy of an MD simulation is highly dependent on the quality of the force field.[4] For organophosphorus compounds, standard biomolecular force fields like AMBER, CHARMM, or OPLS may have limited or no parameters for a pentavalent species like trihydroxyphosphorane.[4][5]
-
Recommended Approach: Utilize a general force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[4]
-
Parameter Generation:
-
Calculate the partial atomic charges for P(OH)₃ using a quantum mechanical (QM) method, such as Hartree-Fock with the 6-31G* basis set, and a restrained electrostatic potential (RESP) fitting procedure.
-
For missing bond, angle, and dihedral parameters, use analogous parameters from the chosen force field (e.g., from phosphate groups) as a starting point.[6] For higher accuracy, these can be derived by fitting to QM potential energy scans of bond stretches, angle bends, and dihedral rotations.[6]
-
-
-
System Solvation and Ionization:
-
Define a periodic simulation box (e.g., a cubic box with edges extending at least 10-12 Å from any atom of the solute).
-
Fill the box with a pre-equilibrated water model, such as TIP3P or TIP4P-D.[3] The choice of water model can influence the simulation results.[7]
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's total charge (if any) and to achieve a desired ionic concentration, for instance, 150 mM to mimic physiological conditions.
-
Protocol 2: Simulation Execution
This protocol assumes the use of a common MD engine like GROMACS, AMBER, or NAMD.
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Algorithm: Steepest descent followed by conjugate gradient.
-
Goal: Reach a maximum force tolerance, e.g., < 1000 kJ/mol·nm.
-
-
System Equilibration (NVT Ensemble):
-
Equilibrate the system at a constant volume (NVT) to bring it to the target temperature.
-
Duration: 100-500 ps.
-
Temperature: 300 K, controlled by a thermostat (e.g., Nosé-Hoover or V-rescale).
-
Constraints: Apply position restraints to the heavy atoms of the trihydroxyphosphorane to allow the solvent to relax around it.
-
-
System Equilibration (NPT Ensemble):
-
Continue equilibration at constant pressure (NPT) to adjust the system density to the target temperature and pressure.
-
Duration: 500 ps - 1 ns.
-
Temperature: 300 K (thermostat as above).
-
Pressure: 1 bar, controlled by a barostat (e.g., Parrinello-Rahman).
-
Constraints: Gradually release the position restraints on the solute.
-
-
Production MD Run:
-
Run the simulation without any restraints to collect trajectory data for analysis.
-
Duration: 100 ns or longer, depending on the process of interest.
-
Ensemble: NPT.
-
Integration Time Step: 2 fs (requires constraining bonds involving hydrogen atoms, e.g., using the LINCS or SHAKE algorithm).
-
Data Saving Frequency: Save coordinates every 10-100 ps.
-
II. Data Presentation and Analysis
Analysis of the MD trajectory provides quantitative data on the structure, dynamics, and interactions of trihydroxyphosphorane.
Structural and Solvation Data
The following table summarizes key quantitative data that can be extracted from the simulation trajectory. The values presented are hypothetical examples of what one might expect from a simulation of trihydroxyphosphorane in aqueous solution.
| Parameter | Description | Hypothetical Value | Analysis Method |
| P-Oaxial Bond Length | Average length of the bonds between phosphorus and the two axial oxygen atoms. | 1.75 ± 0.05 Å | Trajectory Averaging |
| P-Oequatorial Bond Length | Average length of the bonds between phosphorus and the three equatorial oxygen atoms. | 1.62 ± 0.04 Å | Trajectory Averaging |
| Oax-P-Oeq Angle | Average bond angle between an axial oxygen, phosphorus, and an equatorial oxygen. | 90.0 ± 2.5° | Trajectory Averaging |
| Oeq-P-Oeq Angle | Average bond angle between two equatorial oxygens and the central phosphorus atom. | 120.0 ± 3.0° | Trajectory Averaging |
| First Solvation Shell (P) | Position of the first peak in the P-Owater radial distribution function (RDF).[8] | 3.6 Å | Radial Distribution Function |
| Coordination Number (P) | Average number of water molecules in the first solvation shell of the phosphorus atom.[9] | 10-12 | RDF Integration |
| Solute-Water H-Bonds | Average number of hydrogen bonds between trihydroxyphosphorane hydroxyl groups and surrounding water. | 8-10 | Hydrogen Bond Analysis |
| Diffusion Coefficient (D) | A measure of the translational mobility of trihydroxyphosphorane in the solvent.[10] | 1.5 x 10⁻⁵ cm²/s | Mean Square Displacement (MSD) |
Conceptual Reaction Pathway
Trihydroxyphosphorane is a key intermediate in the hydrolysis of phosphite esters. An MD simulation can be used to study the stability of this intermediate, which is a critical step in understanding the overall reaction mechanism.
Figure 2: A conceptual diagram of a reaction pathway involving a phosphorane intermediate.
III. Conclusion
Molecular dynamics simulations provide an invaluable tool for investigating the structural and dynamic properties of reactive intermediates like trihydroxyphosphorane in solution. By following the detailed protocols outlined in these application notes, researchers can gain atomic-level insights into the solvation and stability of such species. This knowledge is crucial for understanding fundamental chemical reaction mechanisms and can aid in the rational design of molecules in fields ranging from drug development to materials science.[11][12] The combination of robust simulation protocols and detailed analysis techniques allows for a comprehensive characterization that complements and guides experimental studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ks.uiuc.edu [ks.uiuc.edu]
- 3. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Simulations of Phosphorylated Intrinsically Disordered Proteins: A Force Field Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular dynamics simulation of liquid trimethylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Computational Microscopy of the Role of Protonable Surface Residues in Nanoprecipitation Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trihydroxyphosphorane in Theoretical Organic Chemistry Education
Abstract
Trihydroxyphosphorane, P(OH)₅, serves as an exemplary model system in theoretical and computational organic chemistry education for demonstrating the concept of pseudorotation, a fundamental intramolecular rearrangement process. Its relatively small size and the presence of a pentacoordinate central atom make it computationally accessible for students and researchers to explore key theoretical concepts such as potential energy surfaces, transition state theory, and reaction dynamics. This document provides detailed application notes on the theoretical background of trihydroxyphosphorane's fluxional behavior, specifically the Berry Pseudorotation (BPR) mechanism, and presents a comprehensive computational protocol for its simulation using density functional theory (DFT). These materials are intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry in education and research.
Introduction to Trihydroxyphosphorane and Pseudorotation
Pentacoordinate compounds, such as phosphoranes, often exhibit a fluxional behavior where axial and equatorial ligands interchange their positions rapidly. This process, which occurs without the breaking of any bonds, is known as pseudorotation. The most widely accepted mechanism for this phenomenon in trigonal bipyramidal (TBP) molecules is the Berry Pseudorotation (BPR) mechanism, first proposed by R. Stephen Berry.[1]
In the context of trihydroxyphosphorane, the molecule adopts a TBP geometry as its ground state. During the BPR, two axial hydroxyl groups and two equatorial hydroxyl groups move in a concerted fashion, passing through a square pyramidal (SP) transition state, to yield a new TBP structure where the former axial groups are now equatorial and two of the former equatorial groups have become axial.[1][2] This low-energy rearrangement has significant implications in understanding the reaction mechanisms of phosphorus compounds, including enzymatic phosphoryl transfer reactions.[3]
The study of trihydroxyphosphorane's pseudorotation provides an excellent pedagogical tool for several reasons:
-
Visualization of Reaction Coordinates: It allows for a clear visualization of a reaction pathway that does not involve bond formation or cleavage.
-
Transition State Theory: It serves as a practical example for the computational identification and verification of a transition state on a potential energy surface.
-
Molecular Symmetry: The change in symmetry from the D₃h ground state to the C₄v transition state and back to a rotated D₃h structure is a powerful illustration of group theory concepts.
Data Presentation: Calculated Properties of Trihydroxyphosphorane
Computational studies using density functional theory (DFT) have been employed to determine the energetic and geometric parameters of the Berry Pseudorotation in oxyphosphoranes. While specific values for trihydroxyphosphorane can vary slightly with the level of theory and basis set, the following table summarizes representative quantitative data for the ground state (trigonal bipyramidal) and the transition state (square pyramidal) structures. The energy barrier for pseudorotation in neutral oxyphosphoranes typically falls in the range of 1.5 to 8.1 kcal/mol.[3]
| Parameter | Trigonal Bipyramidal (Ground State) | Square Pyramidal (Transition State) |
| Point Group | D₃h | C₄v |
| Relative Energy | 0.0 kcal/mol | ~3-8 kcal/mol |
| P-O Bond Length (Axial) | ~1.7 Å | - |
| P-O Bond Length (Equatorial) | ~1.6 Å | - |
| O-P-O Angle (Axial-Equatorial) | 90° | ~105° (Apical-Basal) |
| O-P-O Angle (Equatorial-Equatorial) | 120° | ~90° and ~150° (Basal-Basal) |
| Imaginary Frequency | 0 | 1 |
Experimental Protocols: Computational Analysis of Berry Pseudorotation
This section provides a detailed protocol for the computational investigation of the Berry Pseudorotation of trihydroxyphosphorane using the Gaussian software package. This protocol is designed to be adaptable for use in a computational chemistry laboratory course or for researchers new to transition state calculations.
Objective
To model the Berry Pseudorotation of trihydroxyphosphorane, locate the trigonal bipyramidal ground state and the square pyramidal transition state, and calculate the energy barrier for the process.
Software and Methods
-
Software: Gaussian 16 or later, GaussView 6 or a similar molecular builder.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
Protocol Steps
Step 1: Building and Optimizing the Ground State (Trigonal Bipyramidal Structure)
-
Launch GaussView and build the trihydroxyphosphorane molecule, P(OH)₅.
-
Use the "Clean" function to get an initial reasonable geometry. Manually adjust the atoms to form a trigonal bipyramidal (TBP) structure. Ensure there are three equatorial hydroxyl groups in a plane and two axial hydroxyl groups perpendicular to this plane.
-
Set up a Gaussian calculation for Geometry Optimization and Frequency .
-
In the "Method" tab, select DFT, B3LYP functional, and 6-31G(d) basis set.
-
Submit the calculation.
-
Verification: After the calculation is complete, open the output file. Confirm that the optimization converged. Check the frequencies; for a stable minimum, there should be zero imaginary frequencies. Record the final energy.
Step 2: Building and Optimizing the Transition State (Square Pyramidal Structure)
-
In GaussView, open the optimized TBP structure.
-
Manually adjust the geometry to approximate the square pyramidal (SP) transition state. One of the equatorial O-P-O angles should be increased towards 180°, while the angle between the two axial oxygens should be decreased from 180°. The phosphorus atom should be slightly above the plane of the four basal oxygen atoms.
-
Set up a Gaussian calculation for Transition State Optimization .
-
In the "Job Type" tab, select "Optimization" and then choose "TS (Berny)" or "TS (QST2/QST3)". For a manually built guess, "TS (Berny)" is appropriate. Add the keywords Opt=(TS, CalcFC, NoEigenTest). CalcFC calculates the initial force constants, which is helpful for transition state searches.
-
Set the same method (B3LYP/6-31G(d)) as for the ground state.
-
Submit the calculation.
-
Verification: Open the output file. Confirm that the optimization converged. Check the frequencies. A true transition state will have exactly one imaginary frequency. Animate this frequency to ensure the motion corresponds to the Berry pseudorotation (the interconversion between two TBP structures). Record the final energy.
Step 3: Calculating the Energy Barrier
-
The energy barrier for the pseudorotation is the difference in the electronic energies of the transition state and the ground state.
-
Barrier (kcal/mol) = [E(TS) - E(GS)] * 627.51.
-
It is recommended to perform zero-point vibrational energy (ZPVE) corrections for a more accurate barrier height.
Step 4 (Optional): Intrinsic Reaction Coordinate (IRC) Calculation
-
To confirm that the found transition state connects the reactant and product (the two TBP minima), an IRC calculation can be performed.
-
Use the optimized transition state geometry as the starting point.
-
Set up a Gaussian calculation with the IRC keyword. This will trace the reaction path downhill from the transition state in both forward and reverse directions.
-
The final points of the IRC path should correspond to the TBP ground state structures.
Visualizations
Berry Pseudorotation Mechanism
The following diagram illustrates the pathway of the Berry Pseudorotation for trihydroxyphosphorane, moving from the trigonal bipyramidal (TBP) ground state through a square pyramidal (SP) transition state.
Caption: The Berry Pseudorotation mechanism for trihydroxyphosphorane.
Computational Workflow
This diagram outlines the logical flow of the computational protocol for investigating the Berry Pseudorotation.
References
Application Notes and Protocols for Designing Experiments to Infer Phosphorane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorane intermediates, pentacoordinate phosphorus species, are frequently postulated in the mechanisms of a wide range of chemical and biochemical reactions, including phosphoryl transfer, the Wittig reaction, and various enzymatic processes. Due to their often transient and highly reactive nature, the direct observation and characterization of these intermediates present a significant experimental challenge.[] The elucidation of their involvement is crucial for understanding reaction mechanisms, which in turn informs catalyst design, reaction optimization, and the development of therapeutic agents.
These application notes provide a detailed overview of key experimental strategies and protocols designed to infer the existence and understand the role of phosphorane intermediates. The methodologies described range from indirect kinetic and stereochemical studies to direct spectroscopic observation.
Key Experimental Approaches
The inference of a phosphorane intermediate typically relies on a combination of evidence from multiple experimental techniques. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, offers the potential for direct observation.
-
Kinetic Studies: Analysis of reaction rates under various conditions can provide indirect evidence for an intermediate.[]
-
Isotopic Labeling Studies: The use of heavy isotopes can help trace the reaction pathway and uncover the formation of transient species.[2][3]
-
Stereochemical Analysis: Investigating the stereochemical outcome of a reaction at a chiral phosphorus center can distinguish between mechanisms that involve phosphorane intermediates and those that do not.
The logical relationship between these experimental approaches to build a case for a phosphorane intermediate is illustrated below.
Figure 1: Logical workflow for inferring a phosphorane intermediate.
I. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful and direct technique for identifying and characterizing phosphorus-containing compounds.[4][5] Given that the phosphorus-31 nucleus has a natural abundance of 100% and a spin of 1/2, it is one of the most straightforward nuclei to study by NMR.[6] Phosphorane intermediates often exhibit characteristic chemical shifts in the upfield region of the ³¹P NMR spectrum (typically between -20 and -100 ppm relative to 85% H₃PO₄), which is distinct from the more common tetracoordinate phosphate, phosphonate, or phosphinate species.
Application Note: Direct Detection of Phosphorane Intermediates
The direct detection of a phosphorane intermediate by ³¹P NMR is often challenging due to its low concentration and short lifetime. Low-temperature NMR experiments can be employed to slow down the reaction kinetics and increase the steady-state concentration of the intermediate, making it more amenable to detection. The choice of a solvent that can stabilize the intermediate is also critical.
Protocol: Low-Temperature ³¹P NMR Experiment
-
Sample Preparation:
-
Dissolve the starting materials in a suitable deuterated solvent that has a low freezing point (e.g., toluene-d₈, THF-d₈, or dichloromethane-d₂).
-
Use a high-concentration sample to maximize the signal-to-noise ratio.
-
Prepare the sample in an NMR tube fitted with a septum to allow for the injection of a reactant at low temperature.
-
-
NMR Spectrometer Setup:
-
Equilibrate the NMR probe to the desired low temperature (e.g., -78 °C).
-
Tune and match the probe for the ³¹P frequency.
-
Use a broad decoupling range for ¹H decoupling if necessary.[7]
-
-
Data Acquisition:
-
Acquire a background ³¹P NMR spectrum of the starting material solution at the low temperature.
-
Inject the second reactant through the septum to initiate the reaction.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
Optimize acquisition parameters for rapid data collection (e.g., a smaller number of scans, shorter relaxation delays).
-
-
Data Analysis:
-
Process the spectra and look for the appearance of new signals in the characteristic phosphorane chemical shift region.
-
Monitor the intensity of the new signals over time to understand the kinetics of the intermediate's formation and decay.
-
The experimental workflow for a low-temperature ³¹P NMR experiment is depicted below.
Figure 2: Workflow for low-temperature ³¹P NMR detection.
II. Kinetic Studies
Kinetic analysis provides indirect but compelling evidence for the existence of a reaction intermediate.[] If a phosphorane is an intermediate, the reaction mechanism is stepwise. This can lead to a more complex rate law than a concerted mechanism. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be determined and compared to the predicted rate laws for mechanisms with and without a phosphorane intermediate.
Application Note: Differentiating Mechanisms through Kinetics
Consider a reaction A + B → P that may proceed through a phosphorane intermediate I:
-
Concerted Mechanism: A + B → P (Rate = k[A][B])
-
Stepwise Mechanism with a Phosphorane Intermediate: A + B ⇌ I → P
If the formation of the intermediate is the rate-determining step, the rate law will be the same as the concerted mechanism. However, if the breakdown of the intermediate is rate-determining, the rate law may be more complex, and a pre-equilibrium condition might be established.
Protocol: Method of Initial Rates for Rate Law Determination
-
Experimental Design:
-
Design a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.
-
Repeat this for each reactant in the reaction.
-
-
Data Collection:
-
For each experiment, measure the initial rate of the reaction. This can be done by monitoring the disappearance of a reactant or the appearance of a product over a short period.
-
Use a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy to monitor the concentration changes.
-
-
Data Analysis:
-
Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration of that reactant.
-
Combine the individual orders to write the overall experimental rate law.
-
Compare the experimental rate law to the theoretical rate laws for the proposed mechanisms.
-
Table 1: Example Kinetic Data for Inferring an Intermediate
| Experiment | [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
In this example, doubling [A] doubles the rate (first order in A), and doubling [B] quadruples the rate (second order in B). The rate law is Rate = k[A][B]², which might be consistent with a mechanism involving a pre-equilibrium step to form an intermediate.
III. Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms.[2][3] In the context of phosphorane intermediates, ¹⁸O is a commonly used stable isotope. Positional Isotope Exchange (PIX) experiments can provide strong evidence for the formation of a transient phosphorane.[8]
Application Note: Positional Isotope Exchange (PIX)
In a PIX experiment, a reactant is synthesized with an ¹⁸O label at a specific position. If a symmetric phosphorane intermediate is formed during the reaction, the label can scramble between different positions. The detection of this scrambled label in the starting material or product is indicative of the formation of the intermediate.
Protocol: ¹⁸O-Labeling and ³¹P NMR Analysis for PIX
-
Synthesis of Labeled Substrate:
-
Synthesize the phosphorus-containing reactant with an ¹⁸O label in a non-bridging position of a phosphate or phosphonate group.
-
-
Reaction and Quenching:
-
Run the reaction under the desired conditions.
-
At various time points, quench the reaction to stop it.
-
Isolate the unreacted starting material.
-
-
³¹P NMR Analysis:
-
Acquire a high-resolution ³¹P NMR spectrum of the recovered starting material.
-
The presence of an ¹⁸O atom directly bonded to the phosphorus will cause a small upfield shift in the ³¹P chemical shift and a splitting pattern if multiple ¹⁸O atoms are present.
-
Look for new ³¹P signals corresponding to the isotopomers where the ¹⁸O has moved to a different position (e.g., from a non-bridging to a bridging position).
-
-
Interpretation:
-
The observation of positional isotope exchange provides strong evidence for the formation of a phosphorane intermediate where the labeled and unlabeled oxygen atoms become equivalent.
-
The signaling pathway for a PIX experiment is illustrated below.
Figure 3: Positional Isotope Exchange (PIX) pathway.
Table 2: Example ³¹P NMR Data for an ¹⁸O PIX Experiment
| Species | Isotopic Composition | ³¹P Chemical Shift (ppm) |
| Starting Material | P=¹⁶O | 25.00 |
| Starting Material | P=¹⁸O (non-bridging) | 24.98 |
| Recovered Material | P-¹⁸O-R (bridging) | 24.95 |
The appearance of the signal at 24.95 ppm in the recovered starting material would indicate that the ¹⁸O has moved to the bridging position, supporting the formation of a phosphorane intermediate.
Conclusion
Inferring the existence of transient phosphorane intermediates requires a multi-faceted approach, combining direct spectroscopic methods with indirect kinetic and stereochemical evidence. The protocols and application notes provided herein offer a framework for designing and executing experiments aimed at elucidating the role of these important species in chemical and biological reactions. The convergence of data from these diverse experimental strategies can build a compelling case for the involvement of a phosphorane intermediate in a reaction mechanism.
References
- 2. fiveable.me [fiveable.me]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Positional isotope exchange using phosphorus-31 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolating Hydroxyphosphoranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyphosphoranes. Given their inherent instability, this guide offers practical advice on the synthesis, purification, and characterization of these challenging compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow for isolating hydroxyphosphoranes.
Synthesis & Reaction Monitoring
Q1: My reaction mixture shows multiple spots on TLC, and the desired hydroxyphosphorane appears to be a minor product. What could be wrong?
A1: This is a common issue stemming from the equilibrium between the starting materials, the hydroxyphosphorane, and potential decomposition products. Here are several factors to consider:
-
Equilibrium Position: The formation of hydroxyphosphoranes is often an equilibrium process. The position of this equilibrium is highly dependent on the solvent, temperature, and the structure of the starting materials.
-
Side Reactions: Competing side reactions, such as the formation of more stable phosphonates or phosphates, can reduce the yield of the desired hydroxyphosphorane.
-
Moisture: Trace amounts of water can lead to hydrolysis of starting materials or the product.
Troubleshooting Steps:
-
Solvent Choice: Use a non-polar, aprotic solvent to favor the formation of the hydroxyphosphorane. Polar solvents can stabilize charged intermediates and promote alternative reaction pathways.
-
Temperature Control: Many hydroxyphosphoranes are more stable at lower temperatures. Consider running the reaction at 0 °C or below.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to strictly exclude moisture.
-
Starting Material Purity: Use highly pure starting materials to minimize potential side reactions. Common impurities in phosphorus-containing starting materials can be identified by ³¹P NMR.
Q2: I'm monitoring my reaction by ³¹P NMR, but the spectrum is complex and difficult to interpret. How can I identify the signal corresponding to my hydroxyphosphorane?
A2: The ³¹P NMR chemical shift of hydroxyphosphoranes is typically in the upfield region (negative ppm values) relative to phosphoric acid (85% H₃PO₄), but the exact value can vary significantly based on the substituents.
Troubleshooting Steps:
-
Reference Spectra: If available, compare your spectrum to literature data for similar hydroxyphosphoranes.
-
Spiking Experiment: If you have a small, pure sample of a related, stable phosphorane, you can "spike" your reaction mixture to help identify the region where your product should appear.
-
Decoupling Experiments: Proton-coupled ³¹P NMR can provide valuable structural information through P-H coupling constants. However, for initial identification, a proton-decoupled spectrum will give simpler, sharper signals.
-
Temperature-Dependent NMR: The equilibrium between the hydroxyphosphorane and its open-chain or hydrolyzed forms can be temperature-dependent. Acquiring spectra at different temperatures may help to distinguish the signals.
Purification
Q3: My hydroxyphosphorane decomposes during column chromatography on silica gel. What are my alternatives?
A3: Silica gel is acidic and can catalyze the decomposition of sensitive compounds like hydroxyphosphoranes.
Troubleshooting Steps:
-
Deactivated Silica: If column chromatography is necessary, use deactivated silica gel. This can be prepared by treating the silica with a base, such as triethylamine, before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Non-Chromatographic Methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method of purification as it can minimize decomposition.
-
Precipitation: If the product is insoluble in a particular solvent while the impurities are soluble, precipitation can be an effective purification technique.
-
-
Rapid Purification: Minimize the time the compound spends on the column. Use a flash chromatography system to speed up the process.
Q4: I'm trying to crystallize my hydroxyphosphorane, but I'm only getting an oil or amorphous solid. What can I do?
A4: The inability to form crystals can be due to residual solvent, impurities, or the inherent properties of the compound.
Troubleshooting Steps:
-
Purity: Ensure the sample is as pure as possible before attempting crystallization. Even small amounts of impurities can inhibit crystal growth.
-
Solvent System: Experiment with a variety of solvent systems. A good starting point is a binary system where the compound is soluble in one solvent and insoluble in the other. Slow evaporation of the more volatile, good solvent or vapor diffusion of the poor solvent into a solution of the compound can induce crystallization.
-
Temperature: Try crystallization at different temperatures (room temperature, 4 °C, -20 °C).
-
Seeding: If you have a few small crystals, use them to seed a supersaturated solution to promote further crystal growth.
-
Avoid High Temperatures: Do not heat the solution to dissolve the compound unless you are certain it is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What makes hydroxyphosphoranes so difficult to isolate?
A1: The primary challenge in isolating hydroxyphosphoranes is their inherent instability. They are often transient intermediates in reactions and are prone to decomposition through several pathways, including:
-
Hydrolysis: Reaction with water to form phosphates or phosphonates.
-
Pseudorotation: A low-energy process that can lead to the cleavage of apical bonds and decomposition.
-
Equilibrium with more stable species: They can exist in equilibrium with more stable tetracoordinate phosphorus compounds.
Q2: How can I increase the stability of a hydroxyphosphorane?
A2: The stability of a hydroxyphosphorane can be significantly influenced by its structure:
-
Cyclic Systems: Incorporating the phosphorus atom into a five- or six-membered ring system, creating a spirophosphorane, greatly enhances stability by reducing ring strain and restricting pseudorotation.
-
Electronegative Substituents: Attaching electronegative groups to the phosphorus atom can stabilize the pentacoordinate structure.
-
Bulky Substituents: Sterically demanding groups can hinder the approach of nucleophiles and slow down decomposition pathways.
Q3: What are the key analytical techniques for characterizing hydroxyphosphoranes?
A3: Due to their potential instability, a combination of analytical techniques is often necessary for unambiguous characterization:
-
³¹P NMR Spectroscopy: This is the most informative technique for identifying and characterizing phosphorus-containing compounds. The chemical shift provides information about the coordination state of the phosphorus atom.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic framework of the molecule.
-
X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides definitive proof of the structure and stereochemistry.
-
Mass Spectrometry: Can be used to determine the molecular weight of the compound, but care must be taken as some hydroxyphosphoranes may not be stable under the ionization conditions.
Quantitative Data
| Compound Class | pH | Half-life (t₁/₂) | Relative Rate |
| Phosphate Triester | 4 | ~ years | 1 |
| 7 | ~ 100 days | ~ 10³ | |
| 10 | ~ 1 day | ~ 10⁵ | |
| Phosphonate Diester | 4 | ~ 10 years | 1 |
| 7 | ~ 1 year | ~ 10 | |
| 10 | ~ 10 days | ~ 10⁴ |
Note: This data is illustrative for general organophosphates and the actual rates for specific hydroxyphosphoranes may vary significantly.
Experimental Protocols
Protocol 1: Synthesis of a Stable Spirohydroxyphosphorane
This protocol describes the synthesis of a relatively stable spirohydroxyphosphorane using a diol and a phosphite.
Materials:
-
Pentaerythritol
-
Triphenyl phosphite
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pentaerythritol (1 equivalent) and anhydrous toluene.
-
Addition of Reagents: To the stirred suspension, add triphenyl phosphite (1 equivalent) and triethylamine (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: Cool the reaction mixture to room temperature. A white precipitate should form. Filter the solid and wash with cold, anhydrous hexane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Characterization: Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of hydroxyphosphoranes.
Caption: Troubleshooting logic for common issues encountered during hydroxyphosphorane isolation.
Technical Support Center: Accurate Computational Modeling of Trihydroxyphosphorane
Welcome to the technical support center for computational modeling of trihydroxyphosphorane and related pentavalent phosphorus species. This resource provides troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their computational experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered when modeling highly flexible and reactive pentavalent phosphorus intermediates.
???+ question "Q1: My geometry optimization for a trihydroxyphosphorane intermediate fails to converge. What are the common causes and solutions?"
???+ question "Q2: Which DFT functional should I choose for accurate energy calculations of phosphoranes?"
???+ question "Q3: What is the recommended basis set for phosphorus-containing molecules?"
???+ question "Q4: My calculated reaction barriers don't match experimental data. How can I improve them?"
???+ question "Q5: How significant is the Basis Set Superposition Error (BSSE) for these systems?"
Part 2: Troubleshooting Guides and Data
Guide 1: Resolving Geometry Optimization Convergence Issues
Computational models of trihydroxyphosphorane can be challenging to optimize due to the molecule's fluxional nature and flat potential energy surface. The following flowchart provides a systematic approach to troubleshooting common convergence failures.
Data Presentation: Recommended Computational Protocols
The following table summarizes recommended combinations of density functionals and basis sets for different computational tasks related to trihydroxyphosphorane modeling. These recommendations are based on a balance of accuracy and computational efficiency reported in the literature.[1][2][3]
| Task | Recommended Functional | Recommended Basis Set | Key Considerations |
| Initial Geometry Scans | B3LYP-D3 | def2-SVP | Fast and reliable for generating initial structures and weeding out high-energy conformers.[1] |
| Final Geometry Optimization | ωB97X-D, M06-2X | def2-TZVP | Provides accurate geometries for main-group elements. A good balance of cost and accuracy.[1] |
| Single-Point Energies | DSD-PBEP86, ωB97M-V | def2-QZVPD | High-accuracy methods for refining energies. Double-hybrids and range-separated hybrids perform well.[3] |
| Anionic Species | ωB97X-D, B3LYP-D3 | def2-TZVPD | Diffuse functions are essential for accurately describing the charge distribution in anions.[1][4] |
| Transition State Search | ωB97X-D, M06-2X | def2-TZVP | Functionals that perform well for geometries are also suitable for finding transition states. |
| Reaction Barrier Heights | DSD-PBEP86, M06-2X | def2-QZVPD // def2-TZVP | Calculate final energies on the TZVP-optimized geometries. This multi-level approach saves significant computational time. |
Part 3: Experimental Protocols for Model Validation
Computational models must be validated against experimental data.[5] The most direct comparison for reaction mechanisms is between the calculated activation free energy (ΔG‡) and the value derived from experimental reaction rates.
Protocol: Kinetic Analysis via NMR Spectroscopy
This protocol outlines a general method for determining the rate constant of a reaction, which can then be used to calculate the experimental activation energy. This method is suitable for reactions with half-lives of minutes to hours.[6]
Objective: To measure the concentration of a reactant or product over time at a constant temperature to determine the reaction rate constant (k).
Materials:
-
NMR spectrometer with variable temperature control
-
High-precision NMR tubes
-
Deuterated solvent (e.g., D₂O, Acetone-d6)
-
Reactants and reagents
-
Internal standard (a non-reactive compound with a simple, isolated signal, e.g., TMS or 1,4-dioxane)
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of the starting material and the internal standard in the chosen deuterated solvent.
-
Prepare the initiating reagent in a separate solution.
-
Equilibrate both solutions and the NMR probe to the desired reaction temperature. The spectrometer's temperature control should be calibrated beforehand.[6]
-
-
Spectrometer Setup:
-
Insert the sample of the starting material and internal standard into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
Set up a 1D proton NMR experiment. For kinetic runs, a single scan (nt=1) with a short relaxation delay is often sufficient if concentrations are high enough.[6]
-
-
Reaction Initiation and Data Acquisition:
-
Remove the NMR tube, quickly and carefully add the initiating reagent, mix thoroughly, and immediately re-insert the tube into the spectrometer.
-
Start the automated acquisition immediately. Configure the software to acquire spectra at regular time intervals (e.g., every 60 seconds). The total experiment time should span at least two to three half-lives of the reaction.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
For each time point, integrate a characteristic peak for the reactant and a peak for the internal standard.
-
Normalize the reactant integral against the internal standard integral at each time point. This corrects for any minor variations in spectrometer performance over time.[6]
-
Plot the natural logarithm of the normalized reactant concentration (ln[Reactant]) versus time.
-
-
Determining the Rate Constant:
-
If the reaction is first-order, the plot of ln[Reactant] vs. time will be linear.
-
The slope of this line is equal to -k, where k is the first-order rate constant in s⁻¹.
-
Repeat the entire experiment at several different temperatures (e.g., 298 K, 308 K, 318 K).
-
-
Calculating Activation Energy (Eyring Plot):
-
Plot ln(k/T) versus 1/T, where k is the rate constant at temperature T (in Kelvin).
-
The slope of this line is -ΔH‡/R and the y-intercept is ln(k_B/h) + ΔS‡/R, where R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant.
-
From these values, you can calculate the experimental activation enthalpy (ΔH‡), entropy (ΔS‡), and finally the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡) for direct comparison with your computational results.
-
Part 4: Mandatory Visualizations
General Computational Workflow
The following diagram illustrates a standard workflow for investigating a chemical reaction mechanism, from initial structure generation to final energy analysis. An automated workflow can help ensure a systematic and reproducible investigation.[7][8]
Phosphate Ester Hydrolysis Pathway
This diagram shows a representative associative mechanism for the hydrolysis of a simple phosphate monoester, which proceeds through a pentacovalent trihydroxyphosphorane-like transition state or intermediate. This is a fundamental reaction in biochemistry catalyzed by phosphatase enzymes.[9]
References
- 1. ORCA Input Library - Basis sets [sites.google.com]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simulant molecules with trivalent or pentavalent phosphorus atoms: bond dissociation energies and other thermodynamic and structural properties from quantum chemical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphate monoester hydrolysis by trinuclear alkaline phosphatase; DFT study of transition States and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Difficulties in Detecting Transient Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with detecting transient intermediates in their experiments.
Troubleshooting Guides
Transient intermediates are, by their nature, short-lived and present in low concentrations, making their detection a significant experimental hurdle. The following guides address common issues encountered during these sensitive experiments.
Issue 1: Low or No Signal Attributable to the Transient Intermediate
A weak or absent signal is one of the most frequent challenges in detecting transient intermediates. This can stem from a variety of factors related to the intermediate's stability, concentration, and the detection method's sensitivity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Intermediate Lifetime is Too Short for the Detection Method | - Decrease the temperature: Cryogenic techniques can trap intermediates by significantly slowing down reaction rates.[1][2] - Utilize a faster detection technique: Time-resolved spectroscopy methods, such as femtosecond or picosecond laser spectroscopy, are designed to capture extremely short-lived species.[3][4][5][6] - Employ trapping agents: Chemical trapping can convert the transient intermediate into a more stable, detectable product.[7][8][9][10] |
| Low Concentration of the Intermediate | - Optimize reaction conditions: Adjust reactant concentrations, temperature, or pressure to favor the formation and accumulation of the intermediate. - Increase the path length of the detection method: A longer path length can enhance the signal in absorption spectroscopy. - Use a more sensitive detector: Ensure your detector is properly calibrated and offers the highest possible sensitivity.[11] |
| Instrumental Noise Obscuring the Signal | - Optimize instrument parameters: Adjust settings like detector gain and filter settings to minimize noise.[11] - Improve grounding and shielding: Ensure the experimental setup is properly grounded to reduce electronic noise. - Employ signal averaging: Acquiring and averaging multiple spectra can significantly improve the signal-to-noise ratio. |
| Inappropriate Ionization Technique (Mass Spectrometry) | - Experiment with different ionization methods: The choice of ionization technique (e.g., ESI, MALDI, APCI) can dramatically impact signal intensity.[11] - Optimize ion source parameters: Fine-tune voltages, temperatures, and gas flow rates for the specific intermediate.[12] |
Issue 2: Difficulty Distinguishing the Intermediate from Reactants, Products, or Side Products
Spectral overlap can make it challenging to isolate the signal of the transient intermediate from other species in the reaction mixture.
| Potential Cause | Troubleshooting Steps & Solutions |
| Spectral Overlap | - Improve spectral resolution: Use high-resolution spectroscopic techniques. - Employ multidimensional techniques: Techniques like 2D NMR or tandem mass spectrometry (MS/MS) can help to separate overlapping signals.[8] - Utilize isotopic labeling: Introducing isotopes into the reactants can shift the spectral signals of the intermediate, allowing for its unambiguous identification. |
| Presence of Multiple Intermediates | - Vary reaction conditions: Changing the temperature or reactant concentrations can alter the relative populations of different intermediates, aiding in their individual characterization. - Use time-resolved techniques: Monitoring the reaction at different time points can help to distinguish between sequential intermediates.[3][13] |
| Isomeric Intermediates | - Employ techniques sensitive to molecular structure: Vibrational spectroscopy (e.g., time-resolved infrared spectroscopy) can provide structural information to differentiate between isomers.[3] - Use advanced mass spectrometry techniques: Ion mobility-mass spectrometry can separate isomers based on their shape and size. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting transient intermediates?
A1: The main difficulties stem from their inherent properties:
-
Short Lifetimes: They exist for very brief periods, often on the order of femtoseconds to milliseconds.[3][6]
-
Low Concentrations: They are typically present in very small amounts at any given time.
-
High Reactivity: Their reactive nature makes them prone to rapid conversion into other species.
-
Complex Reaction Environments: The presence of reactants, products, solvents, and catalysts can interfere with detection.
Q2: How can I increase the lifetime of my transient intermediate to make it easier to detect?
A2: Several strategies can be employed to prolong the existence of a transient intermediate:
-
Cryogenic Methods: By freezing the reaction at very low temperatures, the kinetic energy of the molecules is reduced, effectively trapping the intermediate in a solid matrix.[1][2]
-
Matrix Isolation: The reaction is carried out in an inert gas matrix at low temperatures, isolating the intermediate molecules and preventing further reaction.[7]
-
Flow Chemistry: Continuous flow reactors can be used to rapidly mix reactants and then immediately quench the reaction or introduce a trapping agent, allowing for the study of short-lived species.[14][15][16][17]
Q3: What are "trapping agents" and how do they work?
A3: Trapping agents are reactive molecules that are added to a reaction mixture to intercept a transient intermediate and form a stable, readily characterizable product.[7][8] For example, radical intermediates can be "trapped" by species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[7] The detection of the stable trapped product provides strong evidence for the existence of the transient intermediate.[9]
Q4: Which spectroscopic technique is best suited for my experiment?
A4: The choice of spectroscopic technique depends on the timescale of the reaction and the structural information required.
| Technique | Typical Timescale | Information Provided |
| Femtosecond/Picosecond Time-Resolved Absorption/Fluorescence Spectroscopy | 10⁻¹⁵ - 10⁻⁹ s | Electronic state dynamics, formation and decay kinetics.[3][4][5] |
| Nanosecond/Microsecond Flash Photolysis | 10⁻⁹ - 10⁻³ s | Kinetics of photochemical reactions. |
| Time-Resolved Infrared (TRIR) Spectroscopy | 10⁻¹² s to ms | Structural information about vibrational modes of the intermediate.[3] |
| Stopped-Flow Spectroscopy | Milliseconds to seconds | Kinetics of rapid reactions in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Milliseconds to hours | Detailed structural and connectivity information.[18][19][20] |
Q5: How can flow chemistry help in the study of transient intermediates?
A5: Flow chemistry offers several advantages for studying reactive intermediates.[15][17] By using microreactors with short residence times, it is possible to generate and then rapidly quench or analyze transient species that would be difficult to handle in traditional batch reactions.[14] This technique allows for precise control over reaction time, temperature, and mixing, which can be crucial for optimizing the concentration of the intermediate for detection.[16]
Experimental Protocols
Protocol 1: Generic Stopped-Flow Absorption Spectroscopy
This protocol outlines the basic steps for using a stopped-flow instrument to monitor a fast reaction.
-
Reagent Preparation:
-
Prepare solutions of the reactants in appropriate solvents. Ensure the concentrations are optimized for the reaction kinetics and the detector's linear range.
-
Degas the solutions if the reaction is sensitive to oxygen.
-
-
Instrument Setup:
-
Flush the instrument syringes and mixing chamber with the solvent to be used in the experiment.
-
Load the reactant solutions into the drive syringes.
-
Set the desired temperature for the reaction.
-
Configure the data acquisition parameters, including the wavelength of interest, data collection time, and sampling rate.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly inject and mix the reactants in the observation cell.
-
The detector will record the change in absorbance over time as the reaction proceeds.
-
Repeat the experiment multiple times and average the data to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the kinetic trace (absorbance vs. time) to determine the rate constants and observe the formation and decay of any transient intermediates.
-
Visualizations
Caption: General workflow for the detection and characterization of transient intermediates.
Caption: Decision tree for selecting a suitable technique to study transient intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cryogenic IR Spectroscopy – Yale Scientific Magazine [yalescientific.org]
- 3. What Is Time-Resolved Spectroscopy and Why Is It Important in Chemistry? [eureka.patsnap.com]
- 4. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Time Resolved Spectroscopy [mpbcommunications.com]
- 7. Determination of Mechanism Chemi [employees.csbsju.edu]
- 8. sop.washington.edu [sop.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. case.edu [case.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Generation and Use of Reactive Intermediates Exploiting Flow Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Detection of Catalytic Intermediates in the RuBisCO Mechanism using 13" by Julia Martinez [commons.stmarytx.edu]
- 19. Detecting transient intermediates in macromolecular binding by paramagnetic NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Support Center: Resolving Ambiguous Spectroscopic Data for Phosphoranes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous spectroscopic data for phosphoranes.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques for characterizing phosphoranes?
A1: The primary spectroscopic techniques for characterizing phosphoranes are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Among these, ³¹P NMR is particularly powerful due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus-31 isotope, which provides sharp signals over a wide chemical shift range.[4][5][6] ¹H, ¹³C, and ¹⁹F NMR are also crucial for elucidating the complete structure. IR spectroscopy helps identify functional groups,[7][8][9] while MS provides information about the molecular weight and fragmentation patterns.[8][10]
Q2: My ³¹P NMR spectrum shows more signals than expected for my phosphorane. What could be the reason?
A2: The presence of unexpected signals in a ³¹P NMR spectrum can arise from several factors:
-
Impurities: The sample may contain starting materials, byproducts, or decomposition products.[11]
-
Diastereomers: If the phosphorane is chiral and has multiple stereocenters, diastereomers may be present, each giving a distinct ³¹P NMR signal.[12][13]
-
Fluxional Processes (Pseudorotation): Pentacoordinate phosphoranes can undergo rapid intramolecular ligand exchange, a process known as Berry pseudorotation.[14] At room temperature, this can lead to broadened signals or an averaged signal. At low temperatures, this process can be slowed or stopped, revealing the distinct signals of the non-equivalent phosphorus environments.[15][16][17]
-
Isomers: The sample might contain different structural isomers of the phosphorane.[18]
Q3: The signals in my NMR spectrum are broad. How can I resolve them?
A3: Broad NMR signals for phosphoranes are often indicative of dynamic processes occurring on the NMR timescale, such as fluxionality or chemical exchange.[19] To resolve these broad signals, Variable Temperature (VT) NMR spectroscopy is the most effective technique.[15][16][17] By lowering the temperature, you can slow down the dynamic process, leading to the sharpening of the signals corresponding to the individual isomers or conformers.[14]
Q4: How can I differentiate between enantiomers of a chiral phosphorane using NMR?
A4: Enantiomers are indistinguishable in a standard achiral NMR experiment. To resolve them, you can use a chiral derivatizing agent or a chiral solvating agent .[20] These agents interact with the enantiomers to form diastereomeric complexes, which have different chemical shifts in the NMR spectrum.[12][21][22] For example, amino acid derivatives can be used to differentiate enantiomers of various chiral phosphorus compounds in both ³¹P and ¹H NMR.[12][21][22]
Q5: What role does computational chemistry play in resolving spectroscopic ambiguity?
A5: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts and coupling constants.[23][24][25] By comparing experimentally observed spectra with computationally predicted spectra for different possible isomers or conformations, one can often make a definitive structural assignment.[25][26][27] This is especially useful for distinguishing between isomers that are difficult to differentiate by experimental methods alone.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemistry in a Chiral Phosphorane
Symptoms:
-
You have synthesized a chiral phosphorane, but the stereochemistry is unknown.
-
Standard NMR spectra are insufficient to assign the absolute or relative configuration.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous stereochemistry.
Detailed Steps:
-
Select a Chiral Agent: Choose a suitable chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent (e.g., an amino acid derivative) that is known to interact with phosphoranes.[12][20][21][22]
-
Sample Preparation: Prepare two samples: one with the racemic phosphorane and the chiral agent, and a control sample of the racemic phosphorane alone.
-
NMR Acquisition: Acquire high-resolution ¹H and ³¹P NMR spectra of the samples.
-
Spectral Analysis: In the spectrum of the mixture, the signals corresponding to the enantiomers should be split into two distinct sets of signals for the newly formed diastereomeric complexes. The separation of these signals allows for the determination of the enantiomeric ratio.[13][21]
Problem 2: Suspected Fluxional Behavior (Pseudorotation)
Symptoms:
-
NMR signals are broad at room temperature.
-
Fewer signals are observed than expected based on the static structure.
Troubleshooting Workflow:
Caption: Workflow for investigating fluxional behavior.
Detailed Steps:
-
Initial NMR: Acquire a standard ¹H or ³¹P NMR spectrum at room temperature.
-
Low-Temperature NMR: Cool the sample in the NMR probe in decrements of 10-20°C and acquire a spectrum at each temperature. Observe the changes in the signal line shapes. As the temperature decreases, the rate of pseudorotation will slow down, and you should observe the coalescence of the broad signal into multiple sharp signals corresponding to the individual axial and equatorial groups.[14][15]
-
High-Temperature NMR: If signals are still broad at room temperature, you can try increasing the temperature to reach the fast exchange regime, where the dynamic process is so fast that a single, sharp, averaged signal is observed.[19]
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Fluxional Phosphoranes
Objective: To resolve broad NMR signals arising from fluxional processes and determine the energy barrier of the process.
Methodology:
-
Sample Preparation: Prepare a solution of the phosphorane in a suitable deuterated solvent with a low freezing point (e.g., toluene-d₈, dichloromethane-d₂).
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit.
-
Initial Spectrum: Acquire a spectrum at ambient temperature.
-
Temperature Variation:
-
Cooling: Gradually decrease the temperature in steps (e.g., 10 K). Allow the temperature to equilibrate for 5-10 minutes before acquiring a spectrum at each step.
-
Heating: If necessary, gradually increase the temperature from ambient in a similar stepwise manner.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc), where the individual signals merge into a broad singlet.
-
At temperatures below Tc (the slow-exchange regime), the signals for the non-equivalent nuclei will be sharp.
-
At temperatures above Tc (the fast-exchange regime), a single averaged and sharp signal will be observed.
-
The energy of activation (ΔG‡) for the fluxional process can be calculated from the coalescence temperature using the Eyring equation.[14]
-
Protocol 2: Using Chiral Solvating Agents to Determine Enantiomeric Purity
Objective: To resolve the NMR signals of enantiomers to determine their ratio.
Methodology:
-
Reagent Selection: Choose a chiral solvating agent (CSA) that is known to interact with the class of phosphorane being studied. For example, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or amino acid derivatives are often effective.[12][21][22]
-
Sample Preparation:
-
Prepare a solution of the racemic or scalemic phosphorane in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ³¹P or ¹H NMR spectrum.
-
Add small, incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition.
-
-
Spectral Analysis:
-
Observe the splitting of the signal corresponding to the phosphorus atom or a nearby proton into two separate signals.
-
The integration of these two signals will give the ratio of the two enantiomers in the sample.[13]
-
Continue adding the CSA until no further change in the chemical shift difference between the two signals is observed to ensure optimal resolution.
-
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Phosphoranes
| Class of Phosphorane | Substituents | Typical ³¹P Chemical Shift Range (ppm) |
| Acyclic Pentacoordinate | Alkoxy, Aryloxy | -20 to -80 |
| Cyclic Pentacoordinate | Five-membered rings | -10 to -50 |
| Cyclic Pentacoordinate | Six-membered rings | -40 to -70 |
| Phosphonium Ylides | P=C bond | +10 to +30 |
| Phosphine Oxides | P=O bond | +20 to +100 |
Note: Chemical shifts are referenced to 85% H₃PO₄.[6][28] These are general ranges and can vary significantly based on the specific substituents and solvent.
Table 2: Representative ¹J(P,C) and ¹J(P,H) Coupling Constants
| Coupling | Structural Feature | Typical Coupling Constant (Hz) |
| ¹J(P,C) | P-C (Alkyl) | 40 - 60 |
| ¹J(P,C) | P-C (Aryl) | 100 - 140 |
| ¹J(P,C) | P=C (Ylide) | 80 - 120 |
| ¹J(P,H) | P-H | 150 - 250 |
Note: Coupling constants provide valuable information about the bonding environment of the phosphorus atom.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. azooptics.com [azooptics.com]
- 4. mdpi.com [mdpi.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. arcjournals.org [arcjournals.org]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Notes. Carbon-13 and phosphorus-31 nuclear magnetic resonance studies of the fluxional behaviour of the complexes [Fe3(CO)10{P(OMe)3}2] and [Fe3(CO)10{P(OMe)3}{P(OPh)3}] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Organometallic HyperTextBook: Fluxionality [ilpi.com]
- 20. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 21. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.tamu.edu [chem.tamu.edu]
- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 24. researchgate.net [researchgate.net]
- 25. Research Collection | ETH Library [research-collection.ethz.ch]
- 26. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 27. Computational Methods for the Elucidation of Protein Structure and Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
Technical Support Center: Pentacoordinate Phosphorus Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentacoordinate phosphorus compounds. This resource provides essential information to address the inherent instability of these reactive intermediates and products. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis, handling, and analysis of pentacoordinate phosphorus compounds.
Issue 1: Rapid Decomposition of the Isolated Product
Symptoms:
-
Disappearance of the product signal in ³¹P NMR spectra over a short period.
-
Formation of new signals corresponding to tetracoordinate phosphorus species (e.g., phosphine oxides, phosphates).
-
Visible changes in the sample, such as color change or precipitation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Moisture Sensitivity | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2] |
| Air (Oxygen) Sensitivity | Degas all solvents prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) during the reaction and work-up. |
| Thermal Instability | Perform the reaction and purification at lower temperatures. Store the final product at low temperatures (e.g., -20 °C or -78 °C) in a sealed container under an inert atmosphere. |
| Solvent-Induced Decomposition | If decomposition is observed in a specific solvent, try switching to a less reactive or non-polar solvent. For example, some phosphoranes are more stable in toluene than in chlorinated solvents. |
| Photodegradation | Protect the compound from light by using amber-colored glassware or wrapping the reaction vessel and storage containers in aluminum foil.[2] |
| Inherent Structural Instability | Consider modifying the ligand framework to enhance stability. Incorporating the phosphorus atom into a spirocyclic system, particularly with five-membered rings, is a well-established strategy for stabilizing the pentacoordinate state. |
Issue 2: Low or No Yield of the Desired Pentacoordinate Product
Symptoms:
-
The starting materials remain largely unreacted.
-
The primary product is a tetracoordinate phosphorus compound instead of the desired pentacoordinate species.
-
A complex mixture of unidentifiable products is formed.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Unfavorable Equilibrium | The equilibrium between the tetracoordinate starting materials and the pentacoordinate adduct may lie towards the starting materials. Drive the reaction forward by removing a byproduct or using an excess of one reagent. |
| Incorrect Ligand Apicophilicity | The geometry of the desired product may be energetically unfavorable. Redesign the ligands to satisfy the principles of apicophilicity (electronegative and sterically small groups prefer apical positions in a trigonal bipyramidal geometry).[3] |
| Steric Hindrance | Highly bulky substituents on the phosphorus or the reacting partner can prevent the formation of the pentacoordinate intermediate. Use less sterically demanding reagents if possible. |
| Decomposition of a Key Intermediate | A transient pentacoordinate intermediate may be decomposing before it can be converted to the final product. Adjust reaction conditions (e.g., lower temperature, different solvent) to stabilize the intermediate. |
| Incorrect Reagent Purity | Impurities in starting materials or solvents (especially water) can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What makes pentacoordinate phosphorus compounds so unstable?
A1: The instability of pentacoordinate phosphorus compounds stems from several factors. They often exist as transient intermediates in reactions and are highly susceptible to decomposition through various pathways, including hydrolysis and thermal degradation.[4][5] Their geometry, typically trigonal bipyramidal (TBP), is fluxional, meaning the ligands can rapidly exchange positions via processes like Berry pseudorotation, which can be considered a form of structural instability.[3] Furthermore, their stability is highly dependent on the nature of the substituents (ligands) attached to the phosphorus atom, with specific electronic and steric requirements needing to be met to isolate stable compounds.
Q2: How can I stabilize a pentacoordinate phosphorus compound?
A2: Stabilization can be achieved through several strategies aimed at locking the desired geometry and preventing decomposition pathways:
-
Incorporate the phosphorus into a ring system: Spirocyclic phosphoranes, where the phosphorus is part of two rings, are significantly more stable. Five-membered rings are particularly effective at stabilizing the TBP geometry.
-
Use bulky ligands: Sterically demanding groups can kinetically hinder the approach of molecules like water or prevent decomposition.
-
Control electronic effects: Attaching electronegative substituents can influence the stability, although their placement (apical vs. equatorial) is crucial.
-
Maintain an inert environment: Rigorous exclusion of air and moisture is critical for the handling and storage of all but the most stable pentacoordinate phosphorus compounds.[1][2]
Q3: What is Berry Pseudorotation and why is it important?
A3: Berry pseudorotation is a mechanism that allows for the rapid, non-dissociative exchange of apical and equatorial ligands in a trigonal bipyramidal molecule. This process involves a square pyramidal intermediate and leads to isomerization of the compound. It is important because it can affect the stereochemical outcome of reactions involving pentacoordinate intermediates and explains the often-observed fluxional behavior of these compounds in NMR spectroscopy.
Q4: How do I handle pyrophoric reagents often used in the synthesis of phosphorus compounds?
A4: Pyrophoric reagents, which can ignite spontaneously in air, must be handled with extreme caution under an inert atmosphere. Key practices include:
-
Using a glovebox or Schlenk line to maintain an inert environment.
-
Employing gas-tight syringes or cannulas for transferring liquids.
-
Ensuring all glassware is scrupulously dry.
-
Having appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and appropriate gloves).
Q5: What are the best analytical techniques to characterize my pentacoordinate phosphorus compound and monitor its stability?
A5: The primary tool for characterizing phosphorus compounds is ³¹P NMR spectroscopy . The chemical shift is highly sensitive to the coordination number and geometry of the phosphorus atom. Pentacoordinate species typically appear in a distinct chemical shift range, upfield from their tetracoordinate counterparts. To monitor stability, you can acquire a series of ³¹P NMR spectra over time to observe the potential decrease of the pentacoordinate signal and the appearance of decomposition products. Other useful techniques include ¹H, ¹³C, and ¹⁹F NMR (if applicable), X-ray crystallography for definitive structural elucidation of stable compounds, and in some cases, cyclic voltammetry to probe their redox properties.
Quantitative Stability Data
| Compound Type | Example | Tmax (°C) * | Reference |
| Phosphite (P(III)) | Triphenylphosphite (TPPi) | 292 | [8] |
| Phosphate (P(V), tetracoordinate) | Triphenylphosphate (TPPa) | 313 | [8] |
| Phosphine Oxide (P(V), tetracoordinate) | Triphenylphosphine oxide (TPPO) | 358 | [8] |
| Pentacoordinate Phosphorane | DOPO-PEPA ** | >300 | [4] |
*Tmax is the temperature of maximum degradation rate. **DOPO-PEPA is a complex pentacoordinate phosphorus-containing flame retardant. Its degradation is complex, with initial dissociation pathways occurring at elevated temperatures.
Experimental Protocols
Protocol 1: General Synthesis of a Bench-Stable Bis(difluoromethyl) Pentacoordinate Phosphorane
This protocol is adapted from a general method for synthesizing bench-stable pentacoordinate phosphoranes.[8]
Materials:
-
Tertiary phosphine (1.0 equiv)
-
Potassium bicarbonate (KHCO₃, 5.0 equiv)
-
Sodium borohydride (NaBH₄, 3.0 equiv)
-
Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 3.0 equiv)
-
Water (H₂O, 4.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube, oven-dried
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add the tertiary phosphine (0.1 mmol), KHCO₃ (50 mg, 0.5 mmol), and NaBH₄ (11.3 mg, 0.3 mmol).
-
Evacuate the Schlenk tube and backfill with nitrogen or argon. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous DCM (1 mL).
-
Add TMSCF₂Br (45 µL, 0.3 mmol) and H₂O (7.2 µL, 0.4 mmol) via syringe.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Upon completion, the product can be purified by flash chromatography on silica gel.
Protocol 2: Handling and Transfer of Pyrophoric Reagents (e.g., alkyllithiums)
This protocol outlines the safe transfer of pyrophoric reagents using a syringe and needle.[6][7][9]
Equipment:
-
Glovebox or Schlenk line
-
Gas-tight syringe with a Luer lock
-
Long needle (e.g., 18-21 gauge)
-
Reagent bottle with a Sure/Seal™ cap
-
Receiving flask, oven-dried and under an inert atmosphere
-
Inert gas source (N₂ or Ar)
Procedure:
-
Ensure the work area (fume hood or glovebox) is clear of flammable materials and that safety equipment (fire extinguisher, safety shower) is accessible.
-
Securely clamp both the reagent bottle and the receiving flask.
-
Flush the clean, dry syringe with inert gas three times. To do this, insert the needle into the inert gas line, pull a volume of gas into the syringe, remove the needle, and expel the gas.
-
Insert a needle from the inert gas source into the headspace of the reagent bottle to maintain a slight positive pressure.
-
Puncture the septum of the reagent bottle with the syringe needle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of the pyrophoric reagent into the syringe. Avoid pulling the plunger too quickly to prevent gas bubbles and leaks.
-
Once the desired volume is obtained, withdraw the needle from the liquid into the headspace of the bottle.
-
Gently pull back the plunger to draw a small amount of inert gas into the syringe. This "gas buffer" prevents the reagent from dripping from the needle tip.
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the receiving flask.
-
Slowly depress the plunger to dispense the reagent.
-
After transfer, rinse the syringe and needle immediately with a non-reactive solvent (e.g., hexane) and then quench the residual reagent with a suitable quenching agent (e.g., isopropanol).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. New features in pentacoordinate phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. How Do Phosphorus Compounds with Different Valence States Affect the Flame Retardancy of PET? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Basis Sets for Phosphorane Calculations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing basis sets for accurate and efficient computational studies of phosphoranes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of basis set particularly important for phosphorane calculations?
Phosphoranes are hypervalent compounds, often featuring a pentacoordinated phosphorus atom with a trigonal bipyramidal geometry. The bonding in these molecules is more complex than in simple octet-rule-following species. Describing the electronic structure, geometries, and energetics of these systems accurately requires a basis set that is flexible enough to handle the electron distribution around the hypervalent center and its ligands. An inadequate basis set can lead to significant errors in calculated properties, such as bond lengths, reaction energies, and vibrational frequencies.[1]
Q2: What are polarization functions and are they necessary for phosphoranes?
Polarization functions are higher angular momentum functions added to the basis set (e.g., d-functions on phosphorus, p-functions on hydrogen).[2] They allow for the distortion of atomic orbitals within the molecular environment, which is crucial for describing chemical bonds accurately. For hypervalent compounds like phosphoranes, polarization functions are not just recommended, they are essential.[1] Their inclusion is necessary to correctly model the geometry and electronic structure, particularly the bonds to the central phosphorus atom.[3] Ab initio calculations of phosphoranes are very sensitive to the choice of these polarization functions.
Q3: What are diffuse functions and when should I use them for phosphorane calculations?
Diffuse functions are large, spatially extended functions (denoted by + or ++ in Pople-style basis sets) that are crucial for describing species with electron density far from the nuclei.[4][5] You should strongly consider using diffuse functions in the following cases:
-
Anionic Species: For calculations involving phosphate anions or phosphorane anions, diffuse functions are critical for accurately describing the extra electron(s).[3][6][7]
-
Excited States & Non-covalent Interactions: If you are studying Rydberg states or weak interactions like hydrogen bonding involving the phosphorane.[8]
-
Highly Polar Bonds: Phosphoranes can have highly polar bonds, and diffuse functions can improve the description of the electronic structure.[6]
However, for neutral molecules, adding diffuse functions to small basis sets without adequate polarization can sometimes distort geometries.[3][6] Be cautious, as their addition can also sometimes lead to slower convergence or numerical instability.[9]
Q4: My calculations are taking too long. How can I reduce the computational cost without sacrificing too much accuracy?
The computational cost increases significantly with the size of the basis set.[8] If you are facing resource limitations, consider the following:
-
Start with a compromise: For large systems, a double-zeta basis set with polarization and diffuse functions, such as 6-31+G(d), can be a good starting point and compromise between accuracy and cost.[10]
-
Geometry vs. Energy: Perform the initial geometry optimization with a smaller, computationally less expensive basis set (e.g., 6-31G(d,p)). Afterwards, you can perform a more accurate single-point energy calculation on the optimized geometry using a larger, more robust basis set (e.g., 6-311+G(2d,2p) or a correlation-consistent basis set).[11]
-
Effective Core Potentials (ECPs): If your phosphorane contains heavy atoms, using an ECP (like LANL2DZ) for the core electrons of the heavy atoms while describing the valence electrons and lighter atoms with a more flexible basis set (like 6-31G(d)) can significantly reduce computational time.
Troubleshooting Guide
Problem 1: My geometry optimization fails to converge.
-
Possible Cause: An inadequate basis set may not be flexible enough to describe the potential energy surface correctly, leading to convergence issues. This can also be caused by numerical instability introduced by very diffuse functions in ill-conditioned basis sets.[9]
-
Troubleshooting Steps:
-
Improve the Basis Set: If you are using a minimal or small split-valence basis set, switch to a larger one. Ensure polarization functions are included (e.g., move from 6-31G to 6-31G(d,p)).[2]
-
Check Diffuse Functions: If you are using diffuse functions on a system that doesn't strictly require them, try removing them to see if convergence improves.[9]
-
Initial Geometry: Ensure your starting geometry is reasonable. A poor initial structure can make it difficult for any level of theory to find the minimum.
-
Try a Different Algorithm: Most software packages offer multiple optimization algorithms. If the default fails, try a different one (e.g., a quadratic step algorithm like Opt=CalcFC in Gaussian).
-
Problem 2: The calculated geometry (bond lengths, angles) does not agree with experimental data.
-
Possible Cause: The basis set lacks the necessary functions to correctly describe the bonding in the hypervalent phosphorus center.
-
Troubleshooting Steps:
-
Add Polarization Functions: This is the most common reason for inaccurate geometries in phosphoranes. Ensure you have at least one set of d-functions on phosphorus and other heavy atoms and p-functions on hydrogens (e.g., 6-31G(d,p)).[12][2] Adding multiple sets of polarization functions, like in 6-311+G(2d,2p), can further improve accuracy.[7]
-
Increase Zeta Level: Move from a double-zeta to a triple-zeta basis set (e.g., from 6-31G(d,p) to 6-311G(d,p)). This provides more flexibility for describing the valence electrons.[8]
-
Check the Functional: In DFT calculations, the choice of functional can also significantly impact geometry. Some functionals have been known to incorrectly induce pyramidalization in phosphorus compounds.[13] It may be necessary to benchmark a few functionals in addition to improving the basis set.
-
Problem 3: The relative energies of my isomers or reaction energies change dramatically when I add diffuse functions.
-
Possible Cause: This indicates that basis set errors were likely dominating your results and that your system is sensitive to the description of diffuse electron density.[9][14] This is common in reactions where the net charge or the polarity of the species changes significantly between reactants, transition states, and products.
-
Troubleshooting Steps:
-
Acknowledge Their Importance: A significant change upon adding diffuse functions means they are likely necessary for a proper description. Diffuse functions are generally more important for DFT calculations than for wave function-based methods.[14]
-
Use a Balanced Basis Set: Ensure that diffuse functions are added to a basis set that already includes adequate polarization functions (e.g., 6-31+G(d,p) or aug-cc-pVDZ). Using diffuse functions without polarization can lead to unbalanced descriptions.[3]
-
Systematic Check: To be certain of your results, perform calculations with a sequence of increasingly larger basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) to check for convergence of the relative energies.
-
Data Presentation: Basis Set Performance
The following table summarizes general recommendations and performance characteristics of common basis sets for phosphorane calculations, derived from benchmark studies and computational literature.
| Basis Set Family | Example Basis Set(s) | Typical Application | Strengths | Limitations |
| Pople Style | 6-31G(d,p) | Routine geometry optimizations, preliminary calculations. | Good balance of cost and accuracy for many systems; widely used.[4] | May be insufficient for high-accuracy energy calculations or anionic species. |
| 6-31+G(d,p) | Systems with anions, significant negative charge, or hydrogen bonds. | Improved description of diffuse electron density.[14] | Can sometimes cause convergence issues; may slightly distort neutral geometries with small basis sets.[3][9] | |
| 6-311+G(2d,2p) | High-accuracy single-point energies, reaction barrier calculations. | Triple-zeta valence with multiple polarization functions provides high flexibility. Good performance for phosphate hydrolysis energies.[7] | More computationally expensive than double-zeta sets. | |
| Correlation-Consistent | cc-pVDZ, cc-pVTZ | Correlated wave function methods (MP2, CCSD(T)). | Systematically improvable by increasing the cardinal number (D->T->Q). Designed for recovering correlation energy. | Can be computationally demanding. |
| aug-cc-pVDZ, aug-cc-pVTZ | High-accuracy calculations on anions or systems where long-range interactions are critical. | Adds diffuse functions to all atoms for a balanced description of diffuse electron density. | Significantly increases computational cost due to the large number of functions. |
Experimental Protocols: Recommended Computational Workflow
This protocol outlines a systematic approach to selecting and validating a basis set for a typical phosphorane calculation using DFT.
Protocol: Basis Set Selection and Validation for Phosphorane Calculations
-
Define the Research Question: Clearly identify the properties you need to calculate (e.g., geometry, reaction energy, vibrational frequencies). The required accuracy will dictate the necessary quality of the basis set.
-
Initial Basis Set Choice:
-
For geometry optimizations of medium to large systems, start with a Pople-style double-zeta basis set that includes polarization functions on all atoms, such as 6-31G(d,p) .
-
If anions, significant charge separation, or non-covalent interactions are expected to be important, include diffuse functions from the start, e.g., 6-31+G(d,p) .[14]
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization.
-
Follow up with a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Refinement with a Larger Basis Set (for High Accuracy):
-
Validation (Optional but Recommended):
-
To ensure your results are not basis-set dependent, repeat the key calculations (e.g., single-point energy) with an even larger basis set (e.g., move from triple-zeta to quadruple-zeta if computationally feasible).
-
If the property of interest changes minimally, your results can be considered converged with respect to the basis set.
-
Mandatory Visualization
Caption: Workflow for selecting a basis set for phosphorane calculations.
Caption: Key components of a typical quantum chemistry basis set.
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 3. glaserchemgroup.com [glaserchemgroup.com]
- 4. Basis Set FAQ [downloads.wavefun.com]
- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Description of pentacoordinated phosphorus under an external electric field: which basis sets and semi-empirical methods are needed? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. users.df.uba.ar [users.df.uba.ar]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. comp.chem.umn.edu [comp.chem.umn.edu]
Technical Support Center: Refining Kinetic Models for Reactions Involving Phosphoranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining kinetic models for reactions involving phosphoranes, such as the Wittig and related olefination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments and modeling efforts.
Frequently Asked Questions (FAQs)
Q1: What is the rate-determining step in the Wittig reaction?
A1: The rate-determining step (RDS) in the Wittig reaction depends on the nature of the phosphorane (ylide) used.
-
For non-stabilized ylides (e.g., those with alkyl substituents), the initial addition of the ylide to the carbonyl compound to form the oxaphosphetane intermediate is generally fast. The subsequent decomposition of the betaine-like transition state leading to the oxaphosphetane is considered the rate-determining step.[1]
-
For stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones), the initial nucleophilic attack of the ylide on the carbonyl group is the slowest step and, therefore, the rate-determining step. This is because the stabilized ylide is less reactive.[1]
Q2: How does the stability of the phosphorane ylide affect the reaction kinetics and stereoselectivity?
A2: The stability of the ylide is a critical factor influencing both the reaction rate and the stereochemical outcome.
-
Non-stabilized ylides are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[2][3] The reaction is often rapid, even at low temperatures.
-
Stabilized ylides are less reactive due to delocalization of the negative charge, resulting in slower reaction rates.[4] These reactions often require heating and predominantly yield the thermodynamically more stable (E)-alkenes.[4][5]
-
Semi-stabilized ylides (e.g., with aryl or vinyl substituents) often show poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[3]
Q3: What is the general rate law for the Wittig reaction?
A3: The Wittig reaction is typically second-order overall, being first-order in both the phosphorane ylide and the carbonyl compound.[6] However, the observed rate can be influenced by factors such as the presence of lithium salts, which can affect the aggregation of the ylide and the stability of intermediates. For accurate modeling, it is crucial to determine the rate law experimentally under the specific reaction conditions.
Q4: How can I experimentally monitor the kinetics of a Wittig reaction?
A4: Several techniques can be employed to monitor the progress of a Wittig reaction for kinetic analysis:
-
UV-Vis Spectroscopy : This method is effective if either a reactant or product has a distinct chromophore that absorbs in the UV-Visible region. For example, the disappearance of a colored ylide or the appearance of a conjugated alkene product can be monitored over time.[6][7][8]
-
NMR Spectroscopy : 1H, 13C, and 31P NMR spectroscopy can be used to follow the disappearance of starting materials and the appearance of products and intermediates in real-time.[9] 31P NMR is particularly useful for observing the phosphorus-containing species.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : Aliquots can be taken from the reaction mixture at various time points, quenched, and then analyzed by GC or HPLC to determine the concentration of reactants and products.
Troubleshooting Guides
Issue 1: My experimental kinetic data does not fit a simple second-order rate law.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Reaction Mechanism: The reaction may involve multiple steps with comparable rates, pre-equilibria, or competing side reactions. | - Propose a more detailed mechanism: Consider the formation of intermediates like the oxaphosphetane and potential reversible steps.[2][10] - Utilize computational modeling: Density Functional Theory (DFT) calculations can help elucidate the reaction pathway and identify key transition states and intermediates.[11][12] |
| Influence of Lithium Salts: If organolithium bases (e.g., n-BuLi) are used to generate the ylide, the resulting lithium salts can coordinate to intermediates and alter the reaction pathway and kinetics.[2][3] | - Use salt-free ylides: Prepare the ylide using bases that do not introduce lithium ions, such as sodium or potassium bases. - Explicitly include salt effects in your model: If lithium salts are unavoidable, their role in the mechanism should be considered in the kinetic model. |
| Ylide Aggregation: At higher concentrations, phosphorane ylides can form aggregates, leading to a non-integer reaction order with respect to the ylide. | - Vary initial concentrations: Perform kinetic runs at different initial concentrations of the ylide to check for changes in the reaction order. - Incorporate an aggregation equilibrium into your kinetic model. |
| Product Inhibition or Catalyst Deactivation: The triphenylphosphine oxide byproduct or the alkene product might inhibit the reaction. | - Test for product inhibition: Add the product at the beginning of the reaction and observe the effect on the initial rate. - Monitor for catalyst deactivation if a catalytic version of the reaction is being used. |
Issue 2: The stereoselectivity of my reaction is not consistent with the type of ylide used.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Stereochemical Drift": Equilibration of the initially formed diastereomeric oxaphosphetane intermediates can lead to a change in the final E/Z ratio, especially in reactions with non-stabilized ylides.[1] | - Lower the reaction temperature: This can help to favor the kinetically controlled product by reducing the rate of equilibration. - Use salt-free conditions: Lithium salts can promote the equilibration of intermediates.[2] |
| Solvent Effects: The polarity of the solvent can influence the transition state energies and the stability of intermediates, thereby affecting stereoselectivity. | - Screen different solvents: Conduct the reaction in a range of solvents with varying polarities to find the optimal conditions for the desired stereoisomer. |
| Steric Hindrance: Significant steric bulk on either the ylide or the carbonyl compound can override the inherent stereochemical preference of the ylide. | - Analyze the transition state structures: Computational modeling can provide insights into the steric interactions in the transition states leading to the different stereoisomers. |
Experimental Protocols
Protocol: Kinetic Monitoring of a Wittig Reaction using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of a Wittig reaction where the ylide is colored.
1. Preparation of Solutions:
-
Prepare a stock solution of the phosphonium salt in a suitable dry, aprotic solvent (e.g., THF, DMF).
-
Prepare a stock solution of the aldehyde or ketone in the same solvent.
-
Prepare a solution of a strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide, potassium tert-butoxide) in the same solvent.
2. Ylide Generation:
-
In a nitrogen-flushed cuvette, add a known volume of the phosphonium salt solution.
-
Inject a stoichiometric amount of the base solution to generate the colored ylide. Allow the ylide formation to go to completion (monitor by the stabilization of the absorbance at the λmax of the ylide).
3. Kinetic Run:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the ylide over time.
-
Inject a solution of the aldehyde or ketone into the cuvette with rapid mixing. To ensure pseudo-first-order conditions, the carbonyl compound should be in large excess (at least 10-fold) compared to the ylide.
-
Immediately start data acquisition, recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance of the ylide disappears).
4. Data Analysis:
-
Convert the absorbance data to concentration of the ylide using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the ylide must be determined independently.
-
Plot the natural logarithm of the ylide concentration versus time. A linear plot indicates a pseudo-first-order reaction with respect to the ylide. The negative of the slope gives the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the carbonyl compound: k = k' / [Carbonyl].
Visualizations
Caption: Generalized reaction pathway for the Wittig reaction.
Caption: Logical workflow for troubleshooting kinetic model fitting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed Rate Studies on the Wittig Reaction of Nonstabilized Phosphorus Ylides via 31P, 1H, and 13C NMR Spectroscopy. Insight into Kinetic vs. Thermodynamic Control of Stereochemistry - Lookchem [lookchem.com]
- 10. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing NMR Resolution for Phosphorus Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Nuclear Magnetic Resonance (NMR) for phosphorus intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental parameters to optimize for high-resolution ³¹P NMR spectra?
A1: Achieving high resolution in ³¹P NMR spectra is critically dependent on the careful optimization of several experimental parameters. A multiparametric approach is crucial for obtaining predictable and reproducible results.[1][2] The key parameters to control include:
-
Sample Concentration: The concentration of the phosphorus-containing analyte can affect chemical shifts. It is essential to find an optimal concentration range, as both very low and very high concentrations can lead to poor resolution or signal broadening. For instance, in lipid analysis, an optimal range of 4-16 mg per sample has been suggested for mixed lipid samples.[3]
-
pH of the Solvent System: The chemical shift of phosphorus nuclei is highly sensitive to the pH of the solution.[1][4][5] Careful adjustment and buffering of the pH are necessary to ensure reproducible chemical shifts and improve signal separation.
-
Temperature: The measurement temperature directly influences both chemical shifts and linewidths, which are key determinants of peak separation.[1][2] It is crucial to maintain a stable and optimized temperature throughout the experiment.
-
Concentration of Chelating Agents: The presence of paramagnetic metal ions can cause significant line broadening. Adding a chelating agent, such as EDTA, can help to remove these ions and improve signal resolution.[1][4]
Q2: How can I improve the signal-to-noise ratio (S/N) in my ³¹P NMR experiments?
A2: A low signal-to-noise ratio is a common issue in ³¹P NMR due to its lower magnetogyric ratio compared to ¹H.[6] Several techniques can be employed to enhance the S/N:
-
Increase the Number of Scans: Signal averaging is a fundamental method to improve S/N. The S/N ratio increases with the square root of the number of scans.[7]
-
Use a Cryoprobe: Cryoprobes, which are cryogenically cooled, significantly reduce thermal noise from the probe electronics.[7][8] This can lead to a sensitivity enhancement of up to a factor of five compared to room temperature probes, allowing for faster data acquisition or analysis of more dilute samples.[9]
-
Proton Decoupling: Decoupling protons removes the splitting of phosphorus signals caused by J-coupling to nearby protons, collapsing multiplets into singlets and thus increasing the signal height.[10][11]
-
Nuclear Overhauser Effect (NOE): Proton decoupling can also lead to a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[12][13]
-
Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic relaxation agent can shorten the spin-lattice relaxation time (T₁), allowing for a shorter recycle delay and thus more scans in a given amount of time.[14]
Q3: My ³¹P NMR signals are broad. What are the common causes and how can I fix this?
A3: Broad signals in ³¹P NMR can arise from several factors, leading to a loss of resolution. Here are some common causes and their solutions:
-
Unresolved ¹H-¹³P Couplings: Small, long-range couplings to protons can broaden phosphorus signals.[11]
-
Presence of Paramagnetic Species: Paramagnetic impurities, even at trace levels, can cause significant line broadening.[16][17]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in a non-uniform magnetic field across the sample, leading to broad lines.
-
Sample Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling.
-
Solution: If possible, dilute the sample or increase the temperature to reduce viscosity.
-
-
Chemical Exchange: If the phosphorus intermediate is in exchange between two or more states on the NMR timescale, this can lead to broadened signals.
-
Solution: Try acquiring spectra at different temperatures. Lowering the temperature may slow down the exchange rate and resolve the distinct signals.
-
Troubleshooting Guides
Issue 1: Overlapping Signals in the Spectrum
Symptoms:
-
Multiple phosphorus signals are clustered together, making individual peak assignment and quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Spectral Dispersion | Increase the magnetic field strength if a higher field spectrometer is available. |
| Similar Chemical Environments | Modify the solvent system or adjust the pH to induce differential chemical shifts.[1] |
| Complex Coupling Patterns | Utilize 2D NMR techniques such as ¹H-³¹P HSQC or ³¹P-³¹P COSY to resolve signals in a second dimension and establish connectivities.[20][21] |
Issue 2: Inaccurate Quantification
Symptoms:
-
Integrated peak areas do not accurately reflect the relative concentrations of the phosphorus species.
Possible Causes and Solutions:
| Cause | Solution |
| Non-uniform Nuclear Overhauser Effect (NOE) | Use inverse-gated decoupling to suppress the NOE, which can otherwise lead to inaccurate integrations.[10] |
| Incomplete T₁ Relaxation | Ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ value) to allow for full magnetization recovery. The presence of paramagnetic ions can significantly shorten T₁ values.[14] |
| Signal Overlap | Improve spectral resolution using the methods described in Issue 1 before attempting integration. |
| Baseline Distortions | Apply proper baseline correction algorithms during data processing. |
Experimental Protocols
Protocol 1: Optimizing Sample Conditions for High Resolution
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is compatible with the experimental temperature range.
-
pH Adjustment: If the sample is aqueous, prepare a buffer solution to maintain a constant and optimal pH. The ³¹P chemical shifts can be very sensitive to pH changes.[5]
-
Removal of Paramagnetic Ions: Add a small amount of a chelating agent (e.g., EDTA, CDTA) to the sample to sequester any paramagnetic metal ions that can cause line broadening.[1][2]
-
Filtration: Filter the final sample solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any solid particles that could degrade the magnetic field homogeneity.[19]
-
Internal Standard: For accurate chemical shift referencing, add an internal standard such as phosphoric acid (H₃PO₄) for ³¹P NMR.[18]
Protocol 2: Basic 1D ³¹P NMR with Proton Decoupling
-
Prepare the Sample: Follow the steps outlined in Protocol 1.
-
Insert the Sample and Lock: Insert the sample into the spectrometer, and lock onto the deuterium signal of the solvent.
-
Tune and Match the Probe: Tune and match the probe for both the ³¹P and ¹H channels.
-
Shim the Magnetic Field: Perform manual or automated shimming to optimize the magnetic field homogeneity.
-
Set Up the Experiment:
-
Select a 1D ³¹P pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Set the spectral width to encompass all expected phosphorus signals.
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Set an appropriate relaxation delay (D1). For quantitative measurements, ensure D1 is at least 5 times the longest T₁ of your signals. If T₁ is unknown, a longer delay (e.g., 5-10 seconds) is a safe starting point.
-
Set the number of scans to achieve the desired signal-to-noise ratio.
-
-
Acquire and Process the Data:
-
Start the acquisition.
-
After acquisition, apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard.
-
Visual Guides
Caption: Workflow for acquiring high-resolution ³¹P NMR spectra.
Caption: Troubleshooting guide for broad signals in ³¹P NMR.
References
- 1. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Hyperpolarization of 31P Nuclei by Synthetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Cryoprobe - NMR Wiki [nmrwiki.org]
- 9. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. University of Ottawa NMR Facility Blog: The Effect of Proton Decoupling on the Signal-to-Noise Ratio for 31P NMR [u-of-o-nmr-facility.blogspot.com]
- 12. Increased NOE enhancement in 1H decoupled 31P MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeatability of 31P MR spectroscopic imaging in the human brain at 7 T with and without the Nuclear Overhauser Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mri-q.com [mri-q.com]
- 16. scispace.com [scispace.com]
- 17. 31P NMR probes of chemical dynamics: paramagnetic relaxation enhancement of the (1)H and (31)P NMR resonances of methyl phosphite and methylethyl phosphate anions by selected metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Increase the Lifetime of Transient Phosphoranes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with transient phosphoranes.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving transient phosphoranes.
Issue 1: Rapid Decomposition of Phosphorane Intermediate
Question: My reaction, which is proposed to proceed through a transient phosphorane intermediate, is giving low yields of the desired product and a complex mixture of byproducts. How can I increase the lifetime of the phosphorane?
Answer: The stability of a transient phosphorane is highly dependent on its electronic and steric environment. Consider the following strategies to increase its lifetime:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the phosphorus atom can kinetically stabilize the phosphorane by shielding it from nucleophilic or electrophilic attack.[1][2][3] For instance, replacing methyl or phenyl groups with bulkier groups like tert-butyl or mesityl can significantly hinder decomposition pathways.
-
Electronic Effects: The electronegativity of the substituents plays a crucial role. Electron-withdrawing groups can stabilize the phosphorane by reducing the electron density at the phosphorus center, making it less susceptible to oxidation or other decomposition reactions.[1][2][4]
-
Chelation: Incorporating the phosphorus atom into a cyclic system (a spirophosphorane) can enforce a more stable geometry and restrict decomposition pathways that require significant conformational changes.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the lifetime of the phosphorane. Less polar, non-coordinating solvents are often preferred to minimize interactions that could promote decomposition.
Issue 2: Unexpected Stereochemical Outcome in Wittig Reactions
Question: I am performing a Wittig reaction and not obtaining the expected stereoisomer of the alkene. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is determined by the stability of the transient oxaphosphetane intermediate and the reversibility of its formation.
-
Ylide Stabilization: The nature of the ylide is the primary factor.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable. The reaction is generally reversible and proceeds under thermodynamic control, leading predominantly to the (E)-alkene.[5][6][7]
-
Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive. The reaction is typically irreversible and under kinetic control, favoring the formation of the (Z)-alkene.[5][6][7]
-
-
Salt-Free Conditions: The presence of lithium salts can influence the stereochemical course of the reaction. Performing the reaction under salt-free conditions can enhance the selectivity for the (Z)-alkene with non-stabilized ylides.[5][8]
-
Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, allowing for equilibration to the more stable trans-betaine, which then yields the (E)-alkene upon protonation and warming.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the stability of a pentacoordinate phosphorane?
A1: The stability of a pentacoordinate phosphorane is primarily governed by two main factors:
-
Apicophilicity: This refers to the preference of a substituent to occupy an apical (axial) position in the trigonal bipyramidal geometry of the phosphorane. More electronegative and sterically smaller groups generally prefer the apical positions, which are more sterically hindered.[9] However, there are exceptions, and the interplay of steric and electronic effects can lead to unexpected substituent positioning.[9]
-
Ring Strain: For cyclic phosphoranes, the strain imposed by the ring system significantly influences stability. Five-membered rings are particularly effective at stabilizing the phosphorane structure.
Q2: How can I characterize a transient phosphorane intermediate?
A2: Due to their short lifetimes, direct observation of transient phosphoranes is challenging. However, several spectroscopic techniques can be employed:
-
³¹P NMR Spectroscopy: This is the most powerful tool for characterizing phosphorus compounds. Pentacoordinate phosphoranes typically exhibit characteristic chemical shifts in a distinct region of the ³¹P NMR spectrum.[10][11][12][13] Variable-temperature NMR studies can provide information on the dynamics of the system and the presence of equilibrium between different species.[9]
-
Low-Temperature NMR: By slowing down the reaction rates at low temperatures, it is sometimes possible to observe the signals of transient intermediates, including phosphoranes.
-
Trapping Experiments: The transient intermediate can be trapped by adding a reagent that reacts specifically with it to form a more stable, characterizable product.
Q3: Are there any general handling precautions for working with phosphoranes?
A3: Yes. Many phosphoranes and their precursors, particularly phosphines, are sensitive to air and moisture. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[14] Phosphine oxides, the byproducts of many reactions involving phosphoranes like the Wittig reaction, are generally stable but can sometimes be difficult to separate from the desired product.
Quantitative Data on Phosphorane Stability
The following table summarizes the calculated stereoisomerization barriers for a series of tris-aryl phosphane oxides, illustrating the influence of steric and electronic effects on the stability of these phosphorus-centered compounds. Higher barriers indicate greater configurational stability.
| Compound | Substituent | Electronic Effect | Steric Effect | Stereoisomerization Barrier (kcal/mol) |
| Tris(2-naphthyl)phosphane oxide | - | Neutral | Moderate | ~27 |
| Tris(6-nitro-2-naphthyl)phosphane oxide | 6-NO₂ | Electron-withdrawing | Moderate | ~27 |
| Tris(6-methoxy-2-naphthyl)phosphane oxide | 6-OCH₃ | Electron-donating | Moderate | ~27 |
| Tris(1-naphthyl)phosphane oxide | - | Neutral | High | > 29 |
Data adapted from studies on the configurational stability of tris-aryl phosphane oxides, which serve as stable models for understanding factors influencing phosphorus-centered stereochemistry.[2][3] The data indicates that for these systems, steric effects play a more dominant role than electronic effects in determining configurational stability.[2]
Experimental Protocols
Protocol 1: Synthesis of a Stable Pentacoordinate Phosphorane
This protocol describes a general method for the synthesis of bench-stable bis(difluoromethyl) pentacoordinate phosphoranes.[15][16]
Materials:
-
Tertiary phosphine (1.0 equiv)
-
Potassium bicarbonate (KHCO₃, 5.0 equiv)
-
Sodium borohydride (NaBH₄, 3.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 3.0 equiv)
-
Water (H₂O, 4.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the tertiary phosphine (0.1 mmol), KHCO₃ (50 mg), and NaBH₄ (11.3 mg).
-
Add anhydrous DCM (1 mL).
-
Add TMSCF₂Br (45 μL) and H₂O (7.2 μL) to the stirred suspension.
-
Stir the resulting mixture at room temperature for 1 hour.
-
The pentacoordinate phosphorane can then be used in subsequent reactions or purified by appropriate methods.
Protocol 2: General Procedure for a Wittig Reaction
This protocol provides a general procedure for the Wittig olefination of an aldehyde.[7]
Materials:
-
Methyltriphenylphosphonium bromide ([MePPh₃]⁺Br⁻, 1.5 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.4 equiv)
-
Aldehyde (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of [MePPh₃]⁺Br⁻ in anhydrous THF at 0 °C, add the NaHMDS solution via syringe.
-
Stir the resulting suspension for 1 hour at 0 °C to form the ylide.
-
Cool the reaction mixture to -15 °C.
-
Add the aldehyde to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Workflow of the Wittig reaction, from ylide formation to the final alkene product.
Caption: Key strategies to enhance the stability and lifetime of transient phosphoranes.
References
- 1. Steric and electronic effects on the configurational stability of residual chiral phosphorus-centered three-bladed propellers: tris-aryl phosphanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. air.unimi.it [air.unimi.it]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Apical versus equatorial disposition of substituents in tetraoxyphosphoranes bearing a 1,3,2-dioxaphosphocin ring: implications on apicophilicity in trigonal bipyramidal phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Simulating Trihydroxyphosphorane with Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with solvent effects in trihydroxyphosphorane simulations.
Frequently Asked Questions (FAQs)
Q1: What are the main approaches to modeling solvent effects in trihydroxyphosphorane simulations, and how do I choose the right one?
A1: There are three primary approaches to modeling solvation: explicit, implicit, and hybrid quantum mechanics/molecular mechanics (QM/MM) models. The best choice depends on your research goals, available computational resources, and the specific interactions you need to capture.
-
Explicit Solvent Models: These models treat individual solvent molecules as distinct entities in the simulation. This approach is the most realistic for capturing specific solute-solvent interactions like hydrogen bonding, but it is computationally expensive.[1][2]
-
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a given dielectric constant.[3][4][5] They are computationally efficient and useful for calculating solvation free energies, but they do not capture specific local interactions.[5][6][7] Common implicit models include the Polarizable Continuum Model (PCM), Conductor-like Screening Model (COSMO), and the SMx series (e.g., SMD).[1][3]
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Hybrid QM/MM Models: This approach treats a small, chemically active region (like the trihydroxyphosphorane) with quantum mechanics (QM), while the surrounding solvent and other parts of the system are treated with molecular mechanics (MM).[8][9] This offers a balance between accuracy and computational cost, making it suitable for studying reactions in solution.[9]
To help you decide, consider the following decision tree:
Caption: A decision tree to guide the selection of a suitable solvent model.
Q2: What are the common issues with implicit solvent models for phosphorus compounds?
A2: While computationally efficient, implicit solvent models have limitations, especially for highly charged species like phosphates and phosphoranes.[6] Key issues include:
-
Inaccurate representation of specific interactions: They cannot model specific hydrogen bonds between the phosphorane's hydroxyl groups and the solvent.[5][6]
-
Parameterization challenges: The accuracy of implicit models heavily depends on the atomic radii and other parameters used, which can be challenging for pentacoordinate phosphorus.[5][7]
-
Difficulty with entropic contributions: They may not accurately capture the entropic effects of solvent reorganization.[7][10][11]
Q3: My explicit solvent simulation is unstable. What are the common causes and solutions?
A3: Instability in explicit solvent simulations often arises from a poorly prepared system. Common causes include:
-
Initial close contacts: Atoms in the initial structure may be too close, leading to large forces and simulation crashes.
-
Incorrect system density: The initial density of the simulation box may not be appropriate for the chosen temperature and pressure.[12]
-
Insufficient equilibration: The system needs to be gradually relaxed and equilibrated before the production run to allow the solvent to arrange naturally around the solute.[12]
A thorough equilibration protocol, involving initial minimization, gradual heating, and density stabilization, is crucial for a stable simulation.[12]
Troubleshooting Guides
Problem 1: Inaccurate Free Energy Calculations with a Mixed Explicit/Implicit Model
| Symptom | Possible Cause | Suggested Solution |
| Calculated activation free energies do not match experimental values. | Random selection of explicit water molecules. | The explicit water molecules included in the QM region should be carefully selected from short QM/MM simulations with a full explicit solvent shell to ensure they represent a realistic configuration.[10][11] |
| Results are unstable as more explicit water molecules are added. | Neglecting the entropic contribution of the added explicit solvent. | Mixed models can miss larger entropic contributions as more explicit water molecules are added.[10][11] It is often more reliable to use either a well-calibrated pure implicit model or a full QM/MM simulation with proper free energy treatment.[13] |
Problem 2: Convergence Issues in QM/MM Simulations
| Symptom | Possible Cause | Suggested Solution |
| Calculated properties (e.g., forces, free energies) change significantly with the size of the QM region. | The QM region is too small to capture all relevant electronic effects. | Perform a convergence test by systematically increasing the size of the QM region and monitoring the property of interest until it converges.[8] For polar active sites, a larger QM region may be necessary.[8] |
| Simulation results are highly sensitive to the QM/MM boundary. | Improper handling of the boundary between the QM and MM regions. | Ensure that the QM/MM boundary does not cut across covalent bonds where possible. If it does, use appropriate link-atom or boundary-atom methods. The definition of the QM region should be based on chemical intuition and validated.[8] |
The following diagram illustrates the concept of a QM/MM setup:
Caption: A conceptual diagram of a QM/MM simulation setup.
Problem 3: Poor Agreement with Experimental Data using a Specific Force Field
| Symptom | Possible Cause | Suggested Solution |
| Simulated conformational ensembles do not match NMR data. | The chosen force field is not well-parameterized for your specific molecule or solvent. | Test different modern force fields, such as OpenFF or CHARMM36m, as they may provide better results.[14][15] The choice of the water model (e.g., TIP3P, TIP4P-D) can also significantly impact the simulation outcome.[14] |
| Inaccurate prediction of solvation free energy in a non-aqueous solvent. | The force field parameters for the solvent may be inadequate. | Ensure that the force field for the solvent is well-validated for the properties you are interested in. Some force fields are specifically parameterized for certain solvent mixtures.[16] |
Experimental Protocols
Protocol 1: Equilibration of an Explicitly Solvated Trihydroxyphosphorane System
This protocol provides a general workflow for preparing an explicitly solvated system for stable molecular dynamics simulations.[12]
-
System Setup:
-
Place the optimized trihydroxyphosphorane structure in the center of a simulation box of appropriate geometry (e.g., cubic, dodecahedral).
-
Solvate the box with your chosen water model (e.g., TIP3P, TIP4P-D), ensuring a minimum distance between the solute and the box edges.
-
Add counter-ions to neutralize the system if necessary.
-
-
Minimization:
-
Perform an initial energy minimization of the solvent and ions with positional restraints on the trihydroxyphosphorane to remove any close contacts.
-
Follow with a minimization of the entire system without restraints.
-
-
Heating (NVT Ensemble):
-
Assign initial velocities to the atoms from a Maxwell-Boltzmann distribution at a low temperature (e.g., 100 K).
-
Gradually heat the system to the target temperature (e.g., 298 K) over a period of several hundred picoseconds while maintaining a constant volume (NVT ensemble). Use weak positional restraints on the solute.
-
-
Density Equilibration (NPT Ensemble):
-
Switch to a constant pressure and temperature (NPT) ensemble.
-
Run the simulation until the system density reaches a stable plateau. This indicates that the simulation box has reached the correct size for the given conditions.[12]
-
-
Production Run:
-
Once the system is well-equilibrated (stable temperature, pressure, and density), you can begin the production phase of your simulation to collect data for analysis.
-
The following diagram outlines this workflow:
Caption: A workflow for preparing and running an explicit solvent simulation.
References
- 1. Solvent model - Wikipedia [en.wikipedia.org]
- 2. Modelling chemical processes in explicit solvents with machine learning potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 4. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 5. Implicit Solvent Models and Their Applications in Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of implicit solvent models in biomolecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Evaluating boundary dependent errors in QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Are mixed explicit/implicit solvation models reliable for studying phosphate hydrolysis? A comparative study of continuum, explicit and mixed solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Toward a molecular dynamics force field for simulations of 40% trifluoroethanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of reactions proceeding through phosphorane intermediates
Welcome to the technical support center for optimizing reactions that proceed through phosphorane intermediates. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and outcomes.
General Troubleshooting for Low Yields
Encountering low yields can be a significant setback. Before diving into reaction-specific issues, consider these general factors that can impact any reaction involving phosphorane intermediates.
Question: My reaction yield is consistently low. What general parameters should I check first?
Answer: Low yields in reactions involving phosphorane intermediates often stem from a few common issues. A systematic approach to troubleshooting can help identify the root cause. Key areas to investigate include reagent quality, reaction conditions, and workup procedures.
Troubleshooting Workflow for Low Yields
Here is a logical workflow to diagnose potential issues with your reaction.
Caption: General troubleshooting workflow for low-yield reactions.
FAQ: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones. However, its yield and stereoselectivity can be sensitive to several factors.
Question: My Wittig reaction with a hindered ketone is giving a low yield. What can I do?
Answer: Sterically hindered ketones react slowly, often resulting in poor yields, especially when using stabilized ylides.[1][2]
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Use a More Reactive Ylide: Switch from a stabilized ylide to a non-stabilized or semi-stabilized ylide, as they are more nucleophilic.
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Alternative Reaction: For highly hindered ketones, the Horner–Wadsworth–Emmons (HWE) reaction is often a superior alternative, as the phosphonate-derived carbanions are more nucleophilic than corresponding phosphonium ylides and the water-soluble phosphate byproducts simplify purification.[1][2][3]
-
Increase Temperature: Carefully increasing the reaction temperature may improve the rate, but monitor for decomposition of the ylide or starting materials.
Question: How can I control the E/Z stereoselectivity of the alkene product?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.[1][4]
-
For Z-Alkenes: Use non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl or H). These reactions are typically under kinetic control and proceed through a less stable syn-oxaphosphetane intermediate, leading to the Z-alkene.[1][3] Performing the reaction in the presence of lithium salts can sometimes decrease Z-selectivity, so using bases like NaH or NaOMe can be beneficial.[4]
-
For E-Alkenes: Use stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone). These ylides are less reactive, allowing the reaction to equilibrate to the more stable anti-oxaphosphetane intermediate, which yields the E-alkene.[1][4]
-
Schlosser Modification: To obtain E-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperatures to equilibrate it to the more stable anti-betaine before protonation and subsequent elimination.[1][3]
Relationship between Ylide Type and Alkene Geometry
Caption: Influence of ylide stability on Wittig reaction stereoselectivity.
Table 1: Effect of Base on Wittig Reaction Yield [5] The choice of base can significantly impact the yield, especially with base-sensitive aldehydes.
| Aldehyde | Phosphonium Salt | Base | Yield (%) |
| Aliphatic Aldehyde 6e | 7a | K₂CO₃ | 69 |
| Aliphatic Aldehyde 6e | 7a | Ag₂CO₃ | 82 |
| Aliphatic Aldehyde 6e | 7b | tBuOK | <1 (decomposition) |
| Aliphatic Aldehyde 6e | 7b | Ag₂CO₃ | 83 |
FAQ: The Appel Reaction
The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane. Modern variations have improved the safety and efficiency of this transformation.
Question: How can I improve the yield and reduce the reaction time of my Appel reaction?
Answer: Classic Appel conditions (PPh₃ and CCl₄ or CBr₄) often require long reaction times.[6] Newer halogenating agents can dramatically improve efficiency.
-
Alternative Halogen Sources: Replacing carbon tetrahalides with reagents like 1,3-dihalo-5,5-dimethylhydantoins (e.g., DBH) or N-halosuccinimides can lead to instantaneous and exothermic formation of the active Appel salt. This reduces the overall reaction time from hours or days to less than 15 minutes and often provides excellent yields.[6]
-
Solvent Choice: While dichloromethane (DCM) is traditional, greener alternatives like dimethyl carbonate have been shown to be effective, especially in catalytic versions of the reaction.[7][8]
Table 2: Comparison of Classical vs. Modern Appel Reaction Conditions [6]
| Parameter | Classical Appel (PPh₃/CCl₄) | Modern Appel (PPh₃/DBH) |
| Reaction Time | Several hours to days | < 15 minutes |
| Conditions | Mild | Mild, but initially exothermic |
| Halogen Source | CCl₄ (toxic, ozone-depleting) | 1,3-Dibromo-5,5-dimethylhydantoin (cheaper, readily available) |
| Byproducts | Triphenylphosphine oxide, Chloroform | Triphenylphosphine oxide, 5,5-dimethylhydantoin |
Experimental Protocol: High-Rate Appel Bromination[6]
This protocol is adapted from a high-rate method using 1,3-dibromo-5,5-dimethylhydantoin (DBH).
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and triphenylphosphine (1.1 equiv) in an appropriate anhydrous solvent (e.g., THF, MeCN).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.6 equiv) portion-wise. Caution: The initial reaction between PPh₃ and DBH is vigorous and exothermic.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 15 minutes.
-
Workup: Upon completion, filter the mixture to remove the 5,5-dimethylhydantoin byproduct. Concentrate the filtrate under reduced pressure. The crude product can then be purified, typically by column chromatography, to remove the triphenylphosphine oxide.
FAQ: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing various nucleophiles. It is notorious for being sensitive to reaction conditions and substrate steric hindrance.
Question: I am attempting a Mitsunobu inversion on a sterically hindered secondary alcohol and getting low yields. How can I fix this?
Answer: Mitsunobu reactions on hindered alcohols are often problematic, leading to low yields or recovery of the starting alcohol.[9] A key strategy is to increase the acidity of the nucleophilic partner.
-
Use a More Acidic Nucleophile: Standard nucleophiles like benzoic acid may not be acidic enough to effectively protonate the intermediate betaine in the case of hindered alcohols. Using a more acidic carboxylic acid, such as 4-nitrobenzoic acid (pKa ≈ 3.4) , can dramatically improve the yield of the inverted ester.[9][10]
-
Optimize Reagent Addition: The order of reagent addition can be critical. While the standard procedure involves adding the azodicarboxylate (e.g., DEAD or DIAD) last, pre-forming the betaine intermediate by mixing triphenylphosphine and the azodicarboxylate at 0 °C before adding the alcohol and nucleophile can sometimes give better results.[11]
-
Ensure Anhydrous Conditions: Any water present will consume the reagents, leading to lower conversion. Use freshly dried solvents and ensure all glassware is flame- or oven-dried.[12][13]
Table 3: Yield Improvement for Mitsunobu Inversion of Menthol [9]
| Nucleophile | Conditions | Yield of Inverted Product |
| Benzoic Acid | Standard Mitsunobu (PPh₃, DEAD) | 27% |
| 4-Nitrobenzoic Acid | Modified Mitsunobu (PPh₃, DEAD, THF) | 75-85% |
Experimental Protocol: Mitsunobu Inversion of a Hindered Alcohol[9]
This protocol is a modified procedure optimized for sterically hindered alcohols like menthol.
-
Preparation: To a solution of the hindered alcohol (e.g., menthol, 1.0 equiv), 4-nitrobenzoic acid (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution. The reaction should become homogeneous and turn a yellow-orange color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Longer reaction times may be necessary for particularly hindered substrates.
-
Solvent Removal: After the reaction is complete (monitored by TLC), remove the THF completely under high vacuum. This step is critical for the subsequent precipitation.
-
Byproduct Precipitation: Suspend the resulting residue in diethyl ether and stir vigorously. The triphenylphosphine oxide and reduced DEAD byproduct will precipitate. Cool the mixture and filter to remove the solids.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the pure inverted ester.
-
Hydrolysis: The resulting ester can be hydrolyzed under standard basic conditions (e.g., NaOH or KOH in methanol/water) to afford the final inverted alcohol.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
mitigating side reactions in hydroxyphosphorane synthesis attempts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side reactions during hydroxyphosphorane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during hydroxyphosphorane synthesis?
A1: The primary side reactions encountered during hydroxyphosphorane synthesis include hydrolysis of the phosphorane intermediate, rearrangement reactions, and premature cleavage of protecting groups. Hydrolysis leads to the formation of the corresponding phosphine oxide, which is often a thermodynamically favored and stable byproduct. Rearrangement reactions can lead to a variety of structural isomers, complicating purification.
Q2: How can I prevent the hydrolysis of my hydroxyphosphorane product?
A2: Hydrolysis is a significant challenge due to the electrophilic nature of the phosphorus center and the presence of a hydroxyl group. To minimize hydrolysis:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The use of molecular sieves or other drying agents in the reaction mixture can be beneficial.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Low Temperatures: Running the reaction at lower temperatures can help to slow down the rate of hydrolysis.
-
Appropriate Work-up: Use anhydrous work-up procedures and minimize exposure to aqueous solutions.
Q3: What types of rearrangement reactions can occur, and how can they be minimized?
A3: While specific rearrangements depend on the substrate structure, general carbocation-like rearrangements can occur, especially if acidic conditions are used or if carbocationic intermediates are formed. To mitigate these:
-
Control of pH: Avoid strongly acidic or basic conditions that might promote rearrangements. Buffer systems can be employed to maintain a stable pH.
-
Choice of Precursors: Select starting materials that are less prone to forming stable carbocationic intermediates adjacent to the phosphorus center.
-
Steric Hindrance: Introducing bulky substituents near the reaction center can sterically hinder rearrangement pathways.[1][2][3][4]
Q4: The protecting group on my hydroxyl function is being cleaved during the reaction. What should I do?
A4: Premature deprotection is a common issue. The stability of the protecting group is crucial.
-
Select a Robust Protecting Group: Choose a protecting group that is stable to the reaction conditions required for phosphorane formation. For hydroxyl groups, silyl ethers (e.g., t-butyldimethylsilyl, TBDMS) are often more robust than acetals under certain conditions.[5]
-
Orthogonal Protection Strategy: If multiple protecting groups are present in your molecule, ensure they are orthogonal, meaning they can be removed under different conditions without affecting each other.
-
Optimize Reaction Conditions: Milder reagents or shorter reaction times may prevent the cleavage of a sensitive protecting group.
Troubleshooting Guides
Problem 1: Low yield of desired hydroxyphosphorane and significant formation of a phosphine oxide byproduct.
This issue is likely due to hydrolysis of the target molecule.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Presence of water in reagents or solvents. | Rigorously dry all solvents and reagents. | Solvent Drying: Reflux solvents over an appropriate drying agent (e.g., CaH₂ for THF, sodium/benzophenone for ethereal solvents) and distill under an inert atmosphere. Reagent Drying: Dry non-volatile reagents in a vacuum oven. Use freshly opened bottles of anhydrous reagents whenever possible. |
| Exposure to atmospheric moisture. | Conduct the reaction under a strict inert atmosphere. | Inert Atmosphere Setup: Assemble the reaction glassware and flame-dry under vacuum. Backfill with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction. |
| Aqueous work-up procedures. | Employ non-aqueous work-up techniques. | Non-Aqueous Work-up: Quench the reaction with a non-protic reagent if necessary. Filter the reaction mixture through a pad of celite or silica gel under an inert atmosphere. Remove the solvent in vacuo. |
Problem 2: Complex mixture of products observed by NMR or LC-MS, suggesting isomeric byproducts.
This often points to rearrangement reactions.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Uncontrolled pH leading to acid or base-catalyzed rearrangements. | Use a buffered reaction medium. | Buffered Reaction: If the reaction is sensitive to pH fluctuations, consider adding a non-nucleophilic buffer. For example, a proton sponge like 1,8-bis(dimethylamino)naphthalene can be used to scavenge trace acid. |
| Formation of unstable intermediates. | Modify the substrate to increase steric hindrance around the phosphorus center. | Substrate Modification: Synthesize precursors with bulkier substituents (e.g., replace a methyl group with a t-butyl group) adjacent to the phosphorus atom to disfavor rearrangements. |
| Thermal instability. | Perform the reaction at a lower temperature. | Low-Temperature Reaction: Set up the reaction in a cooling bath (e.g., ice-water, dry ice-acetone) to maintain a consistent low temperature. Monitor the reaction progress carefully as the reaction rate will be slower. |
Problem 3: The desired product is formed, but the hydroxyl protecting group is partially or fully removed.
This indicates that the chosen protecting group is not stable under the reaction conditions.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Protecting group is labile to the reagents used. | Switch to a more robust protecting group. | Protecting Group Selection: If using an acid-sensitive protecting group (e.g., trityl), and the reaction generates acidic byproducts, switch to a silyl-based protecting group like TBDMS which is more stable to mildly acidic conditions. A comparative study of protecting groups showed t-butyldimethylsilyl (t-BDMSi) to be highly effective in a related synthesis.[5] |
| Harsh reaction conditions (e.g., high temperature, prolonged reaction time). | Optimize the reaction conditions to be milder. | Condition Optimization: Attempt the reaction at a lower temperature or for a shorter duration. Monitor the reaction by TLC or LC-MS to find the optimal point where the starting material is consumed, but deprotection is minimal. |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for hydrolysis side reactions.
Caption: Troubleshooting workflow for rearrangement side reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stability of Substituted Hydroxyphosphoranes
For Researchers, Scientists, and Drug Development Professionals
Hydroxyphosphoranes are pivotal yet often transient intermediates in the hydrolysis of phosphate esters, a fundamental reaction in numerous biological and chemical processes. Their inherent instability makes direct comparative analysis challenging. This guide provides an objective comparison of the factors influencing the stability of substituted hydroxyphosphoranes, supported by experimental observations and methodologies. While a comprehensive table of half-lives for a wide range of these compounds is not feasible due to their fleeting nature, this guide focuses on the key structural and environmental factors that govern their existence.
Factors Influencing Hydroxyphosphorane Stability
The stability of a hydroxyphosphorane is a delicate balance of several factors, including the electronic and steric nature of its substituents, as well as geometric constraints imposed by cyclic systems. Generally, these species are considered transient intermediates that are not isolated[1][2]. Their existence is often inferred from kinetic analyses of reactions such as phosphate ester hydrolysis[2].
| Factor | Influence on Stability | Experimental Observations |
| Electronegativity of Substituents | Highly electronegative substituents, particularly in apical positions of the trigonal bipyramidal structure, tend to stabilize the pentacoordinate phosphorus center. | Studies on the hydrolysis of phosphate esters show that the rate of reaction, and by extension the lifetime of the hydroxyphosphorane intermediate, is sensitive to the electronic properties of the leaving group. |
| Steric Bulk of Substituents | Increased steric bulk of the substituents can either stabilize or destabilize the hydroxyphosphorane. Bulky groups can shield the phosphorus center from attack, but can also introduce strain. | The configurational stability of chiral phosphorus compounds has been shown to be influenced by the steric hindrance of aryl substituents[3][4]. |
| Ring Strain | Incorporation of the phosphorus atom into a small (four- or five-membered) ring system can significantly stabilize the pentacoordinate structure. This is due to the preference of such rings to occupy apical-equatorial positions in the trigonal bipyramid, which relieves ring strain compared to a tetrahedral geometry[5][6][7][8][9]. | The reactivity of phosphorus homocycles is modulated by the amount of ring strain[5][6][7]. |
| Hydrogen Bonding and Solvent Effects | The solvent environment can influence the stability of hydroxyphosphoranes through hydrogen bonding and polarity effects. | The kinetics of phosphate ester hydrolysis are known to be dependent on the reaction medium[10][11]. |
Experimental Protocols for Studying Hydroxyphosphorane Stability
The transient nature of most hydroxyphosphoranes necessitates indirect methods for studying their stability, primarily through kinetic analysis of reactions in which they are proposed as intermediates.
1. Kinetic Studies of Phosphate Ester Hydrolysis:
-
Objective: To infer the presence and relative stability of hydroxyphosphorane intermediates by studying the rates of hydrolysis of various phosphate esters.
-
Methodology:
-
A substituted phosphate ester is dissolved in a buffered aqueous solution at a specific pH and temperature.
-
The rate of hydrolysis is monitored over time by observing the appearance of the alcohol or phosphate product.
-
Common analytical techniques include UV-Vis spectrophotometry (if the product has a chromophore), NMR spectroscopy (by integrating the signals of the reactant and product), or HPLC.
-
The effect of substituents on the rate of hydrolysis provides insight into the stability of the corresponding hydroxyphosphorane intermediate. For example, substituents that stabilize the pentacoordinate intermediate may lead to a faster overall reaction rate.
-
Linear free-energy relationships, such as Hammett plots, can be used to correlate reaction rates with the electronic properties of the substituents.
-
2. NMR Spectroscopy for Detection of Transient Species:
-
Objective: To directly or indirectly detect the presence of a transient hydroxyphosphorane.
-
Methodology:
-
The reaction (e.g., hydrolysis of a phosphate ester) is carried out directly in an NMR tube.
-
The reaction is monitored by acquiring spectra at various time points.
-
While the hydroxyphosphorane itself may not be directly observable due to its low concentration and short lifetime, its presence can sometimes be inferred from line broadening or chemical exchange saturation transfer (CEST) experiments.
-
In cases where a particularly stable hydroxyphosphorane is formed, its characteristic upfield 31P NMR signal may be observed.
-
3. Trapping Experiments:
-
Objective: To provide evidence for the existence of a hydroxyphosphorane intermediate by reacting it with a trapping agent.
-
Methodology:
-
The reaction believed to proceed through a hydroxyphosphorane intermediate is carried out in the presence of a trapping agent.
-
The trapping agent is a molecule that is expected to react specifically with the hydroxyphosphorane to form a stable, detectable product.
-
The formation of the trapped product, which would not be formed in the absence of the trapping agent, provides indirect evidence for the intermediacy of the hydroxyphosphorane.
-
Visualization of Factors Affecting Hydroxyphosphorane Stability
The following diagram illustrates the key factors that influence the equilibrium between the starting phosphate ester and the hydroxyphosphorane intermediate.
Caption: Factors influencing the stability of hydroxyphosphoranes.
References
- 1. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a stable hydroxyphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects on the configurational stability of residual chiral phosphorus-centered three-bladed propellers: tris-aryl phosphanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Influence of Ring Strain and Bond Polarization on the Ring Expansion of Phosphorus Homocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Elusive Trihydroxyphosphorane: A Comparative Guide to a Theoretical Intermediate
For researchers, scientists, and drug development professionals, understanding the transient species that dictate reaction pathways is paramount. In the realm of phosphorus chemistry, particularly in the context of phosphoryl transfer reactions vital to biological systems, the concept of a pentacoordinate phosphorane intermediate is central. This guide provides a comparative analysis of the theoretical trihydroxyphosphorane, a key hypothetical intermediate, against a stable, experimentally characterized oxyphosphorane analogue. By juxtaposing computational data for this transient species with empirical evidence from its stable counterpart, we aim to illuminate the structural and spectroscopic features that govern the existence and reactivity of pentacoordinate phosphorus compounds.
Trihydroxyphosphorane, P(OH)₅, represents a cornerstone concept in the mechanistic understanding of phosphate ester hydrolysis. It is widely postulated as a fleeting intermediate or transition state, formed upon the nucleophilic attack of water on a phosphoric acid derivative. However, due to its inherent instability, trihydroxyphosphorane has not been isolated or experimentally characterized. Its existence and properties are inferred from kinetic studies and described through computational chemistry.
In contrast, the strategic design of ligands has enabled the synthesis and isolation of a variety of stable pentacoordinate phosphoranes. These compounds serve as tangible models, allowing for the direct experimental investigation of the bonding, structure, and spectroscopic signatures of the pentacoordinate phosphorus center.
Performance Comparison: Theoretical vs. Experimental
To provide a clear comparison, we contrast the computationally predicted properties of the hypothetical trihydroxyphosphorane with the experimentally determined data for a stable, crystalline spirophosphorane, 2-phenyl-2,2'-spirobis(1,3,2-benzodioxaphosphole). The spirocyclic structure significantly stabilizes the pentacoordinate geometry, making it amenable to detailed characterization.
| Parameter | Trihydroxyphosphorane (P(OH)₅) - Theoretical | 2-Phenyl-2,2'-spirobis(1,3,2-benzodioxaphosphole) - Experimental |
| Geometry around Phosphorus | Trigonal Bipyramidal (TBP) | Distorted Trigonal Bipyramidal |
| P-O Bond Length (Axial) | ~1.76 Å (Calculated) | 1.708 Å, 1.715 Å |
| P-O Bond Length (Equatorial) | ~1.61 Å (Calculated) | 1.612 Å, 1.619 Å |
| O(ax)-P-O(ax) Bond Angle | ~180° (Calculated) | 178.6° |
| O(eq)-P-O(eq) Bond Angle | ~120° (Calculated) | 118.9° |
| ³¹P NMR Chemical Shift (δ) | Highly shielded, calculated values vary | -27.2 ppm (in CDCl₃) |
| Stability | Kinetically insignificant intermediate in the gas phase; transient species in solution. | Stable, crystalline solid at room temperature. |
Visualizing the Concept: Phosphorane as a Reaction Intermediate
The following diagram illustrates the logical relationship in the hydrolysis of a simple phosphate ester, where trihydroxyphosphorane is proposed as a transient intermediate. This pathway highlights its conceptual importance in facilitating phosphoryl transfer.
Experimental Protocols
While trihydroxyphosphorane remains a theoretical entity, the synthesis and characterization of its stable analogues are well-documented. The following provides a generalized protocol for the synthesis and characterization of a stable spirooxyphosphorane, based on established literature procedures.
Synthesis of a Stable Spirooxyphosphorane
Objective: To synthesize a stable pentacoordinate spirooxyphosphorane for structural and spectroscopic analysis.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Substituted catechol (e.g., 3,5-di-tert-butylcatechol)
-
Anhydrous toluene
-
Triethylamine (NEt₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the substituted catechol (2 equivalents) in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride (1 equivalent) is added dropwise to the stirred solution.
-
Triethylamine (2 equivalents), acting as a base to scavenge the HCl byproduct, is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting mixture contains the precipitated triethylamine hydrochloride, which is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude spirophosphorane.
-
The product can be purified by recrystallization from a suitable solvent (e.g., hexane or a toluene/hexane mixture) to obtain crystals suitable for X-ray diffraction.
Characterization Methods
1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the formation of the pentacoordinate phosphorus center and assess the purity of the product.
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Data Acquisition: A ³¹P{¹H} NMR spectrum is acquired. The chemical shift (δ) is a key indicator of the phosphorus coordination environment. Pentacoordinate phosphoranes typically exhibit characteristic upfield chemical shifts compared to their tetracoordinate phosphate precursors. For many stable oxyphosphoranes, this shift is in the range of -20 to -70 ppm.
2. Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional molecular structure, including bond lengths and bond angles.
-
Sample Preparation: A suitable single crystal of the purified spirophosphorane is selected and mounted on the diffractometer.
-
Data Collection and Analysis: The crystal is irradiated with X-rays, and the diffraction pattern is collected. The data is then processed to solve and refine the crystal structure. This provides definitive evidence of the pentacoordinate geometry (typically a trigonal bipyramid or a square pyramid) and allows for the precise measurement of axial and equatorial bond lengths.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and definitive characterization of a stable pentacoordinate phosphorane, providing the empirical data that supports our understanding of related theoretical intermediates.
Unveiling the Fleeting Five: A Comparative Guide to Confirmed Pentacoordinate Phosphorus Intermediates
For researchers, scientists, and professionals in drug development, understanding the transient yet pivotal role of pentacoordinate phosphorus intermediates is crucial for elucidating reaction mechanisms and designing novel therapeutic agents. This guide provides an objective comparison of seminal case studies that have successfully trapped and characterized these elusive species, supported by experimental data and detailed methodologies.
Pentacoordinate phosphorus compounds, often appearing as fleeting intermediates or transition states, are central to a vast array of chemical and biological transformations. Their trigonal bipyramidal (TBP) or square pyramidal (SP) geometries dictate the stereochemical outcomes of reactions ranging from classical organic syntheses to intricate enzymatic processes. Here, we delve into four landmark case studies that have provided definitive evidence for the existence of these intermediates, comparing the experimental approaches and the structural and kinetic data obtained.
Case Study 1: The Oxaphosphetane Intermediate in the Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, proceeds through a proposed four-membered ring intermediate, the oxaphosphetane. Seminal work by Vedejs and Maryanoff provided the first direct spectroscopic evidence for this species.
Experimental Data:
By employing low-temperature ³¹P NMR spectroscopy, researchers were able to observe and distinguish the diastereomeric cis and trans oxaphosphetane intermediates.
| Intermediate | Solvent | Temperature (°C) | ³¹P Chemical Shift (δ, ppm) | Reference(s) |
| cis-Oxaphosphetane (from unstabilized ylide) | THF | -78 | -61.5 | [1][2] |
| trans-Oxaphosphetane (from unstabilized ylide) | THF | -78 | -63.8 | [1][2] |
More recently, the isolation and X-ray crystallographic analysis of a stable 1,2-oxaphosphetane derivative has provided definitive structural proof.
| Compound | Crystal System | Space Group | Key P-O Bond Length (Å) | Key P-C Bond Length (Å) | Reference(s) |
| 2,2,2-triphenyl-3,3-bis(trifluoromethyl)-1,2-oxaphosphetane | Monoclinic | P2₁/n | 1.78 | 1.88 |
Experimental Protocols:
Low-Temperature ³¹P NMR Spectroscopy for Oxaphosphetane Observation: A solution of the phosphonium ylide in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath. A solution of the aldehyde in THF, also pre-cooled to -78 °C, is then added dropwise to the ylide solution with vigorous stirring. The reaction mixture is then quickly transferred to a pre-cooled NMR tube. ³¹P NMR spectra are recorded at low temperatures (e.g., -78 °C to -40 °C) to observe the signals corresponding to the oxaphosphetane intermediates before they decompose to the final alkene and phosphine oxide products.[3]
Logical Diagram of the Wittig Reaction Mechanism:
Case Study 2: Trapped Phosphorane Intermediate in β-Phosphoglucomutase
In the realm of biochemistry, the catalytic cycle of the enzyme β-phosphoglucomutase involves a phosphoryl transfer via a pentacovalent phosphorus intermediate. Groundbreaking work by Lahiri, Allen, and Dunaway-Mariano provided an atomic-resolution crystal structure of this high-energy intermediate trapped in the enzyme's active site.[4][5]
Experimental Data:
The X-ray crystal structure revealed a trigonal bipyramidal geometry for the phosphorus center, with the transferring phosphoryl group covalently linked to both the enzyme's catalytic aspartate residue and the sugar substrate.
| Enzyme-Intermediate Complex | PDB ID | Resolution (Å) | Apical P-O Bond Lengths (Å) | Equatorial P-O Bond Lengths (Å) | Reference(s) |
| β-Phosphoglucomutase-Mg(II)-glucose-1,6-(bis)phosphate intermediate | 1O08 | 1.4 | 1.81, 1.79 | 1.62, 1.63, 1.59 | [4] |
Experimental Protocols:
Crystallization of the Enzyme-Intermediate Complex: Crystals of phosphorylated β-phosphoglucomutase were grown by the hanging-drop vapor-diffusion method.[6][7] The protein solution was mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and the substrate (glucose-1-phosphate or glucose-6-phosphate) in the presence of the essential Mg(II) cofactor. The crystallization plates were incubated at a constant temperature (e.g., 18 °C). The formation of the stable pentacovalent intermediate within the crystal lattice was facilitated by the enzyme's active site, which lowers the activation energy for its formation and stabilizes its structure. The crystals were then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.
Workflow for Trapping and Analyzing the Enzymatic Intermediate:
Case Study 3: Stable Spirophosphoranes Derived from Amino Acids
The synthesis of stable pentacoordinate phosphorus compounds has been a long-standing goal to allow for detailed structural and reactivity studies. One successful approach involves the use of bidentate ligands to form spirocyclic structures. An interesting example is the synthesis of spirophosphoranes derived from amino acids.
Experimental Data:
These compounds exhibit a trigonal bipyramidal geometry around the phosphorus atom, which has been confirmed by both ³¹P NMR spectroscopy and single-crystal X-ray diffraction.
| Spirophosphorane Derivative | Solvent | ³¹P Chemical Shift (δ, ppm) | Crystal System | Key P-O Bond Lengths (Å) | Key P-N Bond Length (Å) | Reference(s) |
| Alanine-derived | CDCl₃ | -25.8 | Monoclinic | 1.71, 1.72 | 1.79 |
Experimental Protocols:
Synthesis of Alanine-Derived Spirophosphorane: To a solution of L-alanine in a suitable solvent, phosphorus trichloride is added dropwise at low temperature under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting product is isolated by filtration and can be purified by recrystallization. The structure and purity of the spirophosphorane are confirmed by spectroscopic methods, including ³¹P, ¹H, and ¹³C NMR, as well as mass spectrometry. Single crystals suitable for X-ray diffraction can be grown from a saturated solution of the compound.
Case Study 4: An Isolable 1,2λ⁵-Azaphosphetine
Analogous to the oxaphosphetane intermediate in the Wittig reaction, four-membered rings containing phosphorus and nitrogen, known as azaphosphetines, have also been proposed as reactive intermediates. The use of a sterically demanding "Martin" ligand has enabled the synthesis and isolation of a stable 1,2λ⁵-azaphosphetine.
Experimental Data:
The X-ray crystal structure of this compound confirmed a distorted trigonal bipyramidal geometry around the phosphorus atom.
| Compound | Crystal System | Space Group | Apical Atoms | Key P-N Bond Length (Å) | Key P-C Bond Length (Å) | Reference(s) |
| Stable 1,2λ⁵-azaphosphetine with Martin ligand | Triclinic | P-1 | O, N | 1.75 | 1.83, 1.85 | [8] |
Experimental Protocols:
Synthesis of a Stable 1,2λ⁵-Azaphosphetine: The synthesis involves the [2+2] cycloaddition of an iminophosphorane bearing the bidentate Martin ligand with an activated alkyne. The reaction is typically carried out in an inert solvent such as toluene or benzene at room temperature. The product, being a stable crystalline solid, can be isolated by filtration and purified by recrystallization. The structure is then unequivocally determined by single-crystal X-ray diffraction analysis.
Comparative Analysis and Future Outlook
The presented case studies highlight the diverse strategies employed to confirm the existence of pentacoordinate phosphorus intermediates. Low-temperature NMR provides a powerful tool for observing transient species in solution, as demonstrated in the Wittig reaction. For biochemical systems, protein crystallography offers the unique opportunity to visualize high-energy intermediates stabilized within an enzyme's active site. Furthermore, the rational design of sterically hindered ligands has proven successful in the synthesis of stable, isolable pentacoordinate phosphorus compounds, allowing for detailed structural and reactivity studies.
Future research in this area will likely focus on the development of new spectroscopic techniques with higher temporal and spatial resolution to probe the dynamics of these intermediates in real-time. Computational studies will continue to play a vital role in predicting the structures and energies of these species and in guiding the design of experiments to trap them. A deeper understanding of the factors governing the stability and reactivity of pentacoordinate phosphorus intermediates will undoubtedly pave the way for the development of more efficient and selective synthetic methods and the design of novel enzyme inhibitors with therapeutic applications.
Signaling Pathway Involving a Putative Pentacoordinate Phosphorus Intermediate:
A key example of a signaling pathway where a pentacoordinate phosphorus intermediate is implicated is in the dephosphorylation of proteins by protein tyrosine phosphatases (PTPs).
References
- 1. organic chemistry - Which is the currently accepted mechanism of a Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pentacovalent phosphorus intermediate of a phosphoryl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystallization and preliminary X-ray diffraction studies of beta-phosphoglucomutase from Lactococcus lactus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and crystallization of α-phosphoglucomutase from Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first isolable pentacoordinate 1,2λ5-azaphosphetine: synthesis, X-ray crystallographic analysis, and dynamic behaviour - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. Reaction intermediates, those fleeting molecular species that exist for a fraction of a second, hold the key to unraveling reaction mechanisms, optimizing processes, and designing novel therapeutics. This guide provides an objective comparison of various spectroscopic techniques used to detect and characterize these elusive entities, supported by experimental data and protocols.
The direct observation of reaction intermediates is often challenging due to their short lifetimes and low concentrations.[][2] However, a suite of powerful spectroscopic methods can provide invaluable insights into their structure, formation, and decay.[][3] These techniques analyze the interaction of electromagnetic radiation with molecules, offering unique "signatures" that help identify their structure and functional groups.[]
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends heavily on the nature of the reaction, the properties of the intermediate, and the timescale of the process. The following table summarizes the key performance characteristics of several widely used methods.
| Technique | Temporal Resolution | Sensitivity | Structural Information Provided | Typical Sample Phase | Key Advantages | Key Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Milliseconds to hours (conventional)[4]; Nanoseconds to seconds (with stopped-flow)[5][6] | Micromolar concentrations[7] | Electronic transitions (e.g., conjugated systems)[3][8] | Solution | High sensitivity, relatively simple instrumentation, widely applicable for monitoring reaction kinetics.[8][9] | Provides limited structural detail; requires a chromophore.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Seconds to hours (conventional); milliseconds with specialized techniques[11] | Millimolar concentrations[7] | Detailed atomic connectivity and 3D structure.[][3][7] | Solution | Provides unambiguous structural information.[7][12] | Relatively low sensitivity, longer acquisition times may not be suitable for very fast reactions.[7][11] |
| Infrared (IR) & Raman Spectroscopy | Milliseconds to hours (in situ)[13]; Femtoseconds to nanoseconds (time-resolved)[3] | Varies; can be enhanced | Molecular vibrations, functional groups.[][3][8] | Solid, Liquid, Gas | Provides detailed "fingerprint" of molecular structure; can be used in situ under reaction conditions.[13][14] | IR can be challenging in aqueous solutions; Raman signals can be weak.[7] |
| Mass Spectrometry (MS) | Milliseconds to seconds (with rapid mixing)[15] | High (detects low concentrations)[16] | Mass-to-charge ratio, elemental composition, fragmentation patterns.[][3][16] | Solution, Gas | High sensitivity and selectivity for charged or easily ionizable intermediates.[16] | Provides limited direct structural information; ionization process can sometimes alter the intermediate.[16] |
| Transient Absorption Spectroscopy (TAS) | Femtoseconds to milliseconds[17][18] | High | Electronic transitions of short-lived excited states.[17][19] | Solution, Solid | Excellent for studying ultrafast photochemical reactions and non-emissive states.[17][20] | Requires photo-initiation of the reaction; provides limited structural detail. |
Specialized Techniques for Capturing Fleeting Intermediates
For reactions that occur on the millisecond timescale or faster, specialized rapid-mixing techniques are essential.
-
Stopped-Flow Spectroscopy : This is a powerful method for studying fast reactions in solution.[5][21] Two or more reactant solutions are rapidly driven from syringes into a high-efficiency mixer and then into an observation cell.[5][21] The flow is abruptly stopped, and the reaction is monitored in real-time using a spectroscopic probe, most commonly UV-Vis, fluorescence, or circular dichroism.[21][22] This technique is ideal for reactions with half-lives in the millisecond range.[5][21] A variation, known as sequential mixing or double mixing, allows for the study of reactions between a short-lived intermediate and a third reagent.[6]
-
Quench-Flow Technique : When the reaction intermediates or products lack a suitable spectroscopic handle, the quench-flow method provides an alternative.[21][23] Reactants are mixed and allowed to react for a specific duration in a delay loop.[23][24] The reaction is then abruptly halted, or "quenched," by mixing with a chemical quenching solution.[23][24] The quenched samples are collected at different time points and analyzed offline using techniques like chromatography, NMR, or mass spectrometry to identify and quantify the intermediates and products.[24][25][26]
Visualizing the Process
To better understand the workflow and the interplay between different analytical approaches, the following diagrams illustrate key concepts.
Caption: General experimental workflow for the identification and characterization of reaction intermediates.
Caption: Relationship between spectroscopic techniques and the structural information they provide about intermediates.
Experimental Protocols
Key Experiment: Stopped-Flow UV-Visible Spectroscopy for Monitoring a Fast Reaction
This protocol provides a generalized methodology for using a stopped-flow instrument coupled with a UV-Vis spectrophotometer to monitor the formation and decay of a reaction intermediate.
Objective: To determine the kinetic profile of a transient intermediate that possesses a distinct UV-Vis absorption spectrum compared to reactants and products.
Materials:
-
Stopped-flow spectrophotometer system (e.g., Agilent Cary 50/60 with Rapid Mix Accessory, Applied Photophysics SX20).[4][6]
-
Reactant Solution A (in a suitable buffer).
-
Reactant Solution B (in the same buffer).
-
Degassed buffer for cleaning and blank measurements.
-
Computer with data acquisition software.
Procedure:
-
System Preparation:
-
Power on the spectrophotometer, light source (e.g., Xenon lamp), and the stopped-flow unit. Allow the lamp to stabilize.
-
Flush the system syringes and flow lines thoroughly with the degassed buffer to remove any air bubbles and contaminants.
-
-
Loading Reactants:
-
Setting Acquisition Parameters:
-
Set the spectrophotometer to kinetics mode.
-
Select the monitoring wavelength(s). This should be the wavelength of maximum absorbance (λmax) for the suspected intermediate, where reactants and products have minimal absorbance. If the full spectrum is desired, set the instrument to acquire a range of wavelengths over time.
-
Define the data collection time. This should be long enough to capture the formation and decay of the intermediate, typically spanning 3-4 half-lives.[4]
-
Set the data collection rate (e.g., one data point every 10-20 milliseconds). Modern instruments can acquire data points every 12.5 ms or faster.[4]
-
-
Data Acquisition:
-
Perform a "push" to acquire a blank reading with the buffer solution.
-
Initiate the reaction by triggering the drive ram. The instrument will rapidly mix the two reactant solutions and inject the mixture into the observation cell.[5]
-
The flow stops when a stop syringe is filled, which simultaneously triggers the start of data acquisition.[4][5]
-
The software will record the change in absorbance at the specified wavelength(s) as a function of time.
-
-
Data Analysis:
-
Repeat the experiment multiple times (typically 3-5 runs) to ensure reproducibility and average the kinetic traces.
-
Plot the absorbance versus time. The resulting curve represents the concentration profile of the intermediate.
-
Fit the kinetic trace to an appropriate kinetic model (e.g., a consecutive reaction model A → B → C) to extract rate constants for the formation (k₁) and decay (k₂) of the intermediate.
-
The accurate assessment of reaction intermediates is a cornerstone of modern chemical and biological research. While no single technique provides all the answers, the strategic application of methods like UV-Vis, NMR, IR, Raman, and Mass Spectrometry offers a powerful toolkit for researchers. For transient species, rapid-mixing techniques such as stopped-flow and quench-flow are indispensable.[24][25] Often, a combination of these methods, complemented by computational modeling, is required to build a comprehensive picture of a reaction mechanism.[][3] This integrated approach is crucial for advancing fields from catalysis to drug development.
References
- 2. Reaction intermediate - Wikipedia [en.wikipedia.org]
- 3. Revision Notes - Identifying Intermediates | Kinetics | Chemistry | AP | Sparkl [sparkl.me]
- 4. agilent.com [agilent.com]
- 5. biologic.net [biologic.net]
- 6. Stopped Flow FAQs [photophysics.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fiveable.me [fiveable.me]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. In Situ and Operando Raman/FTIR Spectroscopy [atomfair.com]
- 14. google.com [google.com]
- 15. Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transient Absorption Spectroscopy | Edinburgh Instruments [edinst.com]
- 18. osti.gov [osti.gov]
- 19. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stopped-flow - Wikipedia [en.wikipedia.org]
- 22. jascoinc.com [jascoinc.com]
- 23. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 24. Quench-Flow | Drupal [umsibslor.univ-lorraine.fr]
- 25. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trihydroxyphosphorane and Associative Nucleophilic Substitution Mechanisms at Phosphorus Centers
For Researchers, Scientists, and Drug Development Professionals
In the study of phosphoryl transfer reactions, which are fundamental to numerous biological processes and the development of phosphorus-containing drugs, a thorough understanding of the underlying reaction mechanisms is paramount. Two key mechanistic pathways often considered are the trihydroxyphosphorane mechanism and the broader associative nucleophilic substitution. This guide provides an objective comparison of these mechanisms, supported by experimental data and detailed protocols, to aid researchers in discerning the nuances of these critical reaction pathways.
Distinguishing the Mechanisms: An Overview
Nucleophilic substitution at a phosphorus center can proceed through a spectrum of mechanisms, ranging from fully dissociative (SN1-like) to fully associative (SN2-like). The associative nucleophilic substitution (AN + DN or SAN) pathway is characterized by the initial formation of a bond between the nucleophile and the phosphorus center, leading to a transient, higher-coordinate intermediate.[1] This is a stepwise process involving an addition step followed by an elimination step.[2]
The trihydroxyphosphorane mechanism is a specific and well-studied example of a stepwise associative mechanism, particularly relevant in the hydrolysis of phosphate esters. In this mechanism, the attacking nucleophile (often a water molecule or hydroxide ion) adds to the phosphorus atom of a phosphate ester to form a pentacoordinate trigonal bipyramidal (TBP) intermediate known as a phosphorane.[2][3] When the substituents on the phosphorus are hydroxyl groups, this intermediate is specifically referred to as a trihydroxyphosphorane. The stability and fate of this intermediate are crucial in determining the overall reaction outcome.
While the trihydroxyphosphorane mechanism is a subset of the associative pathway, the distinction often lies in the nature of the intermediate and the level of detail in its characterization. The term "associative nucleophilic substitution" can be used more broadly to describe any substitution reaction at phosphorus that proceeds through a higher-coordinate intermediate, which may not always be as well-defined or long-lived as a trihydroxyphosphorane.
Comparative Analysis of Mechanistic Features
The choice between a concerted (SN2-like) and a stepwise associative mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.[2][4] A more basic nucleophile and a poorer leaving group tend to favor a stepwise, associative pathway with a more stable pentacoordinate intermediate.[2][4]
| Feature | Trihydroxyphosphorane Mechanism (Stepwise Associative) | General Associative Nucleophilic Substitution |
| Intermediate | Well-defined pentacoordinate trigonal bipyramidal phosphorane. | Pentacoordinate intermediate or transition state. |
| Kinetics | Follows second-order kinetics. The rate law can be complex, depending on the rate-determining step (formation or breakdown of the intermediate).[5] | Generally follows second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile. |
| Brønsted Coefficient (βnuc) | Larger, positive values (e.g., > 0.5) are often indicative of a significant degree of bond formation in the transition state, suggesting a stepwise mechanism.[2] | Varies. Larger values suggest a greater degree of bond formation in the transition state, consistent with an associative character. |
| Hammett Equation (ρ) | Significant negative values for reactions with substituted nucleophiles indicate a buildup of positive charge on the phosphorus atom in the transition state, which is consistent with an associative mechanism.[2] | Negative ρ values are generally observed, indicating sensitivity to the electronic properties of the nucleophile. |
| Kinetic Isotope Effects (KIEs) | Can be used to probe the transition state structure. For example, a secondary KIE can provide information about changes in hybridization at the phosphorus center.[2] | Can provide evidence for the timing of bond formation and cleavage. |
| Stereochemistry | Can lead to retention or inversion of configuration at the phosphorus center, depending on the lifetime and pseudorotation of the phosphorane intermediate. | Can result in inversion or retention of configuration. |
| Detection of Intermediate | The phosphorane intermediate can sometimes be detected spectroscopically (e.g., by low-temperature 31P NMR). | Direct detection of the intermediate can be challenging if it is very short-lived. |
Experimental Protocols
Distinguishing between these mechanistic pathways requires a combination of kinetic and spectroscopic techniques.
Experimental Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy
This protocol is designed to determine the rate law of a nucleophilic substitution reaction at a phosphorus center, which can provide evidence for an associative mechanism.
Objective: To determine the reaction order with respect to the phosphorus substrate and the nucleophile.
Materials:
-
Phosphorus-containing substrate (e.g., a p-nitrophenyl phosphate ester)
-
Nucleophile (e.g., an amine or alkoxide)
-
Buffer solution to maintain constant pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the phosphorus substrate and the nucleophile in the chosen buffer.
-
Kinetic Runs:
-
Perform a series of kinetic runs under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) compared to the phosphorus substrate.
-
Initiate the reaction by adding a small volume of the substrate stock solution to a temperature-equilibrated cuvette containing the nucleophile solution.
-
Monitor the reaction by following the increase in absorbance of the leaving group (e.g., p-nitrophenolate anion) at its λmax over time.
-
Repeat the experiment at various concentrations of the nucleophile while keeping the substrate concentration constant.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) for each run by fitting the absorbance versus time data to a first-order exponential equation.
-
Plot kobs versus the concentration of the nucleophile. A linear plot with a non-zero intercept is indicative of a second-order process, consistent with an associative mechanism. The slope of this plot gives the second-order rate constant (k2).
-
Experimental Protocol 2: Detection of a Phosphorane Intermediate using 31P NMR Spectroscopy
This protocol aims to directly observe the pentacoordinate phosphorane intermediate characteristic of a stepwise associative mechanism.
Objective: To detect and characterize the 31P NMR signal of a phosphorane intermediate.
Materials:
-
Phosphorus-containing substrate
-
Nucleophile
-
Aprotic solvent suitable for low-temperature NMR (e.g., deuterated tetrahydrofuran or dichloromethane)
-
NMR spectrometer equipped with a variable-temperature probe and capable of acquiring 31P spectra.
-
NMR tubes suitable for low-temperature measurements.
Procedure:
-
Sample Preparation:
-
Dissolve the phosphorus substrate in the deuterated solvent in an NMR tube.
-
Cool the sample to a low temperature (e.g., -78 °C) in the NMR probe.
-
Acquire a 31P NMR spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Inject a pre-cooled solution of the nucleophile into the NMR tube containing the substrate.
-
Immediately begin acquiring a series of 31P NMR spectra over time.
-
-
Data Analysis:
-
Process the 31P NMR spectra.
-
Look for the appearance of a new signal in the characteristic chemical shift region for pentacoordinate phosphorus species (typically upfield, between -20 and -100 ppm, although this can vary).
-
Monitor the disappearance of the starting material signal and the appearance of the product signal, along with the transient intermediate signal. The observation of a distinct signal for the intermediate provides strong evidence for a stepwise associative mechanism.
-
Visualizing the Mechanisms
The following diagrams illustrate the key differences between the trihydroxyphosphorane mechanism and a general associative nucleophilic substitution pathway.
The following diagram illustrates a typical workflow for investigating these mechanisms.
Conclusion
The distinction between the trihydroxyphosphorane mechanism and a general associative nucleophilic substitution at a phosphorus center is one of specificity. The trihydroxyphosphorane mechanism represents a well-defined, stepwise associative pathway with a detectable or inferable pentacoordinate intermediate. The broader concept of associative substitution encompasses a range of reactions where the initial association of the nucleophile is a key feature. For researchers in drug development and related fields, a precise understanding of these mechanisms, supported by robust experimental data, is crucial for predicting reactivity, designing novel phosphorus-based compounds, and elucidating the intricate biochemical pathways in which they participate. The experimental approaches outlined in this guide provide a framework for the detailed investigation of these fundamental reaction mechanisms.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 3. New features in pentacoordinate phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Benchmarking Computational Software for Hypervalent Molecules
For researchers, scientists, and drug development professionals, the accurate computational modeling of hypervalent molecules is crucial for understanding their reactivity and designing new chemical entities. This guide provides an objective comparison of computational software and methods for studying these fascinating and challenging molecules, supported by data from recent studies.
Hypervalent molecules, which possess a central atom with more than eight valence electrons, play a significant role in organic synthesis and drug development.[1][2][3] Their unique electronic structures, often described by the three-center-four-electron (3c-4e) bond model, present a challenge for computational methods.[1] Selecting the appropriate software and theoretical approach is paramount for obtaining reliable predictions of their geometries, stabilities, and reaction mechanisms.
Key Computational Approaches for Hypervalent Molecules
The two main classes of methods used for studying hypervalent molecules are Density Functional Theory (DFT) and high-level ab initio wave function theories.
-
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)], and Multireference Configuration Interaction (MRCI), are considered the gold standard for accuracy.[4][5] These methods are computationally expensive and are often used to benchmark other, more efficient methods.[5][6] For molecules with significant multireference character, multiconfigurational approaches may be necessary.[4][7]
-
Density Functional Theory (DFT): DFT is a popular choice for calculations on larger molecular systems due to its favorable balance of computational cost and accuracy.[8] However, the accuracy of DFT is highly dependent on the choice of the exchange-correlation functional.[8][9][10][11] For hypervalent molecules, it is crucial to select a functional that can accurately describe their complex electronic structures.
Benchmarking Software Performance
The choice of software often comes down to user preference, available computational resources, and the specific functionalities required. The performance in terms of speed can be highly dependent on the hardware, compiler flags, and the specific algorithms implemented within the software for a given method.[15]
Performance of DFT Functionals and Basis Sets
The selection of the DFT functional and basis set is a critical decision that significantly impacts the accuracy of the results.
DFT Functionals: Several studies have benchmarked a variety of DFT functionals for different molecular properties. For general applicability, hybrid functionals like B3LYP are widely used.[8][14] However, for specific applications involving noncovalent interactions, which can be important in the chemistry of hypervalent compounds, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed to capture van der Waals interactions (e.g., vdW-DF2) are recommended.[16][17] The ωB97X-D functional has also shown good performance for thermochemistry and kinetics.[14]
Basis Sets: The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly employed.[4][9][16] For hypervalent molecules, especially those containing heavier elements, the inclusion of polarization and diffuse functions is often necessary for an accurate description of the electronic structure.[16] For instance, the aug-cc-pVTZ basis set is often used in high-accuracy benchmark studies.[18]
Quantitative Data Summary
The following table summarizes the performance of selected computational methods for properties relevant to hypervalent molecules, as inferred from the literature. The root-mean-square error (RMSE) is a common metric for evaluating the accuracy of a method against experimental or high-level theoretical data.
| Method/Functional | Basis Set | Property | RMSE (kcal/mol) | Reference Molecules |
| B3LYP-D3 | TZVP | Hydricity | < 4 | Organic Hydrides in Acetonitrile |
| Various DFT | cc-pVQZ | Electronic Energies in OEEF | Significant Error | Small Inorganic and Organic Molecules |
| Various DFT | cc-pVDZ | Geometries in OEEF | Generally Accurate | Small Inorganic and Organic Molecules |
| vdW-DF2 | - | Noncovalent Interactions | High Accuracy | Biomolecules |
| uMBD | - | Noncovalent Interactions | Good Accuracy (faster alternative) | Biomolecules |
Note: OEEF refers to Oriented External Electric Fields. This table is a synthesis of findings and not from a single comparative study.[9][16][17]
Experimental and Computational Protocols
A typical computational benchmarking study for hypervalent molecules involves the following steps:
-
Selection of a Test Set: A diverse set of hypervalent molecules with reliable experimental or high-level ab initio reference data for the properties of interest (e.g., geometries, bond dissociation energies) is chosen.
-
Geometry Optimization: The molecular geometry of each species is optimized using the computational methods being benchmarked.
-
Property Calculation: The properties of interest are calculated at the optimized geometries. For energies, this often involves frequency calculations to obtain zero-point vibrational energies and thermal corrections.
-
Error Analysis: The calculated values are compared to the reference data, and statistical measures such as the mean absolute error and root-mean-square error are computed to assess the accuracy of each method.
For high-accuracy reference data, a common approach is to use composite ab initio methods that approximate the CCSD(T) energy at the complete basis set (CBS) limit.[5][6] This often involves extrapolating energies from calculations with systematically larger basis sets (e.g., aug-cc-pVTZ and aug-cc-pVQZ).
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of a computational benchmarking study and the relationship between different computational choices.
References
- 1. Machine learning enabling prediction of the bond dissociation enthalpy of hypervalent iodine from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.gatech.edu [repository.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. iopenshell.usc.edu [iopenshell.usc.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chimia.ch [chimia.ch]
- 13. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. software - Is there a set of updated, comprehensive benchmarks for speed comparison between different quantum chemistry packages? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Establishing the accuracy of density functional approaches for the description of noncovalent interactions in biomolecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Benchmarking Correlation-Consistent Basis Sets for Frequency-Dependent Polarizabilities with Multiresolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Trihydroxyphosphorane Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of phosphorus-containing compounds is crucial for designing novel therapeutics and elucidating biological mechanisms. Trihydroxyphosphoranes, often transient intermediates in phosphoryl transfer reactions, exhibit a wide range of reactivities influenced by their molecular architecture. This guide provides a comparative analysis of the reactivity of trihydroxyphosphorane analogs, supported by experimental data and detailed methodologies.
Comparative Hydrolysis Rates of Phosphorane Analogs
The stability and reactivity of trihydroxyphosphorane analogs are critically dependent on the nature of the substituents attached to the phosphorus center. Electron-withdrawing groups generally enhance the rate of hydrolysis, while electron-donating groups tend to decrease it. This is due to the stabilization or destabilization of the pentacoordinate transition state.
Below is a summary of pseudo-first-order rate constants for the hydrolysis of various phosphate and phosphinate esters, which proceed through phosphorane intermediates. This data, adapted from studies on related compounds, illustrates the impact of substituent effects.
| Compound/Analog Class | Substituent (R) | Rate Constant (k, s⁻¹) | Conditions | Reference |
| Diphenylphosphinates | 4-NO₂-C₆H₄ | 1.5 x 10⁻⁴ | HCl, 160°C | [1] |
| Diphenylphosphinates | 4-CH₃O-C₆H₄ | 5.8 x 10⁻⁵ | HCl, 160°C | [1] |
| α-Hydroxy-benzylphosphonates | 4-NO₂-C₆H₄ | 3.1 x 10⁻⁴ | HCl, Water | [1] |
| α-Hydroxy-benzylphosphonates | 4-CH₃-C₆H₄ | 1.2 x 10⁻⁴ | HCl, Water | [1] |
| 4-Nitrophenyl Phosphate Esters | - | 7.2 x 10⁻⁴ - 9.8 x 10⁻⁴ | Catalyzed by Ni(II) complexes | [2] |
Note: The provided rate constants are for analogous compounds that hydrolyze via phosphorane intermediates and are intended to illustrate the principles of comparative reactivity.
Experimental Protocols for Determining Hydrolysis Rates
Accurate determination of the hydrolysis rates of trihydroxyphosphorane analogs is essential for a comparative reactivity assessment. The following outlines a general experimental protocol based on common methodologies found in the literature.[3][4]
Method: ³¹P NMR Kinetic Analysis
This method allows for the direct monitoring of the phosphorus-containing reactant and product species over time.
1. Sample Preparation:
-
Prepare a stock solution of the trihydroxyphosphorane analog in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃) to a known concentration (e.g., 10 mM).
-
Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., 100 mM citric acid buffer for acidic conditions).[3]
-
For temperature-controlled experiments, allow the NMR tube containing the buffer to equilibrate to the desired temperature inside the NMR spectrometer.
2. Initiation of Hydrolysis:
-
Inject a precise volume of the trihydroxyphosphorane analog stock solution into the temperature-equilibrated NMR tube containing the buffer to initiate the hydrolysis reaction.
-
Quickly mix the solution and immediately begin NMR data acquisition.
3. ³¹P NMR Data Acquisition:
-
Acquire a series of one-dimensional ³¹P NMR spectra at regular time intervals.
-
Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.
-
Key acquisition parameters to consider include: pulse width, relaxation delay (should be at least 5 times the longest T₁ of the phosphorus nuclei being observed for quantitative analysis), and number of scans.
4. Data Analysis:
-
Integrate the signals corresponding to the reactant trihydroxyphosphorane analog and the hydrolysis product(s) in each spectrum.
-
The concentration of the reactant at each time point is proportional to its signal integral.
-
Plot the natural logarithm of the reactant concentration (or integral) versus time.
-
For a first-order or pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line corresponds to the observed rate constant (k_obs).
-
The half-life (t₁/₂) of the reaction can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
Reaction Mechanism and Workflow
The hydrolysis of trihydroxyphosphorane analogs typically proceeds through a pentacoordinate intermediate. The following diagrams illustrate the general mechanism and a typical experimental workflow for studying their reactivity.
Caption: General mechanism of trihydroxyphosphorane hydrolysis.
Caption: Experimental workflow for kinetic analysis.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin-catalyzed ATP hydrolysis elucidated by 31P NMR kinetic studies and 1H PFG-diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Critical Evaluation of Transient Intermediates in Catalysis
For researchers, scientists, and drug development professionals, a thorough understanding of catalytic mechanisms is paramount. Central to this understanding is the identification and characterization of transient intermediates—fleeting molecular species that exist for fractions of a second yet dictate the course and efficiency of a chemical transformation. This guide provides a comparative overview of key experimental techniques used to detect these elusive species, supported by quantitative data and detailed methodologies, to aid in the critical evaluation of evidence for their existence.
Many enzymatic and chemical reactions proceed through a series of steps involving the formation of high-energy, unstable transient intermediates.[1] A complete picture of a reaction mechanism requires knowledge of the structures of these intermediates.[1] The direct observation and characterization of these species provide invaluable insights into the catalytic cycle, enabling the optimization of reaction conditions, the design of more efficient catalysts, and the development of novel therapeutics. However, due to their short lifetimes and low concentrations, detecting and validating the role of transient intermediates is a significant experimental challenge.[2][3]
Comparing the Toolkit: Methods for Detecting Transient Intermediates
A variety of sophisticated techniques have been developed to capture and characterize transient intermediates. The choice of method depends on the timescale of the reaction, the nature of the intermediate, and the specific information sought. Below is a comparison of the most common techniques.
| Technique | Principle | Timescale | Advantages | Limitations |
| Stopped-Flow Spectroscopy | Rapid mixing of reactants followed by monitoring changes in absorbance or fluorescence.[4][5] | Milliseconds to seconds | Excellent for monitoring rapid pre-steady-state kinetics; provides kinetic data on intermediate formation and decay.[3] | Requires a chromophoric or fluorophoric reporter; may not be suitable for very fast or complex reactions. |
| Quenched-Flow | The reaction is initiated by rapid mixing and then terminated ("quenched") at specific time points by a chemical agent.[6] | Milliseconds to minutes | Allows for the analysis of reaction components at discrete time points using techniques like mass spectrometry or chromatography; suitable for reactions without a spectroscopic signal.[6] | Discontinuous method requiring multiple experiments to build a time course; the quenching process must be faster than the reaction being studied. |
| Flash Photolysis | A short, intense pulse of light initiates a reaction, and the subsequent changes are monitored by a spectroscopic probe.[5][7] | Femtoseconds to seconds | Capable of studying extremely fast reactions initiated by light; provides kinetic and spectroscopic information on excited states and intermediates.[7][8] | Limited to photo-initiated reactions; requires specialized laser equipment. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules in solution. | Seconds to hours (for stable species) | Can provide detailed structural information about intermediates that are sufficiently long-lived. | Generally not suitable for very short-lived intermediates due to the longer data acquisition times. |
| Mass Spectrometry (ESI-MS) | Ions in solution are transferred to the gas phase for mass analysis, allowing for the detection of charged intermediates.[9] | Real-time monitoring | Highly sensitive for detecting low-abundance charged species; can be coupled with rapid mixing techniques for time-resolved measurements.[2][9] | Primarily detects charged species; the relationship between gas-phase ions and condensed-phase chemistry must be carefully considered.[10] |
| In-situ Spectroscopy (IR, Raman) | Spectroscopic measurements are performed directly on the reacting system under catalytic conditions.[4][11] | Real-time monitoring | Provides information about the structure and bonding of surface-adsorbed intermediates in heterogeneous catalysis.[4][11] | Can be challenging to distinguish active intermediates from spectator species; signal interpretation can be complex.[12] |
Quantitative Insights into Transient Intermediates
The following tables summarize key quantitative data for transient intermediates identified in different catalytic systems using the techniques described above.
Enzyme Catalysis: Acyl-Enzyme Intermediate in α-Chymotrypsin Hydrolysis
| Parameter | Value | Technique | Reference |
| Rate of formation (k₂) | 53 s⁻¹ | Stopped-Flow Spectroscopy | [5] |
| Rate of decay (k₃) | 0.025 s⁻¹ | Stopped-Flow Spectroscopy | [5] |
| Absorption Maximum (p-nitrophenolate product) | 400 nm | Stopped-Flow Spectroscopy | [5] |
Organometallic Catalysis: Palladium-Allyl Intermediate in a Cross-Coupling Reaction
| Parameter | Value | Technique | Reference |
| Lifetime | Milliseconds to seconds | ESI-MS | [10] |
| m/z of key intermediate | Varies with ligands and substrate | ESI-MS | [10] |
Heterogeneous Catalysis: Surface Formate Species in CO Hydrogenation on Pd/CeO₂
| Parameter | Value | Technique | Reference |
| IR Absorption Band | ~2850-2950 cm⁻¹ | In-situ DRIFTS | [12] |
| Surface Coverage | Low (dynamic) | Modulation Excitation Spectroscopy | [12] |
Experimental Protocols: A Closer Look
Detailed and rigorous experimental design is crucial for obtaining reliable evidence for transient intermediates. Below are outlines of key experimental protocols.
Stopped-Flow Spectroscopy Protocol
-
Solution Preparation: Prepare reactant solutions (e.g., enzyme and substrate) in appropriate buffers at the desired concentrations.
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Fit the kinetic traces to appropriate kinetic models (e.g., single or double exponential) to extract rate constants for the formation and decay of intermediates.[3]
-
Repeat the experiment at varying substrate concentrations to determine the concentration dependence of the observed rates.
-
Quenched-Flow Protocol
-
Reactant Preparation: Prepare reactant solutions, often with one reactant being radiolabeled for easier quantification.
-
Instrument Setup:
-
Load the reactant solutions into the drive syringes of the quenched-flow apparatus.
-
Load a quenching solution (e.g., a strong acid or base) into a separate syringe.[6]
-
-
Reaction and Quenching:
-
Initiate the reaction by rapidly mixing the reactants.
-
Allow the reaction to proceed for a defined period (the "aging time") as the mixture flows through a delay loop.
-
At the end of the delay loop, rapidly mix the reaction mixture with the quenching solution to stop the reaction.[6]
-
-
Analysis:
-
Collect the quenched sample.
-
Analyze the composition of the quenched mixture using techniques such as HPLC, gel electrophoresis, or mass spectrometry to quantify the amount of product formed or substrate remaining.[13]
-
Repeat the experiment with different aging times to construct a time course of the reaction.
-
Trapping Experiments
Trapping experiments aim to intercept a reactive intermediate by introducing a "trapping agent" that reacts with the intermediate to form a stable, characterizable product.
-
Selection of Trapping Agent: Choose a trapping agent that reacts rapidly and specifically with the proposed intermediate.
-
Reaction Setup: Perform the catalytic reaction in the presence of the trapping agent.
-
Product Analysis: Analyze the reaction mixture for the presence of the trapped product. Techniques like mass spectrometry and NMR spectroscopy are commonly used for this purpose.
-
Control Experiments: Run control experiments in the absence of the catalyst or one of the reactants to ensure that the trapped product is not formed through non-catalytic pathways.
Visualizing the Path to Validation
The identification and validation of a transient intermediate is a multi-faceted process that relies on the convergence of evidence from different experimental approaches.
Caption: A generalized workflow for the identification and validation of a transient catalytic intermediate.
Caption: Logical framework for the critical evaluation of evidence for a proposed transient intermediate.
Conclusion: Building a Robust Mechanistic Picture
The study of transient intermediates is a challenging but rewarding endeavor that lies at the heart of understanding catalysis. No single technique can provide a complete picture; rather, a combination of kinetic, spectroscopic, and trapping experiments is required to build a compelling case for the existence and role of a particular intermediate. By critically evaluating the evidence obtained from these diverse methods, researchers can construct more accurate and predictive models of catalytic reactions, paving the way for advancements in chemical synthesis, drug discovery, and biotechnology.
References
- 1. Spectroscopic and kinetic evidence for origins of selective bond activation over transition metal catalysts | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02240A [pubs.rsc.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Flash photolysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 8. edinst.com [edinst.com]
- 9. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Trihydroxy-Phosphorane: A Step-by-Step Guide
Disclaimer: The following procedures are based on the predicted hydrolysis of trihydroxy-phosphorane to phosphoric acid. Trihydroxy-phosphorane is not a commonly available chemical, and its specific reactivity and toxicity have not been extensively documented. Therefore, it is imperative to handle this compound with extreme caution, adhering to all institutional and regulatory safety protocols. The guidance provided herein is for informational purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of trihydroxy-phosphorane and its waste products should be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Core Disposal Principle: Neutralization
The primary hazard associated with the disposal of trihydroxy-phosphorane is its potential to hydrolyze and form phosphoric acid. Unneutralized phosphoric acid is classified as a corrosive hazardous waste (RCRA waste code D002).[1] Therefore, the core principle of its disposal is neutralization to a safe pH range before final disposal, in accordance with federal, state, and local environmental regulations.[1][2]
Quantitative Data for Neutralization
The following table provides a summary of common neutralizing agents for acidic waste, such as the phosphoric acid that would result from the hydrolysis of trihydroxy-phosphorane.
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Notes |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | A weak base, recommended for small spills and controlled neutralization due to its gentle reaction and effervescence indicating reaction.[3] |
| Sodium Carbonate (Soda Ash) | Na₂CO₃ | 105.99 | A stronger base than sodium bicarbonate; effective for larger quantities of acidic waste.[1] |
| Calcium Hydroxide (Slaked Lime) | Ca(OH)₂ | 74.09 | A strong base, often used in industrial applications. Can be used in a mixture with soda ash.[3] |
Experimental Protocol for Neutralization and Disposal
This protocol outlines the step-by-step procedure for the safe neutralization and disposal of small quantities of trihydroxy-phosphorane waste, assuming its conversion to phosphoric acid.
Materials:
-
Waste trihydroxy-phosphorane solution
-
Selected neutralizing agent (e.g., sodium bicarbonate or a 1M sodium hydroxide solution)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Copious amounts of water
Procedure:
-
Preparation: Place the large beaker on the magnetic stir plate within a chemical fume hood. Add a stir bar to the beaker.
-
Dilution: Slowly and carefully pour the trihydroxy-phosphorane waste solution into the beaker. If the concentration is high, it is advisable to first dilute the waste with a significant volume of cold water to dissipate any heat generated during neutralization.
-
Neutralization:
-
Begin stirring the diluted waste solution.
-
Slowly add the chosen neutralizing agent in small increments. Be cautious, as the reaction can be exothermic and may produce gas (carbon dioxide if using carbonates).
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for your institution's and local municipality's wastewater disposal regulations (typically between 6.0 and 9.0).
-
Final Disposal: Once the solution is neutralized, it can typically be poured down the drain with a large volume of running water. Consult your institution's specific guidelines for aqueous waste disposal.
-
Container Rinsing: Any container that held trihydroxy-phosphorane should be triple-rinsed with a suitable solvent (e.g., water). The first rinsate must be collected and treated as hazardous waste, undergoing the same neutralization procedure.[4] Subsequent rinses may be disposed of down the drain, pending institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of trihydroxy-phosphorane.
Caption: Disposal workflow for trihydroxy-phosphorane.
References
Essential Safety and Logistical Information for Handling Organophosphorus Compounds
This guide provides essential, immediate safety and logistical information for handling organophosphorus compounds, with a focus on operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes key quantitative data for Triphenylphosphine, which can serve as a reference point for understanding the physical properties of similar organophosphorus compounds.
| Property | Value | Citations |
| Melting Point | 78.5 - 81.5 °C / 173.3 - 178.7 °F | [1] |
| Boiling Point | 377 °C / 710.6 °F @ 760 mmHg | [1] |
| Flash Point | 181 °C / 357.8 °F | [1] |
| Vapor Pressure | 5 mmHg @ 20 °C | [1] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls
-
Ventilation: Always work in a well-ventilated area.[2] A chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the work area.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A faceshield (minimum 8-inch) should be used for additional protection.[3][5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a government-approved respirator is necessary.[3]
Hygiene Measures
-
Wash hands thoroughly after handling the substance.
-
Contaminated clothing should be removed immediately and washed before reuse.[6]
-
Do not eat, drink, or smoke in the laboratory.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is available and in good condition.
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of organophosphorus compounds, from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
